molecular formula C39H42N2O14S4 B13390210 Cy3.5

Cy3.5

货号: B13390210
分子量: 891.0 g/mol
InChI 键: SMRJSACRIKPVSW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cy3.5 is a useful research compound. Its molecular formula is C39H42N2O14S4 and its molecular weight is 891.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRJSACRIKPVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectral Properties of Cyanine 3.5 (Cy3.5)

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Cyanine 3.5 (Cy3.5) is an orange-red synthetic fluorescent dye from the cyanine (B1664457) family, recognized for its high molar extinction coefficients and sharp spectral peaks.[1][2] Structurally, it features a polymethine chain between two nitrogen-containing heterocyclic rings, a feature that largely dictates its spectral behavior.[1] This guide provides an in-depth overview of the core spectral characteristics of this compound, detailed experimental protocols for their determination, and visualized workflows for key applications.

Core Spectral Properties

The photophysical properties of this compound can exhibit slight variations depending on environmental factors such as the solvent, as well as its specific chemical form (e.g., free acid vs. NHS ester).[1] The data presented below is a consolidation of values reported across various suppliers and research.

PropertyValueNotes
Excitation Maximum (λex) ~579 - 591 nmThe peak wavelength for light absorption. Reported values include 579 nm, 581 nm, and 591 nm.[1][2][3][4][5]
Emission Maximum (λem) ~591 - 604 nmThe peak wavelength for fluorescence emission. Reported values include 591 nm, 596 nm, and 604 nm.[1][2][3][4]
Molar Extinction Coeff. (ε) 116,000 - 150,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its λex.[1][3][6][]
Fluorescence Quantum Yield (Φ) 0.15 - 0.35The ratio of photons emitted to photons absorbed; this is highly sensitive to the molecular environment.[1][3][][8]
Fluorescence Lifetime (τ) ~0.5 nsThe average time the molecule stays in its excited state before returning to the ground state. Value reported in PBS.[9]
Stokes Shift ~12 - 23 nmThe difference in wavelength between the excitation and emission maxima. A commonly cited value is ~15 nm.[1][2]

Experimental Protocols

Accurate determination of spectral properties requires precise and standardized methodologies. The following protocols outline the procedures for measuring the key spectral characteristics of this compound.

This protocol describes the determination of the maximum excitation (λex) and emission (λem) wavelengths.

Apparatus:

  • UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer

  • 1 cm path length quartz cuvettes

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., PBS, DMSO, methanol). The concentration should be adjusted to have an absorbance value below 0.1 at the expected absorption maximum to prevent inner filter effects.[1][10]

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank.[11][12] Place it in the spectrophotometer and record a baseline spectrum. This baseline will be subtracted from the sample's spectrum.[11]

  • Absorbance Spectrum:

    • Rinse the cuvette with the this compound solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum across a relevant wavelength range (e.g., 400-700 nm).

    • The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).[11]

  • Emission Spectrum:

    • Using the same sample, place the cuvette in the spectrofluorometer.

    • Set the excitation wavelength of the instrument to the λex value determined in the previous step.

    • Scan the emission wavelengths, starting approximately 10 nm above the excitation wavelength and extending well beyond the expected emission peak (e.g., 590 nm to 750 nm).[1]

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

The quantum yield is most reliably measured using the comparative method, which involves a well-characterized fluorescent standard with a known quantum yield (ΦR).[13][14]

Methodology:

  • Standard Selection: Choose a reference standard with absorption and emission properties similar to this compound.

  • Sample Preparation: Prepare solutions of both the this compound sample (S) and the reference standard (R) in the same solvent. Prepare a series of dilutions for each, ensuring the absorbance at the chosen excitation wavelength remains below 0.1.[10]

  • Data Acquisition:

    • Measure the absorbance of each solution at the same excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution using identical spectrofluorometer settings (excitation wavelength, slit widths).

    • Integrate the area under the emission curve for both the sample (IS) and the reference (IR).[1]

  • Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:[1]

    ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts S and R refer to the sample and reference, respectively.

Fluorescence lifetime is typically determined using Time-Correlated Single Photon Counting (TCSPC).[15][16]

Apparatus:

  • Pulsed laser source (picosecond diode laser)

  • Single-photon sensitive detector

  • TCSPC electronics

Methodology:

  • Instrumentation Setup: The sample is placed in a TCSPC setup.

  • Excitation: The sample is excited by short, repetitive laser pulses at the λex of this compound.[16]

  • Photon Counting: The TCSPC electronics measure and record the time delay between each laser pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal).[15]

  • Data Analysis: This process is repeated millions of times to build a histogram of the number of photons detected versus time after excitation. This histogram represents the fluorescence decay curve. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows involving this compound.

Caption: Experimental workflow for determining absorbance, emission, and quantum yield.

G Workflow for Amine-Reactive Labeling with this compound NHS Ester cluster_reactants Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Validation prep_protein Prepare Biomolecule (e.g., Protein) in Amine-Free Buffer (pH 7-9) combine Add Dye Solution to Biomolecule Solution prep_protein->combine prep_dye Dissolve this compound NHS Ester in Anhydrous DMSO or DMF prep_dye->combine incubate Incubate for 1-2 hours at Room Temperature, Protected from Light combine->incubate stop_reaction Stop Reaction (e.g., add quenching agent) incubate->stop_reaction purify Purify Conjugate to Remove Unreacted Dye (e.g., Size Exclusion Chromatography, Dialysis) stop_reaction->purify validate Characterize Conjugate (e.g., UV-Vis Spectroscopy to determine Degree of Labeling) purify->validate storage Store Labeled Conjugate (e.g., at -20°C, protected from light) validate->storage

Caption: Workflow for labeling biomolecules with this compound NHS ester.

References

A Technical Guide to Cy3.5 for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the fluorescent dye Cy3.5, focusing on its spectral properties and applications in fluorescence microscopy. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence imaging in their work.

Core Spectroscopic Properties of this compound

This compound is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family.[1] It is widely used for labeling biomolecules such as proteins and nucleic acids in various fluorescence-based applications, including microscopy, flow cytometry, and immunoassays.[2] Its key spectral characteristics make it a versatile tool for cellular imaging.

The spectral properties of this compound can exhibit slight variations depending on the local environment, such as the solvent and conjugation to a biomolecule.[1] The table below summarizes the key quantitative data for this compound.

PropertyValueNotes
Excitation Maximum (λex) ~579 - 581 nm[2][3][4]The peak wavelength for absorbing light.
Emission Maximum (λem) ~591 - 596 nm[2][3][4]The peak wavelength of emitted fluorescence.
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹[1][][6]A measure of how strongly the dye absorbs light at its excitation maximum.
Fluorescence Quantum Yield (Φ) 0.15 - 0.35[1][][6]The efficiency of converting absorbed photons into emitted photons. This is highly dependent on the molecular environment.[1]
Stokes Shift ~12 - 15 nm[1][2]The difference between the excitation and emission maxima.

Experimental Protocols for Fluorescence Microscopy

Accurate and reproducible results in fluorescence microscopy hinge on optimized experimental protocols. Below are detailed methodologies for antibody conjugation and immunofluorescence staining using this compound.

Antibody Conjugation with this compound NHS Ester

This protocol outlines the general procedure for covalently labeling primary amines on antibodies with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of this compound.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Antibody: Dissolve the antibody in a buffer free of primary amines, such as PBS, at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the reactive dye to the antibody solution. A common starting point is a molar ratio of 5:1 to 20:1 (dye:antibody). This ratio may require optimization for different antibodies.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.[7]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. The labeled antibody will be visible as a colored band and will typically elute first.[8]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for this compound). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.[8]

Immunofluorescence Staining of Cultured Cells

This protocol describes the steps for staining fixed and permeabilized cells for fluorescence microscopy.

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate the cells with blocking buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[7]

  • Final Washes: Wash the cells three times with PBS.[7]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium to preserve the fluorescence signal.[7]

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an immunofluorescence experiment using this compound.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell Culture Cell Culture Fixation Fixation Cell Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab (this compound) Secondary Ab (this compound) Primary Ab->Secondary Ab (this compound) Mounting Mounting Secondary Ab (this compound)->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: Workflow for immunofluorescence staining with this compound.

Microscopy Setup for this compound Imaging

To effectively image this compound, the fluorescence microscope must be equipped with the appropriate optical components.

  • Excitation Source: A laser line or a filtered lamp that provides excitation light around 561 nm is ideal.[4]

  • Filter Set: A filter set designed for this compound or spectrally similar fluorophores like Alexa Fluor 568 is recommended.[9] A typical bandpass filter set would include:

    • Excitation Filter: Centered around 560-570 nm (e.g., 569/25x).[9]

    • Dichroic Mirror: With a cutoff around 585 nm.

    • Emission Filter: Centered around 590-610 nm (e.g., 593/40 or a common 585/42 filter).[4][10]

Photostability and Applications

This compound exhibits good photostability, making it suitable for demanding imaging applications that require prolonged or repeated light exposure, such as time-lapse microscopy and z-stack acquisition.[2] However, the use of antifade reagents in the mounting medium is always recommended to minimize photobleaching.[7]

Key Applications:

  • Fluorescence Microscopy: High-resolution imaging of cellular structures and dynamic processes.[2]

  • Immunofluorescence: Detection and localization of specific proteins within cells and tissues.

  • Flow Cytometry: Analysis and sorting of cells based on fluorescence intensity.[2]

  • Molecular Probes: Labeling of proteins, nucleic acids, and other biomolecules for in vitro and in vivo studies.[2]

  • FRET (Förster Resonance Energy Transfer): Can be used as a donor or acceptor in FRET-based assays to study molecular interactions.[10]

References

Quantum yield and extinction coefficient of Cy3.5.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of Cyanine 3.5

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount for the generation of reliable and reproducible data. Cyanine 3.5 (Cy3.5), a synthetic polymethine dye, is a prominent fluorophore utilized in a variety of biological applications, including fluorescence microscopy, flow cytometry, and immunoassays, due to its brightness and photostability.[1] This guide provides a comprehensive overview of its core photophysical properties—molar extinction coefficient and fluorescence quantum yield—along with detailed experimental protocols for their determination.

Core Photophysical Properties of this compound

The brightness of a fluorophore is a direct function of its ability to absorb light (molar extinction coefficient) and efficiently convert that absorbed light into emitted fluorescence (quantum yield). The spectral properties of this compound can exhibit slight variations depending on its molecular environment, such as the solvent and conjugation to biomolecules.[2] The data presented below is a consolidation of reported values for this compound.

Table 1: Quantitative Photophysical Properties of this compound

PropertyValue RangeNotes
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.[2][][4][5]
Fluorescence Quantum Yield (Φ) 0.15 - 0.35The ratio of photons emitted to photons absorbed; this value is highly sensitive to the molecular environment.[2][][4][5][6][7]
Excitation Maximum (λex) ~579 - 591 nmThe peak wavelength for light absorption.[1][2][][4][5][7]
Emission Maximum (λem) ~591 - 605 nmThe peak wavelength for fluorescence emission.[1][2][][4][5][6][7]
Stokes Shift ~12 - 23 nmThe difference in wavelength between the excitation and emission maxima.[1][2]

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is essential for quantitative fluorescence studies. The following sections detail the standard methodologies for measuring these parameters.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.[8]

Materials and Equipment:

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., ddH₂O, PBS, DMSO)

  • This compound dye sample

Methodology:

  • Prepare a Stock Solution: Accurately weigh a small amount of the this compound dye and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.

  • Prepare Serial Dilutions: Create a series of at least five dilutions from the stock solution. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity.

  • Acquire Absorbance Spectra:

    • Use the pure solvent to record a baseline (blank) spectrum.

    • For each dilution, record the full absorbance spectrum to identify the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each solution at the determined λmax.

  • Data Analysis:

    • Plot the absorbance at λmax on the y-axis against the molar concentration of the dye on the x-axis.

    • Perform a linear regression on the data points. The plot should yield a straight line passing through the origin.

    • The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[2]

G cluster_0 Workflow for Molar Extinction Coefficient Determination prep_stock 1. Prepare Concentrated Stock Solution of this compound prep_dilutions 2. Create a Series of Dilutions (Abs < 1.0) prep_stock->prep_dilutions measure_abs 3. Measure Absorbance at λmax for each dilution prep_dilutions->measure_abs plot_data 4. Plot Absorbance vs. Concentration measure_abs->plot_data calc_epsilon 5. Calculate Slope of the Linear Fit (ε) plot_data->calc_epsilon

Caption: Workflow for determining the molar extinction coefficient using the Beer-Lambert law.

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized standard with a known quantum yield.[9][10]

Materials and Equipment:

  • Calibrated spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz fluorescence cuvettes (1 cm path length)

  • This compound sample ("test")

  • Fluorescent standard with known quantum yield (Φ_R) and spectral properties similar to this compound (e.g., Rhodamine 6G).

  • High-purity solvent (the same solvent must be used for the test sample and the standard).

Methodology:

  • Prepare Solutions: Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for a solvent blank.

    • Record the corrected fluorescence emission spectra for each dilution of the this compound sample and the reference standard under identical instrument conditions (e.g., excitation/emission slit widths).

  • Data Analysis:

    • Subtract the blank spectrum from each of the sample and standard spectra.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_S) and the standard (Grad_R).

    • Calculate the quantum yield of the this compound sample (Φ_S) using the following equation:[2][9]

      Φ_S = Φ_R × (Grad_S / Grad_R) × (n_S² / n_R²)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • n is the refractive index of the solvent.

      • Subscripts S and R denote the sample and reference standard, respectively. If the same solvent is used, the refractive index term (n_S²/n_R²) cancels out to 1.

G cluster_1 Workflow for Relative Quantum Yield Determination cluster_abs Spectrophotometer cluster_fluor Spectrofluorometer prep_solutions 1. Prepare Dilutions of Sample and Standard (Abs < 0.1) measure_abs 2. Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor 3. Record Corrected Emission Spectra prep_solutions->measure_fluor plot_data 5. Plot Intensity vs. Absorbance for Both measure_abs->plot_data integrate_intensity 4. Integrate Fluorescence Intensity measure_fluor->integrate_intensity integrate_intensity->plot_data calc_phi 6. Calculate Φ using Gradients and Standard's Φ plot_data->calc_phi

Caption: Workflow for determining relative quantum yield using the comparative method.

References

Chemical structure and characteristics of the Cy3.5 fluorophore.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cy3.5 Fluorophore For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 3.5 (this compound) is a synthetic fluorescent dye belonging to the cyanine family, a group of molecules characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[1] These dyes are workhorses in biological research and diagnostics due to their high molar extinction coefficients, good fluorescence quantum yields, and spectrally tunable properties.[1][2] this compound is distinguished from its parent compound, Cy3, by the presence of a benzoindole group instead of an indolenine group, which shifts its absorption and emission spectra to longer wavelengths.[] This orange-red fluorophore is a valuable tool for labeling a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for applications such as fluorescence microscopy, flow cytometry, and FRET-based assays.[2][4][5]

Chemical Structure and Core Characteristics

The fundamental structure of a cyanine dye consists of a polymethine bridge of alternating single and double carbon bonds, which forms the conjugated π-electron system responsible for its photophysical properties.[1] The length of this chain and the nature of the heterocyclic groups at its ends determine the dye's specific absorption and emission wavelengths.[1]

This compound is a pentamethine cyanine dye. Its structure is similar to Cy3, but the additional benzene (B151609) ring in its benzoindole heterocycles results in a red-shift of its spectral properties.[] For practical laboratory use, the core this compound structure is functionalized with reactive groups to enable covalent attachment to biomolecules. Common reactive forms include:

  • N-Hydroxysuccinimide (NHS) Ester: Reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[2][6]

  • Maleimide: Reacts with free sulfhydryl groups (e.g., cysteine residues on proteins) to form stable thioether bonds.[7]

  • Carboxylic Acid: Can be coupled to primary amines using carbodiimide (B86325) chemistry.

This versatility allows for targeted labeling of specific functional groups on diverse biological targets.

Photophysical and Chemical Properties

The quantitative characteristics of this compound make it a robust choice for various fluorescence-based applications. The key properties are summarized below.

ParameterValueReference
Excitation Maximum (λex) ~591 nm[2]
Emission Maximum (λem) ~604 nm[2]
Molar Extinction Coefficient (ε) ~116,000 L·mol⁻¹·cm⁻¹[2][8]
Fluorescence Quantum Yield (Φ) ~0.35[2][8]
Molecular Weight (NHS Ester Chloride) 690.27 g/mol [9]
Solubility Soluble in organic solvents (DMF, DMSO)[8]

Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.[10][11]

Experimental Protocols and Workflows

Detailed and validated protocols are critical for achieving reliable and reproducible results. The following sections provide methodologies for common applications of this compound.

Protocol: Covalent Labeling of Antibodies with this compound NHS Ester

This protocol details the covalent attachment of an amine-reactive this compound NHS ester to an antibody. The primary targets for this reaction are the ε-amino groups of lysine residues.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Gel filtration or desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS.[2]

    • Adjust the antibody concentration to 1-10 mg/mL.[12][13]

    • Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M. This raises the pH to ~8.3, which is optimal for the labeling of primary amines.[2][12]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution of 10 mg/mL.[2]

  • Conjugation Reaction:

    • Slowly add a calculated amount of the dissolved dye to the antibody solution while gently vortexing.[2]

    • The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.[2][13]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted, unconjugated dye using a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]

    • Collect the fractions. The first colored fraction to elute is typically the conjugated antibody.[2]

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~591 nm (for this compound).[2]

    • Use the molar extinction coefficients of the protein and the dye to calculate the DOL (the average number of dye molecules per antibody).

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative such as sodium azide.[2]

G prep_ab Prepare Antibody (Amine-free buffer, pH 8.3) conjugation Conjugation Reaction (1-2 hr, RT, dark) prep_ab->conjugation prep_dye Prepare Dye Stock (10 mg/mL in DMSO) prep_dye->conjugation purification Purification (Gel Filtration Column) conjugation->purification dol Characterization (Optional) (Measure A280 & A591) purification->dol storage Store Conjugate (4°C, dark) dol->storage

Workflow for Antibody Conjugation with this compound NHS Ester.
Protocol: Indirect Immunofluorescence Staining of Fixed Cells

This protocol provides a general procedure for using a this compound-conjugated secondary antibody to visualize a target protein in fixed and permeabilized cells.

Materials:

  • Cultured cells on coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for this compound (Ex: ~580 nm, Em: ~600 nm)[12]

Methodology:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells two to three times with PBS.

    • Fix the cells by incubating with Fixation Buffer (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.

  • Permeabilization (for intracellular targets):

    • Wash the cells three times with PBS.

    • If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.[13]

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding sites by incubating the cells with Blocking Buffer for 1 hour at room temperature.[13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[13]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[13]

  • Mounting and Imaging:

    • Wash the cells three times with PBS, with a final rinse in deionized water.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[13]

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[12]

G prep Cell Preparation (Culture on coverslips) fix Fixation (e.g., 4% PFA) prep->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 5% Goat Serum) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab This compound Secondary Ab Incubation (Protect from light) primary_ab->secondary_ab mount Mounting (Antifade Medium) secondary_ab->mount image Fluorescence Imaging mount->image

Workflow for Indirect Immunofluorescence Staining.
Protocol: Cell Staining for Flow Cytometry

This protocol describes the use of a directly conjugated this compound antibody for staining suspended cells for flow cytometry analysis.

Materials:

  • Suspended cells (e.g., from cell culture or tissue dissociation)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fc Receptor Blocking solution (optional but recommended)

  • This compound-conjugated primary antibody

  • Flow cytometer with appropriate laser and filter configuration

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1x10⁶ to 1x10⁷ cells/mL in cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional):

    • To reduce non-specific antibody binding to Fc receptors (common on monocytes and macrophages), incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[2]

  • Antibody Staining:

    • Add the predetermined optimal concentration of the this compound-conjugated antibody to the cell suspension.[2]

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[2]

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[2]

    • Carefully decant the supernatant.

    • Repeat the wash step one or two more times.

  • Data Acquisition:

    • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer using the proper laser for excitation and filter for emission of this compound.

G prep Prepare Single-Cell Suspension (1-10x10⁶ cells/mL) fc_block Fc Receptor Blocking (Optional) (10-15 min, 4°C) prep->fc_block stain Antibody Staining with this compound (20-30 min, 4°C, dark) fc_block->stain wash Wash Cells (2-3x) (Centrifuge at 300-400 x g) stain->wash acquire Resuspend and Acquire Data (Flow Cytometer) wash->acquire

Workflow for Cell Staining for Flow Cytometry.

References

Advantages and disadvantages of using Cy3.5 in immunofluorescence.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine3.5 (Cy3.5) is a synthetic, orange-red fluorescent dye from the cyanine (B1664457) family, widely utilized in various biological applications, including immunofluorescence.[1] Its utility stems from a combination of favorable photophysical properties and reactive chemistries that allow for straightforward conjugation to biomolecules. However, like any tool, its application comes with a distinct set of advantages and disadvantages that researchers must consider for optimal experimental design and data interpretation. This technical guide provides an in-depth analysis of this compound, offering quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their use of this fluorophore.

Core Photophysical and Spectroscopic Properties of this compound

The efficacy of a fluorophore in immunofluorescence is fundamentally dictated by its spectral characteristics. This compound absorbs light maximally in the orange region of the spectrum and emits in a slightly longer wavelength, also in the orange-red region. These properties are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent environment and the molecule to which this compound is conjugated.[2]

PropertyValueSource(s)
Excitation Maximum (λex)~579 - 591 nm[1][2][3][4]
Emission Maximum (λem)~591 - 604 nm[1][2][3][4]
Molar Extinction Coefficient (ε)116,000 - 150,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.15 - 0.35[1][5]
Stokes Shift~12 - 23 nm[1][6]

Advantages of Using this compound in Immunofluorescence

This compound offers several key benefits that have contributed to its widespread adoption in immunofluorescence applications.

  • High Molar Extinction Coefficient : With a molar extinction coefficient in the range of 116,000-150,000 M⁻¹cm⁻¹, this compound is a strong absorber of light, which contributes to its bright fluorescent signal.[1]

  • Good Quantum Yield : this compound exhibits a respectable quantum yield, efficiently converting absorbed photons into emitted fluorescence.[1][5]

  • Anomalous Fluorescence Enhancement : A significant advantage of this compound, similar to Cy3, is the enhancement of its fluorescence upon covalent attachment to proteins like antibodies.[1][2][5] This phenomenon leads to brighter conjugates and an improved signal-to-noise ratio in immunofluorescence experiments.[7] Studies have shown that multiple this compound molecules can be conjugated to a single antibody before the onset of significant quenching, leading to a brighter overall signal.[4][5]

  • Moderate Photostability : this compound is considered to have good photostability, resisting photobleaching during typical imaging experiments.[6] However, for prolonged or intense imaging, the use of an antifade mounting medium is recommended.[7]

  • Compatibility with Common Excitation Sources : The excitation maximum of this compound is well-suited for common laser lines, such as the 561 nm laser, making it compatible with a wide range of fluorescence microscopes and flow cytometers.[7]

Disadvantages and Considerations for Using this compound

Despite its advantages, there are several limitations and considerations to keep in mind when using this compound.

  • Photostability Compared to Newer Dyes : While moderately photostable, this compound can be more susceptible to photobleaching than newer generation dyes, such as the Alexa Fluor series.[8][9] For demanding applications requiring long-term imaging or high-intensity illumination, more photostable alternatives might be preferable.

  • Potential for Self-Quenching at High Degrees of Labeling : Although this compound shows fluorescence enhancement upon conjugation, attaching an excessive number of dye molecules to a single antibody can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence emission.[10] Careful optimization of the dye-to-protein ratio is crucial to maximize the fluorescent signal.

  • Environmental Sensitivity : The fluorescence of cyanine dyes can be sensitive to the local environment.[11] Changes in solvent polarity or binding to a target can influence the quantum yield and spectral properties of this compound.

  • Cost and Availability : While generally accessible, the cost and availability of this compound from different vendors can vary, which may be a consideration for large-scale experiments.

Experimental Protocols

Antibody Conjugation with this compound NHS Ester

This protocol describes the labeling of primary amines on an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation : Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester.

  • Dye Preparation : Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction :

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Add the dissolved this compound NHS ester to the antibody solution while gently vortexing. A starting molar ratio of dye to antibody of 10:1 to 15:1 is recommended, but this should be optimized for each specific antibody.[10][12]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification : Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The labeled antibody will elute in the initial fractions.

  • Characterization (Determination of Degree of Labeling - DOL) :

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~580-590 nm).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the antibody and this compound. An optimal DOL for antibodies is typically between 2 and 10.[12]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Antibody_Prep Prepare Antibody (2-10 mg/mL, amine-free buffer) Mix Mix Antibody and Dye (pH 8.3-8.5, molar ratio 10:1) Antibody_Prep->Mix Dye_Prep Prepare this compound NHS Ester (10 mM in DMSO) Dye_Prep->Mix Incubate Incubate (1-2 hours, RT, dark) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (Determine DOL) Purify->Characterize Indirect_IF_Workflow Start Cultured Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab This compound-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mount Mount with Antifade Medium Counterstain->Mount Image Fluorescence Microscopy Mount->Image

References

Navigating the Aqueous Environment: A Technical Guide to the Water Solubility and Solvent Compatibility of Cy3.5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility and solvent compatibility of Cy3.5 derivatives, a class of fluorescent dyes widely utilized in biological research and drug development. Understanding the solubility characteristics of these fluorophores is critical for successful bioconjugation, ensuring optimal dye performance, and obtaining reliable experimental results. This guide offers quantitative data where available, detailed experimental protocols for common conjugation techniques, and a decision-making workflow to aid in the selection of appropriate this compound derivatives for aqueous applications.

Core Concepts: Solubility of Cyanine (B1664457) Dyes

Cyanine dyes, including the this compound series, are synthetic polymethine dyes. Their core structure is largely hydrophobic, which dictates their solubility properties. The solubility of a this compound derivative is fundamentally influenced by two key factors: the presence or absence of sulfonated groups and the nature of its reactive moiety.

Non-Sulfonated this compound Derivatives: These dyes possess a hydrophobic backbone and generally exhibit poor solubility in aqueous solutions such as water and phosphate-buffered saline (PBS).[1][2][3] To achieve labeling in an aqueous environment, they must first be dissolved in a polar aprotic organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][4][5] This concentrated stock solution is then added to the aqueous solution containing the biomolecule to be labeled. It is crucial to keep the final concentration of the organic co-solvent low (typically 5-20%) to avoid denaturation of sensitive proteins.[1]

Sulfonated this compound Derivatives: To overcome the challenge of poor aqueous solubility, many this compound derivatives are available in a sulfonated form. The addition of one or more sulfonate (SO₃⁻) groups to the cyanine core dramatically increases the hydrophilicity of the molecule.[2][3] This modification renders the dye highly soluble in water and aqueous buffers, eliminating the need for organic co-solvents during the labeling reaction.[1][2] This is particularly advantageous when working with proteins or other biomolecules that are sensitive to organic solvents. Furthermore, the charged sulfonate groups help to reduce dye aggregation, which can lead to fluorescence quenching.[1][2]

Quantitative Solubility Data of this compound Derivatives

While many manufacturer datasheets provide qualitative descriptions of solubility, precise quantitative data for this compound derivatives is not always readily available. The following tables summarize the available information to facilitate comparison.

Table 1: Solubility of Non-Sulfonated this compound Derivatives

DerivativeWater & Aqueous BuffersDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)Dichloromethane (DCM)
This compound NHS Ester Insoluble[5]Soluble[5]Soluble[5]Soluble
This compound Maleimide (B117702) Poorly solubleSolubleSolubleInformation not readily available
This compound Azide Poorly solubleSolubleSolubleSoluble
This compound DBCO Poorly solubleSolubleSolubleSoluble
This compound Alkyne Information not readily availableSoluble (Can be reconstituted to 10 mM)[6]Information not readily availableInformation not readily available
This compound Dimethyl Poorly solubleSoluble[7]Soluble[7]Soluble[7]
This compound Carboxylic Acid Poorly solubleSolubleSolubleInformation not readily available

Table 2: Solubility of Sulfonated this compound Derivatives

DerivativeWater & Aqueous BuffersDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
Sulfo-Cy3.5 NHS Ester Highly Soluble[1]SolubleSoluble
Sulfo-Cy3.5 Maleimide Highly Soluble[1]SolubleSoluble
Sulfo-Cy3.5 Azide Highly SolubleSolubleSoluble
Sulfo-Cy3.5 DBCO Highly SolubleSolubleSoluble
Sulfo-Cy3.5 Carboxylic Acid Highly Soluble[7]SolubleSoluble

Experimental Protocols

Accurate and reproducible bioconjugation relies on carefully executed experimental protocols. The following sections detail the methodologies for common labeling reactions involving this compound derivatives.

Protocol for NHS Ester-Amine Conjugation

This protocol describes the labeling of primary amines on proteins with a this compound NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5)

  • Non-sulfonated or Sulfonated this compound NHS Ester

  • Anhydrous DMSO or DMF (for non-sulfonated dyes)

  • Purification column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate buffer). Buffers containing Tris or glycine (B1666218) will compete for the NHS ester.

    • The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.

  • Prepare the Dye Stock Solution:

    • For Non-Sulfonated this compound NHS Ester: Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • For Sulfonated this compound NHS Ester: The dye can be dissolved directly in the reaction buffer or water.

  • Conjugation Reaction:

    • While gently vortexing, add the dye stock solution to the protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point, but this should be optimized for each specific protein.

    • For non-sulfonated dyes, ensure the final volume of the organic co-solvent does not exceed 10-15% of the total reaction volume to minimize protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute with an appropriate buffer (e.g., PBS) and collect the fractions containing the labeled protein, which will be visibly colored.

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the labeling of free sulfhydryl groups (thiols) on proteins or peptides with a this compound maleimide.

Materials:

  • Protein or peptide with a free thiol group

  • Reducing agent (e.g., TCEP or DTT) - if disulfide bonds need to be reduced

  • Non-sulfonated or Sulfonated this compound Maleimide

  • Anhydrous DMSO or DMF (for non-sulfonated dyes)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein/Peptide Solution:

    • Dissolve the biomolecule in the degassed reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.

  • Prepare the Dye Stock Solution:

    • For Non-Sulfonated this compound Maleimide: Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • For Sulfonated this compound Maleimide: The dye can be dissolved directly in the reaction buffer or water.

  • Conjugation Reaction:

    • Add the dye stock solution to the protein/peptide solution at a molar ratio of 10-20 moles of dye per mole of biomolecule.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled biomolecule using a size-exclusion chromatography column.

Visualization of Experimental Workflows

The choice between a non-sulfonated and a sulfonated this compound derivative is a critical decision point in experimental design, directly impacting the workflow. The following diagram illustrates this decision-making process.

G cluster_0 Experimental Goal: Label a Protein in Aqueous Buffer cluster_1 Pathway 1: Non-Sulfonated this compound cluster_2 Pathway 2: Sulfonated this compound start Start: Select this compound Derivative decision Is the protein sensitive to organic solvents? start->decision prep_nonsulfo Dissolve non-sulfonated This compound in DMSO/DMF decision->prep_nonsulfo No prep_sulfo Dissolve sulfonated This compound directly in buffer decision->prep_sulfo Yes add_to_protein Add dye stock to protein solution (aq.) prep_nonsulfo->add_to_protein check_precip Observe for precipitation add_to_protein->check_precip proceed Proceed with conjugation check_precip->proceed No fail Labeling failure/ low efficiency check_precip->fail Yes proceed_sulfo Proceed with conjugation prep_sulfo->proceed_sulfo

Caption: Decision workflow for selecting a this compound derivative for protein labeling.

Conclusion

The water solubility and solvent compatibility of this compound derivatives are critical parameters that dictate their utility in various biological applications. Non-sulfonated derivatives offer a cost-effective option but require careful handling with organic co-solvents to avoid precipitation and potential damage to sensitive biomolecules. In contrast, sulfonated this compound derivatives provide excellent water solubility, simplifying experimental workflows and reducing the risk of aggregation. By understanding the principles outlined in this guide and following the detailed protocols, researchers can effectively utilize this compound dyes for robust and reproducible fluorescent labeling in their scientific endeavors.

References

The Photophysics of Cy3.5: An In-depth Technical Guide for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of the cyanine (B1664457) dye Cy3.5, a versatile fluorescent probe crucial for advanced imaging techniques. We delve into its spectral characteristics, quantum yield, and fluorescence lifetime, offering detailed experimental protocols for its application in Förster Resonance Energy Transfer (FRET), Stochastic Optical Reconstruction Microscopy (STORM), and single-molecule imaging. Furthermore, we explore its use in elucidating complex biological signaling pathways, providing researchers with the foundational knowledge to effectively leverage this compound in their studies.

Core Photophysical Properties of this compound

The utility of a fluorophore is defined by its photophysical parameters. This compound is a bright and relatively photostable dye, making it a popular choice for a variety of fluorescence microscopy applications.[1] Its key characteristics are summarized below.

PropertyValueNotes
Excitation Maximum (λex) ~579 - 591 nmThe peak absorption wavelength can be influenced by the local environment and conjugation partner.[2][3][4][5]
Emission Maximum (λem) ~591 - 604 nmThe peak fluorescence emission wavelength.[2][3][4][5]
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.[5][]
Fluorescence Quantum Yield (Φ) 0.15 - 0.35The ratio of photons emitted to photons absorbed; this is highly sensitive to the molecular environment.[4][5][]
Fluorescence Lifetime (τ) ~0.2 - 2.0 nsThe average time the molecule spends in the excited state before returning to the ground state. This can be influenced by the local environment and quenching effects.[7]
Stokes Shift ~12 - 23 nmThe difference between the excitation and emission maxima.[5]

Advanced Imaging Applications and Experimental Protocols

This compound's favorable photophysical properties make it an excellent candidate for several advanced imaging techniques that push the boundaries of spatial and temporal resolution.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The this compound and Cy5 pair is commonly used for smFRET experiments.[8]

This protocol outlines a general workflow for labeling two interacting proteins with a this compound/Cy5 FRET pair and subsequent imaging.

1. Protein Labeling:

  • Antibody Preparation: Purify the antibodies to be labeled to a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[9] Buffers containing primary amines like Tris or glycine (B1666218) will interfere with the labeling reaction.[9]

  • Dye Preparation: Allow the amine-reactive this compound-NHS ester and Cy5-NHS ester vials to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Conjugation: Add the reactive dye to the antibody solution at a molar ratio of 5-15 moles of dye per mole of protein. Incubate for 1 hour at room temperature with gentle stirring, protected from light.[10]

  • Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25).[9] The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.[9]

2. FRET Imaging:

  • Cell Preparation: Seed cells expressing the target proteins in an appropriate imaging dish.

  • Labeling: Incubate the cells with the this compound- and Cy5-labeled antibodies.

  • Imaging: Use a fluorescence microscope equipped with appropriate laser lines and filter sets for this compound (excitation ~561 nm) and Cy5 (excitation ~640 nm). Acquire images in both the donor and acceptor channels. FRET is detected as an increase in acceptor emission upon donor excitation.

FRET_Workflow cluster_labeling Protein Labeling cluster_imaging FRET Imaging ProteinA Protein A LabeledA Protein A-Cy3.5 ProteinA->LabeledA Conjugation ProteinB Protein B LabeledB Protein B-Cy5 ProteinB->LabeledB Conjugation Cy3_5 This compound-NHS ester Cy3_5->LabeledA Cy5 Cy5-NHS ester Cy5->LabeledB Interaction Protein A-B Interaction LabeledA->Interaction LabeledB->Interaction Excitation Excite this compound (~561 nm) Interaction->Excitation FRET Energy Transfer Excitation->FRET < 10 nm Emission Detect Cy5 Emission (~670 nm) FRET->Emission

Workflow for FRET-based protein interaction studies.
Stochastic Optical Reconstruction Microscopy (STORM)

STORM is a super-resolution microscopy technique that achieves sub-diffraction-limit imaging by sequentially activating and localizing individual fluorophores. This compound can be used as a photoswitchable fluorophore in dSTORM (direct STORM).

This protocol provides a general outline for labeling and imaging the cytoskeleton using this compound in a dSTORM experiment.

1. Sample Preparation and Labeling:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against the cytoskeletal target (e.g., tubulin, actin). Follow with a secondary antibody conjugated to this compound.[11]

  • Mounting: Mount the sample in a STORM imaging buffer containing an oxygen scavenging system (e.g., GLOX) and a reducing agent (e.g., β-mercaptoethanol).

2. STORM Imaging:

  • Microscope Setup: Use a microscope capable of TIRF (Total Internal Reflection Fluorescence) illumination.

  • Photoswitching: Use a high-power laser (e.g., 561 nm) to drive most of the this compound molecules into a dark state. A lower power activation laser (e.g., 405 nm) can be used to sparsely reactivate individual fluorophores.

  • Image Acquisition: Acquire a long series of images (thousands of frames) to capture the stochastic activation of individual this compound molecules.

  • Image Reconstruction: Use specialized software to localize the position of each activated fluorophore with high precision and reconstruct a super-resolved image.[12]

STORM_Workflow cluster_prep Sample Preparation cluster_imaging STORM Imaging Cells Fixed & Permeabilized Cells PrimaryAb Primary Antibody Cells->PrimaryAb Incubate SecondaryAb This compound-Secondary Ab PrimaryAb->SecondaryAb Incubate LabeledSample Labeled Cytoskeleton SecondaryAb->LabeledSample SwitchOff High Power Laser (Switch Off Most this compound) LabeledSample->SwitchOff Activate Low Power Laser (Activate Single this compound) SwitchOff->Activate Detect Detect Single Molecule Fluorescence Activate->Detect Localize Localize Position Detect->Localize Reconstruct Reconstruct Super-Resolution Image Localize->Reconstruct

General workflow for STORM imaging of the cytoskeleton.
Single-Molecule Imaging

Single-molecule imaging allows for the direct observation of individual molecules, providing insights into their dynamics and interactions without the averaging effects of ensemble measurements. This compound is a suitable dye for single-molecule tracking due to its brightness and photostability.

This protocol describes how to use this compound-labeled ligands to track the internalization of a cell surface receptor.

1. Ligand Labeling:

  • Label the ligand of interest with this compound using an appropriate conjugation chemistry (e.g., NHS ester for primary amines).[13]

  • Purify the labeled ligand to remove free dye.

2. Live-Cell Imaging:

  • Cell Culture: Plate cells expressing the receptor of interest on glass-bottom dishes suitable for high-resolution microscopy.

  • Labeling: Add the this compound-labeled ligand to the cell media at a low concentration to ensure single-molecule labeling.[13]

  • Imaging: Use a highly sensitive microscope, such as a TIRF microscope, to visualize individual fluorescent spots on the cell surface.[14]

  • Tracking: Acquire a time-lapse series of images to track the movement of individual receptor-ligand complexes. Analyze the trajectories to determine diffusion coefficients and observe internalization events.[15]

Investigating Signaling Pathways with this compound

This compound is a valuable tool for dissecting complex cellular signaling pathways. Its ability to be conjugated to various biomolecules allows for the visualization and quantification of key signaling events.

Epidermal Growth Factor Receptor (EGFR) Signaling

Single-molecule imaging with this compound-labeled EGF has been instrumental in elucidating the initial steps of EGFR activation.[13][16] This has allowed researchers to directly observe ligand binding, receptor dimerization, and subsequent autophosphorylation on the surface of living cells.[13]

EGFR_Signaling EGF_Cy3_5 EGF-Cy3.5 EGFR_monomer EGFR Monomer EGF_Cy3_5->EGFR_monomer Binding EGFR_dimer EGFR Dimer EGFR_monomer->EGFR_dimer Dimerization Phosphorylation Autophosphorylation EGFR_dimer->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream

Simplified EGFR activation pathway visualized with this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and stress responses.[17][18] FRET-based biosensors incorporating this compound can be used to monitor the activity of key kinases in this cascade, such as ERK, JNK, and p38, in real-time and with high spatial resolution within living cells.[17]

MAPK_Signaling cluster_fret FRET Biosensor Stimulus Extracellular Stimulus MAP3K MAP3K Stimulus->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Phosphorylates MAPK_FRET MAPK-FRET Biosensor (with this compound) MAPK->MAPK_FRET Activation leads to conformational change & FRET signal CellularResponse Cellular Response TranscriptionFactors->CellularResponse

MAPK signaling cascade with a FRET-based activity reporter.

Conclusion

This compound remains a cornerstone fluorophore for advanced cellular imaging. Its well-characterized photophysical properties, coupled with its versatility in labeling a wide range of biomolecules, make it an invaluable tool for researchers seeking to unravel the intricacies of cellular processes at the molecular level. The experimental protocols and signaling pathway examples provided in this guide serve as a starting point for harnessing the power of this compound in cutting-edge biological and biomedical research.

References

In-Depth Technical Guide to the Shelf Life and Proper Storage of Cy3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the stability of Cy3.5 NHS ester, a widely used fluorescent dye in biological research and diagnostics. Understanding the proper storage and handling of this reagent is critical for ensuring its reactivity and obtaining reliable and reproducible experimental results. This document details recommended storage conditions, degradation pathways, and experimental protocols for assessing the stability and purity of this compound NHS ester.

Introduction to this compound NHS Ester

This compound NHS ester is a reactive fluorescent dye belonging to the cyanine (B1664457) family. It is extensively used for labeling primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines under mild basic conditions to form a stable amide bond, covalently attaching the this compound fluorophore to the target molecule. The stability of both the cyanine dye and the NHS ester moiety is paramount for successful conjugation and subsequent fluorescence-based applications.

Recommended Storage Conditions and Shelf Life

The shelf life of this compound NHS ester is highly dependent on its physical state (solid or in solution) and storage conditions. Exposure to moisture, elevated temperatures, and light can significantly degrade the compound.

Solid Form

When stored as a lyophilized powder, this compound NHS ester exhibits the longest shelf life. Adherence to the following conditions is crucial for maintaining its integrity:

Storage ParameterRecommended ConditionTypical Shelf Life
Temperature-20°C12 months[1][2]
LightIn the dark (e.g., in an amber vial or wrapped in foil)12 months[1][2]
AtmosphereDesiccated (e.g., in a container with desiccant)12 months[1][2]

Note: Some suppliers state that transportation at room temperature for up to three weeks is acceptable for the solid product.[1][2] However, for long-term storage, adherence to the -20°C and desiccated conditions is essential.

In Solution

Once dissolved, the stability of this compound NHS ester is significantly reduced due to the increased susceptibility of the NHS ester to hydrolysis. Therefore, it is strongly recommended to prepare solutions fresh for each use. If storage of a stock solution is unavoidable, the following guidelines should be followed:

Storage ParameterRecommended ConditionTypical Shelf Life
SolventAnhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)1-2 months[3][4]
Temperature-20°C or -80°C1-6 months
AliquotingStore in small, single-use aliquots to avoid repeated freeze-thaw cyclesRecommended
AtmospherePurge with an inert gas (e.g., argon or nitrogen) before sealingRecommended

Crucial Considerations for Solutions:

  • Use Anhydrous Solvents: The presence of water will lead to rapid hydrolysis of the NHS ester.

  • Avoid Repeated Freeze-Thaw Cycles: This can introduce moisture and accelerate degradation.

  • Equilibrate to Room Temperature Before Opening: To prevent condensation of atmospheric moisture onto the cold product.

Degradation Pathways

The degradation of this compound NHS ester can occur through two primary mechanisms: hydrolysis of the NHS ester and photobleaching of the cyanine dye.

cluster_0 Degradation of this compound NHS Ester cluster_1 Hydrolysis cluster_2 Photodegradation Cy3_5_NHS This compound NHS Ester (Reactive) Cy3_5_Acid This compound Carboxylic Acid (Non-reactive) Cy3_5_NHS->Cy3_5_Acid NHS N-Hydroxysuccinimide Cy3_5_NHS->NHS Degraded_Cy3_5 Non-fluorescent Degradation Products Cy3_5_NHS->Degraded_Cy3_5 Moisture Moisture (H₂O) High pH Moisture->Cy3_5_Acid Moisture->NHS Light Light Exposure (e.g., UV, ambient light) Light->Degraded_Cy3_5

Primary degradation pathways for this compound NHS ester.
Hydrolysis of the NHS Ester

The NHS ester is highly susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This results in the formation of the corresponding carboxylic acid of the this compound dye and free N-hydroxysuccinimide (NHS). The this compound carboxylic acid is unreactive towards primary amines and thus cannot be used for labeling.

The rate of hydrolysis is significantly influenced by pH. The half-life of NHS esters in aqueous solutions is on the order of hours at neutral pH but decreases to minutes at a pH of 9.[5][6]

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[5][7]
8.64°C10 minutes[5]

This rapid hydrolysis at higher pH values underscores the importance of using anhydrous solvents for storage and carefully controlling the pH during labeling reactions.

Photodegradation of the Cyanine Dye

Cyanine dyes, including this compound, are prone to photobleaching upon exposure to light, especially high-intensity light sources used in fluorescence microscopy. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence. The polymethine chain of the cyanine dye is particularly susceptible to photo-oxidation. To mitigate photobleaching, it is essential to protect the dye from light during storage and handling.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity and reactivity of this compound NHS ester is recommended, especially for lots that have been stored for an extended period or subjected to suboptimal conditions.

Protocol for Assessing NHS Ester Reactivity via Spectrophotometry

This protocol provides a semi-quantitative method to determine the remaining reactivity of an NHS ester by measuring the amount of NHS released upon complete hydrolysis.

Materials:

  • This compound NHS ester sample

  • Anhydrous DMSO or DMF

  • Phosphate (B84403) buffer (pH 7-8, amine-free)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Weigh 1-2 mg of the this compound NHS ester into a microcentrifuge tube.

    • Dissolve the ester in a small volume of anhydrous DMSO or DMF (e.g., 250 µL).

    • Dilute the solution with 2 mL of phosphate buffer.

    • Prepare a blank control containing the same concentration of DMSO or DMF in phosphate buffer.

  • Initial Absorbance Measurement:

    • Zero the spectrophotometer at 260 nm using the blank control.

    • Measure the absorbance of the this compound NHS ester solution at 260 nm. This reading corresponds to any pre-existing free NHS due to partial hydrolysis. If the absorbance is greater than 1.0, dilute the sample and the blank with the same volume of buffer until the reading is within the linear range of the instrument.

  • Forced Hydrolysis:

    • To 1 mL of the this compound NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.

    • Vortex the solution for 30 seconds to induce complete hydrolysis of the remaining active NHS ester.

  • Final Absorbance Measurement:

    • Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm. A significant increase in absorbance compared to the initial reading indicates the presence of reactive NHS ester in the original sample.

cluster_0 Workflow for NHS Ester Reactivity Assay start Start dissolve Dissolve this compound NHS Ester in Anhydrous Solvent start->dissolve dilute Dilute in Amine-Free Buffer dissolve->dilute measure_initial Measure Absorbance at 260 nm (A_initial) dilute->measure_initial hydrolyze Induce Complete Hydrolysis with NaOH measure_initial->hydrolyze measure_final Measure Absorbance at 260 nm (A_final) hydrolyze->measure_final compare Compare A_final and A_initial measure_final->compare active Reagent is Active (A_final > A_initial) compare->active Yes inactive Reagent is Inactive (A_final ≈ A_initial) compare->inactive No end End active->end inactive->end

Experimental workflow for assessing NHS ester reactivity.
Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components in a sample, providing a more detailed assessment of purity than spectrophotometry.

Materials:

  • This compound NHS ester sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV-Vis or fluorescence detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound NHS ester in anhydrous DMSO or DMF.

    • Dilute the stock solution to an appropriate concentration (e.g., 1 mg/mL) with the initial mobile phase conditions.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute compounds of increasing hydrophobicity. For example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the absorbance at the excitation maximum of this compound (around 590 nm) and at 260 nm to detect the NHS leaving group. A fluorescence detector set to the excitation and emission wavelengths of this compound can also be used for higher sensitivity.

  • Data Analysis:

    • The chromatogram of a pure this compound NHS ester sample should show a single major peak.

    • The appearance of additional peaks, particularly an earlier eluting peak corresponding to the more polar this compound carboxylic acid, indicates hydrolysis.

    • The purity of the sample can be estimated by calculating the relative area of the main peak compared to the total area of all peaks.

Conclusion

The stability of this compound NHS ester is critical for its successful use in bioconjugation. By adhering to the recommended storage conditions of -20°C in a dark, desiccated environment for the solid product, and using fresh or properly stored aliquots of solutions in anhydrous solvents, researchers can significantly extend the shelf life of this valuable reagent. Regular assessment of the dye's reactivity, particularly for older batches, using the provided experimental protocols will ensure the reliability and reproducibility of labeling experiments, ultimately leading to higher quality data in downstream applications.

References

A Technical Deep Dive: Unraveling the Key Differences Between Cy3 and Cy3.5 Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, cyanine (B1664457) dyes stand out for their brightness and photostability, making them indispensable tools in biological research and drug development. Among the most utilized are Cy3 and Cy3.5, two closely related orange-red fluorescent dyes. While often used interchangeably, subtle yet significant differences in their photophysical properties and structural nuances can impact experimental outcomes. This technical guide provides an in-depth comparison of Cy3 and this compound, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal dye for their specific applications.

Core Photophysical and Structural Distinctions

The fundamental difference between Cy3 and this compound lies in their chemical structure. This compound contains an additional benzene (B151609) ring in its indolenine chromophore compared to Cy3.[] This structural modification results in a red shift in both the excitation and emission spectra of this compound, positioning it further into the orange-red region of the spectrum.[][2]

Quantitative Data Summary

The key photophysical properties of Cy3 and this compound are summarized in the table below. It is crucial to note that these values can be influenced by the local environment, including the solvent and the biomolecule to which the dye is conjugated.[2]

PropertyCy3This compound
Excitation Maximum (λex) ~550 - 554 nm[2]~581 - 591 nm[3]
Emission Maximum (λem) ~570 nm[2][4]~596 - 604 nm[3]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[2][5]~116,000 cm⁻¹M⁻¹[2][3]
Quantum Yield (Φ) ~0.15 - 0.20 (aqueous)[2]~0.35[2][3]
Stokes Shift ~20 nm~15 nm[3]

Brightness , a critical parameter in fluorescence applications, is the product of the molar extinction coefficient and the quantum yield. While Cy3 possesses a higher molar extinction coefficient, this compound exhibits a significantly higher quantum yield.[2] A noteworthy characteristic of both dyes is the "anomalous fluorescence enhancement" observed upon their covalent attachment to proteins like antibodies.[2][6][7][8] This phenomenon leads to brighter conjugates and improved signal-to-noise ratios in applications such as immunofluorescence.[2]

Experimental Protocols

Detailed and optimized protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for common applications of Cy3 and this compound.

Antibody Conjugation with NHS Ester Dyes

This protocol outlines the general procedure for labeling primary amines on antibodies with amine-reactive N-hydroxysuccinimide (NHS) esters of Cy3 or this compound.[2][9][10]

Materials:

  • Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Cy3 or this compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][9]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Cy-dye NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 20:1.[2] This ratio may require optimization for specific antibodies.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization prep_antibody Prepare Antibody (amine-free buffer, 2-10 mg/mL) mix Mix Antibody and Dye (molar ratio 5:1 to 20:1) prep_antibody->mix prep_dye Prepare Dye Stock (anhydrous DMSO, 10 mM) prep_dye->mix incubate Incubate (1-2 hours, RT, protected from light) mix->incubate purify Purification (Size-Exclusion Chromatography) incubate->purify characterize Characterization (Determine Degree of Labeling) purify->characterize

Workflow for labeling antibodies with cyanine NHS esters.
Indirect Immunofluorescence Staining

This protocol describes a general procedure for the indirect immunofluorescence staining of a target protein in fixed and permeabilized cells using a Cy3 or this compound-conjugated secondary antibody.[2][5]

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • Cy3 or this compound-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target is an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[5]

  • Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the Cy3 or this compound-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets (e.g., TRITC for Cy3).[2][11]

Indirect_Immunofluorescence_Workflow start Start with Fixed & Permeabilized Cells block Blocking (e.g., 5% Normal Goat Serum) start->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash (x3 with PBS) primary_ab->wash1 secondary_ab Secondary Antibody (Cy3/Cy3.5 Conjugated) Incubation wash1->secondary_ab wash2 Wash (x3 with PBS) secondary_ab->wash2 mount Mount with Antifade Medium wash2->mount image Fluorescence Microscopy mount->image

Principle of indirect immunofluorescence with cyanine dyes.

Applications and Considerations

Both Cy3 and this compound are versatile dyes with a broad range of applications.

  • Fluorescence Microscopy: Their brightness and photostability make them excellent choices for immunocytochemistry, immunohistochemistry, and fluorescence in situ hybridization (FISH).[3][4][11]

  • Flow Cytometry: Labeled antibodies with these dyes are used for the identification and sorting of specific cell populations.[3]

  • FRET (Förster Resonance Energy Transfer): The spectral properties of Cy3 and this compound make them suitable as donor or acceptor molecules in FRET-based studies of molecular interactions.[3][12] For instance, the Cy3-Cy5 pair is commonly used in FRET experiments to measure distances.[12]

  • Nucleic Acid Labeling: These dyes are frequently used to label oligonucleotides for applications like real-time PCR and microarrays.[4][11][13]

FRET_Signaling_Pathway donor_excited Excited State acceptor_ground Ground State donor_excited->acceptor_ground donor_emission Donor Emission (Fluorescence) donor_excited->donor_emission Fluorescence donor_ground Ground State acceptor_excited Excited State acceptor_emission Acceptor Emission (FRET Signal) acceptor_excited->acceptor_emission excitation Excitation Light excitation->donor_ground Absorption no_fret No FRET (>10 nm apart) fret FRET Occurs (<10 nm apart)

Förster Resonance Energy Transfer (FRET) principle.
Choosing Between Cy3 and this compound

  • For routine immunofluorescence and applications where standard TRITC filter sets are available, both dyes are expected to perform well. The choice may come down to factors like availability and cost.[2]

  • When higher brightness is paramount, the significant fluorescence enhancement upon conjugation is a key advantage for both dyes. [2]

  • For applications requiring excitation at longer wavelengths to minimize autofluorescence, this compound's red-shifted spectrum may be advantageous.

  • In multiplexing experiments, the distinct spectral properties of Cy3 and this compound, when paired with other fluorophores like Cy5, allow for clear signal separation.

Conclusion

Cy3 and this compound are powerful fluorescent dyes that have significantly contributed to advancements in biological and biomedical research. While their spectral properties are similar, the red-shifted excitation and emission of this compound, along with its higher quantum yield, provide researchers with a valuable alternative to the well-established Cy3. Understanding their key differences, as outlined in this guide, will enable scientists and drug development professionals to make informed decisions, optimizing their experimental design and leading to more robust and reliable data. The use of antifade reagents is recommended for demanding imaging protocols to enhance the photostability of both dyes.[2]

References

Methodological & Application

Application Notes and Protocols for Cy3.5 Maleimide Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is an essential technique in life sciences research and drug development. It enables the visualization, tracking, and quantification of proteins in a wide range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and Western blotting.[1][2][3] Cy3.5, a bright and photostable cyanine (B1664457) dye, is a popular choice for protein conjugation.[4] This document provides a detailed, step-by-step guide for the conjugation of this compound maleimide (B117702) to proteins, leveraging the specific and efficient reaction between a maleimide group and a free sulfhydryl (thiol) group on a cysteine residue.

The core of this bioconjugation technique is the Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[5] This reaction forms a stable, covalent thioether bond, effectively linking the this compound dye to the protein.[5] The high selectivity of the maleimide group for thiols, particularly within a pH range of 6.5 to 7.5, allows for site-specific modification of proteins at cysteine residues with minimal off-target reactions.[6]

These application notes will cover the necessary materials, a detailed experimental protocol from protein preparation to purification of the conjugate, and methods for characterizing the final product by calculating the degree of labeling (DOL). Additionally, we will provide a visualization of a relevant biological application, the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway using a fluorescently labeled ligand.

Quantitative Data Summary

For successful and reproducible protein conjugation, it is crucial to understand the properties of the fluorescent dye and the recommended reaction parameters. The following tables summarize key quantitative data for this compound maleimide and the conjugation reaction.

Table 1: Properties of this compound Maleimide

PropertyValueReference
Excitation Maximum (λmax)591 nm[7]
Emission Maximum (λem)604 nm[7]
Molar Extinction Coefficient (ε)116,000 M-1cm-1[7]
Correction Factor at 280 nm (CF280)0.22[7]

Table 2: Recommended Reaction Conditions for this compound Maleimide Protein Conjugation

ParameterRecommended Range/ValueNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[7][8][9]
Reaction Buffer PBS, Tris, or HEPESMust be free of thiols.[7][8]
Reaction pH 7.0 - 7.5Optimal for thiol-maleimide reaction selectivity and stability.[7][8]
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and should be optimized for each specific protein.[4][8]
Reaction Temperature Room Temperature or 4°CRoom temperature is typically faster, while 4°C may be preferred for sensitive proteins.[7][10]
Reaction Time 2 hours to overnightShorter times at room temperature, longer times at 4°C.[7][8][10]
Reducing Agent (Optional) TCEP (10-100x molar excess)Used to reduce disulfide bonds and expose free thiols.[7][8][10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of this compound maleimide to a protein.

Diagram of the Experimental Workflow

experimental_workflow Experimental Workflow for this compound Maleimide Protein Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) disulfide_reduction 2. Optional: Reduce Disulfide Bonds (Add TCEP, incubate 20-30 min at RT) protein_prep->disulfide_reduction If protein has disulfide bonds dye_prep 3. Prepare this compound Maleimide Stock (10 mM in anhydrous DMSO or DMF) conjugation 4. Conjugation Reaction (Add dye to protein at 10-20:1 molar ratio. Incubate 2h at RT or overnight at 4°C, protected from light) protein_prep->conjugation disulfide_reduction->conjugation dye_prep->conjugation purification 5. Purify Conjugate (Size-exclusion chromatography, dialysis, or spin columns) conjugation->purification analysis 6. Characterize Conjugate (Measure A280 and A591 to calculate Degree of Labeling) purification->analysis storage 7. Store Conjugate (4°C for short-term, -20°C or -80°C for long-term) analysis->storage

Caption: Workflow for this compound maleimide protein conjugation.

Materials
  • Protein of interest with at least one free cysteine residue

  • This compound maleimide

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5 (thiol-free)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Purification system: Size-exclusion chromatography column (e.g., Sephadex G-25), dialysis cassette (e.g., 10K MWCO), or spin desalting columns

  • Spectrophotometer

  • Microcentrifuge tubes

  • Pipettes and tips

  • Inert gas (e.g., nitrogen or argon)

Step-by-Step Protocol

1. Protein Preparation a. Dissolve or buffer exchange the protein into a degassed, thiol-free reaction buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[7][9] b. Ensure the buffer does not contain any primary amines like Tris or glycine (B1666218) if there's a possibility of side reactions, although maleimides are highly selective for thiols at this pH range. c. Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas through the solution to minimize oxidation of free thiols.[7][8]

2. (Optional) Reduction of Disulfide Bonds a. If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.[8][10] b. Prepare a fresh stock solution of TCEP. c. Add a 10-100 fold molar excess of TCEP to the protein solution.[8][10] d. Flush the vial with an inert gas, cap it, and incubate for 20-30 minutes at room temperature.[7][8] Note: If using dithiothreitol (B142953) (DTT) as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide dye, as DTT itself contains thiol groups.[8]

3. Preparation of this compound Maleimide Stock Solution a. Allow the vial of this compound maleimide to equilibrate to room temperature before opening to prevent condensation. b. Prepare a 10 mM stock solution of this compound maleimide by dissolving it in anhydrous DMSO or DMF.[4][8] c. Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used promptly. Unused stock solution can be stored at -20°C for up to a month, protected from light and moisture.[4][8]

4. Conjugation Reaction a. While gently stirring or vortexing the protein solution, add the freshly prepared this compound maleimide stock solution. The recommended starting molar ratio of dye to protein is between 10:1 and 20:1.[4][8] This ratio may need to be optimized for each specific protein to achieve the desired degree of labeling.[8] b. Flush the reaction vial with an inert gas, cap it tightly, and protect it from light. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7][8][10]

5. Purification of the Labeled Protein a. After the incubation period, it is crucial to remove the unreacted this compound maleimide from the protein conjugate. This can be achieved using several methods: i. Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a highly effective method. The labeled protein will elute first, followed by the smaller, unbound dye molecules.[2][11] ii. Dialysis: Dialyze the reaction mixture against the desired buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO), such as 10K for IgG.[11] iii. Spin Desalting Columns: For smaller sample volumes, spin columns are a quick and efficient way to separate the conjugate from the free dye.[2][12]

6. Characterization of the Conjugate: Calculating the Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.

a. Dilute the purified protein-dye conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). b. Measure the absorbance of the conjugate at 280 nm (A280) and at the maximum absorbance wavelength of this compound, which is 591 nm (Amax).[7] c. Calculate the concentration of the protein: Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein Where:

  • A280 is the absorbance of the conjugate at 280 nm.
  • Amax is the absorbance of the conjugate at 591 nm.
  • CF280 is the correction factor for the dye's absorbance at 280 nm (0.22 for this compound).[7]
  • εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). d. Calculate the Degree of Labeling (DOL): DOL = Amax / (εdye × Protein Concentration (M)) Where:
  • Amax is the absorbance of the conjugate at 591 nm.
  • εdye is the molar extinction coefficient of this compound at 591 nm (116,000 M-1cm-1).[7]
  • Protein Concentration (M) is the value calculated in the previous step.

An optimal DOL for antibodies is typically between 2 and 10. Over-labeling can lead to fluorescence quenching and loss of protein activity.

7. Storage of the Conjugated Protein Store the purified this compound-labeled protein protected from light. For short-term storage, 4°C is suitable.[4] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (up to 50%) or a carrier protein like BSA (0.1%) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Application Example: Visualizing EGFR Signaling

Fluorescently labeled proteins are instrumental in studying cellular signaling pathways. For instance, a this compound-labeled Epidermal Growth Factor (EGF) can be used to visualize the initial steps of EGFR signaling in living cells.[8][10] Upon binding of the fluorescently labeled EGF to the extracellular domain of EGFR, the receptor undergoes a conformational change, dimerizes, and becomes activated through autophosphorylation of its intracellular tyrosine kinase domains.[8] This initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[5][6] The use of fluorescent ligands allows for real-time tracking of receptor binding, dimerization, and trafficking.[8][10]

Diagram of EGFR Signaling Pathway Activation

EGFR_Signaling Activation of the EGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space egf This compound-EGF Ligand egfr_monomer1 EGFR Monomer egf->egfr_monomer1 1. Ligand Binding egfr_dimer Activated EGFR Dimer egfr_monomer1->egfr_dimer 2. Receptor Dimerization egfr_monomer2 EGFR Monomer egfr_monomer2->egfr_dimer 2. Receptor Dimerization autophosphorylation Autophosphorylation of Tyrosine Residues egfr_dimer->autophosphorylation 3. Kinase Activation downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt pathways) autophosphorylation->downstream 4. Signal Transduction

Caption: EGFR pathway activation by a fluorescent ligand.

References

Protocol for Labeling Oligonucleotides with Cy3.5 for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with Cyanine 3.5 (Cy3.5) NHS ester and their subsequent use as probes in Fluorescence In Situ Hybridization (FISH) applications. This protocol is intended for researchers, scientists, and drug development professionals familiar with basic molecular biology techniques.

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique relies on the use of fluorescently labeled DNA or RNA probes that bind to specific nucleic acid sequences with high complementarity. This compound is a bright, orange-fluorescent dye that is well-suited for labeling oligonucleotides for use in FISH and other applications due to its high quantum yield and photostability. This protocol details the labeling of an amino-modified oligonucleotide with this compound N-hydroxysuccinimide (NHS) ester, which forms a stable covalent amide bond with the primary amine group on the oligonucleotide.

Materials and Reagents

Oligonucleotide and Labeling Dye
  • Amino-modified oligonucleotide (with a 5' or 3' primary amine)

  • This compound NHS Ester

Reagents for Labeling and Purification
  • Nuclease-free water

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., size-exclusion chromatography or commercial nucleotide removal kit)

  • Ethanol (B145695) (70% and 100%)

  • 3 M Sodium Acetate (pH 5.2)

Reagents for FISH
  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) or Paraformaldehyde (for cell fixation)

  • Triton X-100 or Tween-20 (for permeabilization)

  • Hybridization Buffer (see recipe in protocol)

  • Formamide

  • 20x SSC (Saline-Sodium Citrate) buffer

  • Dextran sulfate (B86663)

  • Bovine Serum Albumin (BSA)

  • Post-hybridization wash buffers (see recipes in protocol)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotide with this compound

This protocol describes the covalent attachment of this compound NHS ester to an oligonucleotide containing a primary amine modification.

3.1.1. Reagent Preparation

  • Amino-Modified Oligonucleotide: Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer to a final concentration of 1 mM.

  • This compound NHS Ester Stock Solution: Allow the vial of this compound NHS ester to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution in anhydrous DMSO. This solution should be prepared fresh for each labeling reaction.

3.1.2. Labeling Reaction

  • In a microcentrifuge tube, combine the following:

    • 10-20 nmol of amino-modified oligonucleotide

    • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0) to a final volume of 50 µL

  • Add 5-10 µL of the 10 mg/mL this compound NHS ester stock solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide may need to be determined empirically, but a 5-10 fold molar excess of the dye is a good starting point.

  • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. For convenience, the reaction can be left overnight at 4°C.

3.1.3. Purification of the Labeled Oligonucleotide

Unreacted this compound dye must be removed from the labeled oligonucleotide. This can be achieved through several methods:

  • Ethanol Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the labeling reaction.

    • Add 3 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in nuclease-free water or TE buffer.

  • Size-Exclusion Chromatography: Use a commercially available column (e.g., Sephadex G-25) to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.

  • Commercial Nucleotide Removal Kits: Follow the manufacturer's instructions for kits designed for dye-labeled oligonucleotide purification.

3.1.4. Quantification and Degree of Labeling (DOL) Calculation

  • Measure the absorbance of the purified labeled oligonucleotide solution using a spectrophotometer (e.g., NanoDrop).

  • Measure the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of this compound (~581 nm).

  • Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl).

  • The Degree of Labeling (DOL), which is the average number of dye molecules per oligonucleotide, can be calculated using the following formula:

    DOL = (A_dye / ε_dye) / (A_oligo / ε_oligo)

    Where:

    • A_dye is the absorbance at the dye's maximum wavelength.

    • ε_dye is the molar extinction coefficient of the dye at that wavelength (for this compound, ε ≈ 150,000 cm⁻¹M⁻¹).

    • A_oligo is the absorbance of the oligonucleotide at 260 nm.

    • ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm (can be estimated based on the base composition).

    For a more accurate calculation of the oligonucleotide concentration, a correction factor for the dye's absorbance at 260 nm should be applied.[1]

Protocol 2: Fluorescence In Situ Hybridization (FISH)

This protocol provides a general procedure for using the this compound-labeled oligonucleotide probe for FISH on adherent cells. Optimization may be required for different cell types and target sequences.

3.2.1. Sample Preparation

  • Grow cells on sterile glass coverslips in a petri dish.

  • Wash the cells with PBS.

  • Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 10-15 minutes at room temperature.[2]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 or Tween-20 in PBS for 5-10 minutes at room temperature to allow probe entry.[2]

  • Wash the cells three times with PBS.

  • Dehydrate the cells through an ethanol series (70%, 85%, and 100%) for 2 minutes each and air dry.[3]

3.2.2. Hybridization

  • Hybridization Buffer Recipe (per 1 mL):

    • 500 µL Formamide (50%)

    • 200 µL 20x SSC (4x)

    • 100 µL Dextran sulfate (10%)

    • 10 µL BSA (1 mg/mL)

    • 190 µL Nuclease-free water

  • Prepare the hybridization mixture by diluting the this compound-labeled probe in the hybridization buffer to a final concentration of 1-10 ng/µL.

  • Apply the hybridization mixture to the coverslip with the fixed cells.

  • Place a larger coverslip over the hybridization mixture to prevent evaporation.

  • Denature the probe and the target DNA by incubating the slide in a humidified chamber at 75-80°C for 5-10 minutes.

  • Transfer the slide to a humidified chamber and hybridize overnight at 37°C.[2]

3.2.3. Post-Hybridization Washes

The stringency of the washes is critical to remove non-specifically bound probes.[4]

  • Low Stringency Wash: Wash the slides in 2x SSC with 0.1% Tween-20 at room temperature for 5 minutes.

  • Medium Stringency Wash: Wash the slides in 0.4x SSC at 72°C for 2 minutes.[4]

  • High Stringency Wash: For targets with high homology to other sequences, a higher stringency wash with 0.1x SSC at a higher temperature may be necessary.

  • Wash the slides in 2x SSC at room temperature for 5 minutes.

3.2.4. Counterstaining and Mounting

  • Stain the cell nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

  • Rinse briefly with PBS.

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Visualize the fluorescent signals using a fluorescence microscope with appropriate filter sets for this compound and DAPI.

Data Presentation

The following tables summarize key quantitative data for this compound and typical parameters for the labeling and FISH protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
Excitation Maximum (λex)~581 nm
Emission Maximum (λem)~596 nm
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹
Molecular Weight (NHS Ester)Varies by manufacturer

Table 2: Recommended Parameters for Oligonucleotide Labeling

ParameterRecommended Value
Oligonucleotide Concentration1 mM
This compound NHS Ester Concentration10 mg/mL in DMSO
Dye:Oligonucleotide Molar Ratio5:1 to 10:1
Reaction Buffer0.1 M Sodium Bicarbonate
Reaction pH8.5 - 9.0
Incubation TemperatureRoom Temperature or 4°C
Incubation Time2-4 hours or overnight

Table 3: Typical Parameters for FISH Protocol

ParameterRecommended Value
Probe Concentration1-10 ng/µL
Denaturation Temperature75-80°C
Denaturation Time5-10 minutes
Hybridization Temperature37°C
Hybridization TimeOvernight (12-16 hours)
Post-Hybridization Wash (Medium)0.4x SSC at 72°C for 2 minutes

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for labeling oligonucleotides with this compound and their use in a FISH experiment.

Oligo_Labeling_FISH_Workflow cluster_labeling Oligonucleotide Labeling cluster_fish Fluorescence In Situ Hybridization (FISH) prep_oligo Prepare Amino- Modified Oligo labeling_reaction Labeling Reaction (RT, 2-4h) prep_oligo->labeling_reaction prep_dye Prepare this compound NHS Ester prep_dye->labeling_reaction purification Purification (e.g., Ethanol Precipitation) labeling_reaction->purification quantification Quantification & DOL Calculation purification->quantification hybridization Hybridization (37°C, Overnight) quantification->hybridization Labeled Probe sample_prep Sample Preparation (Fixation & Permeabilization) sample_prep->hybridization washing Post-Hybridization Washes hybridization->washing counterstain Counterstaining (DAPI) washing->counterstain imaging Fluorescence Microscopy counterstain->imaging

Workflow for this compound Oligonucleotide Labeling and FISH.

References

Application Notes and Protocols for Cy3.5 in För-ster Resonance Energy Transfer (FRET) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FRET and the Role of Cy3.5

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the study of molecular interactions, conformational changes, and spatial proximity at the nanoscale.[1] The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[2][3] This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers, making FRET a "spectroscopic ruler" for molecular-level measurements.[1][4] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor molecules.[3]

This compound is a bright, orange-red fluorescent dye that is frequently utilized in FRET experiments. Its favorable photophysical properties, including a high extinction coefficient and good quantum yield, make it an excellent FRET partner.[5] this compound can function as either a FRET donor or acceptor, depending on the spectral properties of its partner fluorophore. A common and effective FRET pair is this compound as the donor and a longer-wavelength emitting cyanine (B1664457) dye, such as Cy5 or Cy5.5, as the acceptor.[6][7]

Photophysical Properties and FRET Pair Characteristics

The selection of an appropriate FRET pair is critical for the success of an experiment. The donor's emission spectrum must overlap with the acceptor's excitation spectrum for efficient energy transfer to occur.[4] The following tables summarize the key quantitative data for this compound and its common FRET partners.

PropertyValueReference
Excitation Maximum (λex)~581 nm[8]
Emission Maximum (λem)~596 nm[8]
Extinction Coefficient (ε)~125,000 cm⁻¹M⁻¹[8]
Molecular Weight (NHS Ester)~708 Da[6]

Table 1: Photophysical Properties of this compound.

FRET Pair (Donor-Acceptor)Förster Distance (R₀)Application ExamplesReference
Cy3-Cy5~5.3 - 5.4 nmDNA/RNA structure, protein-nucleic acid interactions, protein conformational changes[9][10][11]
This compound-Cy5.5Photostable for ~5 minsingle-molecule FRET (smFRET) studies of nucleic acids and nucleosomes[6]
Quantum Dots-Cy3.5Dependent on QD propertiesProtein-protein interaction studies[12]

Table 2: Common FRET Pairs Involving Cyanine Dyes and Their Characteristics. Note: The Förster distance for Cy3/Cy5 is a well-established proxy for this compound/Cy5 due to their similar spectral properties.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound NHS Ester

This protocol describes the covalent labeling of a protein with this compound N-Hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at ~581 nm).

Protocol 2: FRET Measurement of Nucleic Acid Hybridization

This protocol outlines the use of this compound and Cy5 labeled oligonucleotides to monitor DNA or RNA hybridization.

Materials:

  • This compound-labeled single-stranded DNA/RNA (ssDNA/ssRNA)

  • Cy5-labeled complementary ssDNA/ssRNA

  • Hybridization Buffer: 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA

  • Fluorometer or plate reader capable of measuring fluorescence intensity

Procedure:

  • Sample Preparation: Prepare solutions of the this compound-labeled oligo (donor-only), Cy5-labeled oligo (acceptor-only), and a mixture of both (FRET sample) in hybridization buffer.

  • Annealing: Heat the FRET sample to 95°C for 5 minutes and then slowly cool to room temperature to allow for hybridization.

  • Fluorescence Measurement:

    • Excite the donor-only sample at the this compound excitation wavelength (~581 nm) and measure the emission spectrum.

    • Excite the acceptor-only sample at the this compound excitation wavelength to quantify direct acceptor excitation (bleed-through).

    • Excite the acceptor-only sample at the Cy5 excitation wavelength (~650 nm) to obtain the acceptor's emission profile.

    • Excite the FRET sample at the this compound excitation wavelength and measure the emission spectrum, observing both donor quenching and sensitized acceptor emission.

  • FRET Efficiency Calculation: Calculate the FRET efficiency (E) using the following formula based on the sensitized emission of the acceptor:

    • E = 1 / (1 + (I_D / I_A)) where I_D is the fluorescence intensity of the donor in the FRET sample and I_A is the sensitized emission intensity of the acceptor. Corrections for spectral bleed-through are necessary for accurate calculations.[9][13]

Applications in Signaling Pathway Analysis

FRET-based biosensors are powerful tools for monitoring dynamic cellular processes, such as signaling pathways. A common application is the development of kinase activity reporters.

Kinase Activity FRET Biosensor

A genetically encoded or semi-synthetic biosensor can be designed to report on the activity of a specific kinase. Such a biosensor typically consists of a kinase-specific substrate peptide flanked by a FRET donor (e.g., this compound) and an acceptor. Upon phosphorylation of the substrate by the active kinase, the biosensor undergoes a conformational change that alters the distance between the FRET pair, leading to a change in FRET efficiency.[14][15]

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Kinase Downstream Kinase Second_Messenger->Kinase 5. Activation FRET_Biosensor Kinase Activity FRET Biosensor (e.g., this compound-Cy5) Kinase->FRET_Biosensor 6. Phosphorylation (FRET Change) Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Label_Biosensor 1. Label Biosensor (this compound-Donor, Cy5-Acceptor) Purify_Biosensor 2. Purify Labeled Biosensor Label_Biosensor->Purify_Biosensor Dispense_Biosensor 3. Dispense Biosensor into Microplate Wells Purify_Biosensor->Dispense_Biosensor Add_Inhibitors 4. Add Potential Kinase Inhibitors Dispense_Biosensor->Add_Inhibitors Add_Kinase_ATP 5. Add Kinase and ATP to Initiate Reaction Add_Inhibitors->Add_Kinase_ATP Measure_FRET 6. Measure FRET Signal (Donor & Acceptor Intensity) Add_Kinase_ATP->Measure_FRET Calculate_Activity 7. Calculate Kinase Activity (Change in FRET Ratio) Measure_FRET->Calculate_Activity Identify_Hits 8. Identify 'Hit' Compounds (Inhibitors) Calculate_Activity->Identify_Hits

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed guidelines for selecting optical filters and configuring a confocal microscope for imaging the orange-red fluorescent dye, Cy3.5. Adherence to these recommendations will help ensure optimal signal-to-noise and minimize spectral bleed-through for high-quality, quantitative imaging results.

Spectral Properties of this compound

This compound is a cyanine (B1664457) dye characterized by its absorption and emission peaks in the orange-red portion of the visible spectrum.[1][2] Its bright fluorescence and high photostability make it a suitable probe for various applications, including fluorescence microscopy and immunoassays.[2] Understanding its specific spectral profile is critical for selecting the appropriate laser lines and optical filters.

The excitation and emission maxima of this compound can vary slightly depending on the local environment and conjugation partner.[1] Key spectral characteristics are summarized below.

Table 1: Spectral Properties of this compound Fluorophore

PropertyWavelength Range (nm)Notes
Excitation Maximum (λex) ~579 - 588 nmThe peak wavelength for absorbing photons.[1][3][4][5] Common laser lines for excitation include the 561 nm and 594 nm lines.
Emission Maximum (λem) ~591 - 604 nmThe peak wavelength of emitted fluorescence.[1][3][4][5]
Stokes Shift ~12 - 23 nmThe difference between the excitation and emission maxima.[1]
Spectrally Similar Dyes Alexa Fluor 568Can often be used with similar filter configurations.[4]

Recommended Filter Sets for this compound

The optimal filter set for this compound imaging is designed to maximize the collection of its emission signal while efficiently blocking the excitation laser light and minimizing crosstalk from other fluorophores. For confocal microscopy, the ideal setup involves a laser line close to the excitation peak, a dichroic mirror to separate excitation and emission pathways, and a bandpass emission filter tailored to the emission peak.

Below are recommended filter sets from leading manufacturers optimized for this compound and spectrally similar dyes.

Table 2: Recommended Commercial Filter Sets for this compound Imaging

ManufacturerFilter Set IDExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)Notes
Chroma Technology 49031ET569/25xT585lpxrET609/54mA narrow-band filter set designed for both Alexa Fluor 568 and this compound, ideal for multicolor experiments where spectral separation is critical.[6]
Semrock (IDEX H&S) This compound-A-Basic-000FF01-565/24FF580-FDi01FF01-605/55A hard-coated filter set optimized for this compound and other red fluorescent proteins like mStrawberry, designed for high brightness and contrast.[7][8][9]
Nikon Instruments Texas Red HYQ---This filter combination is optimized for Texas Red and this compound, featuring wider passbands to increase the signal level, which is beneficial for dimmer samples.[10]

Note: Filter specifications are typically given as Center Wavelength / Bandwidth (e.g., 569/25) or as a longpass/shortpass cutoff (e.g., T585lp).

Experimental Protocol for this compound Imaging

This protocol provides a generalized workflow for imaging this compound-labeled samples on a laser-scanning confocal microscope. Parameters should be optimized for the specific instrument and sample type.

A. Sample Preparation

  • Prepare cells or tissue sections labeled with a this compound-conjugated antibody or probe according to your standard laboratory protocol.

  • Mount the sample on a microscope slide using an appropriate mounting medium. For cyanine dyes, non-polar plastic media such as DPX can enhance brightness and photostability compared to aqueous media.[11]

  • Include a negative control sample (e.g., stained with a secondary antibody only or an isotype control) to assess background and autofluorescence levels.

B. Confocal Microscope Configuration

  • Power On: Turn on the microscope, lasers, and associated computer hardware.

  • Select Objective: Choose an objective lens appropriate for the desired magnification and resolution (e.g., 20x, 40x oil, or 60x oil).

  • Select Laser Line: Activate a laser line that is close to the excitation maximum of this compound. The 561 nm laser is an excellent choice. A 594 nm laser can also be used if available.

  • Install Filter Set: Ensure the light path is configured with a filter set appropriate for this compound, such as one listed in Table 2. The system's dichroic mirror and emission filter must be matched to the chosen laser line and fluorophore.

C. Image Acquisition Settings

  • Software Setup: Open the microscope control software and select the configuration for this compound imaging (e.g., select the 561 nm laser and corresponding detector channel).

  • Focus: Using the eyepieces and brightfield or DIC illumination, bring the sample into focus.

  • Set Detector Range: Set the spectral detector range to capture the emission of this compound (e.g., 595 nm to 650 nm).

  • Adjust Laser Power: Start with a low laser power (e.g., 1-5%) to minimize photobleaching and phototoxicity.

  • Adjust Detector Gain/Offset: Switch to live scanning mode. Adjust the detector gain (HV) until the brightest pixels in the image are just below saturation (i.e., not white). Use a look-up table (LUT) with a false color range indicator to help visualize saturated pixels. Adjust the offset so that the background is truly black.

  • Optimize Pinhole: Set the pinhole to 1 Airy Unit (AU) for optimal confocality and resolution. The software will typically calculate the correct pinhole diameter based on the objective and emission wavelength.

  • Set Scan Parameters:

    • Scan Speed: Select a moderate scan speed. Slower speeds increase the signal-to-noise ratio but also increase the risk of photobleaching. Frame averaging (e.g., 2-4x) can be used to improve image quality.

    • Image Size/Resolution: Choose a format such as 1024x1024 pixels for high-resolution images.

  • Acquire Image: Capture the final image. If acquiring a 3D stack, define the top and bottom limits of the Z-stack and the step size (e.g., based on the Nyquist sampling criterion).

Visualized Workflow

The following diagram outlines the logical workflow for a successful this compound confocal imaging experiment.

Cy3_5_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Microscope Setup cluster_acq Phase 3: Image Acquisition cluster_analysis Phase 4: Data Processing SamplePrep Sample Preparation (Labeling & Mounting) ControlPrep Prepare Control Samples (Autofluorescence Check) MicroscopeConfig Microscope Configuration (Laser & Filter Selection) ControlPrep->MicroscopeConfig FocusSample Focus on Sample MicroscopeConfig->FocusSample SetParams Set Acquisition Parameters (Gain, Pinhole, Resolution) FocusSample->SetParams AcquireImage Acquire Image / Z-Stack SetParams->AcquireImage PostProcess Image Post-Processing (Brightness, Contrast) AcquireImage->PostProcess DataAnalysis Quantitative Analysis (Intensity, Colocalization) PostProcess->DataAnalysis

Caption: Workflow for this compound confocal microscopy.

References

Cy3.5 in Flow Cytometry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Cyanine (B1664457) 3.5 (Cy3.5) in flow cytometry analysis. This compound is a bright, orange-red fluorescent dye that serves as a valuable tool for identifying and quantifying cell populations through the specific labeling of cellular targets.[1][2][3] Its favorable spectral properties make it a suitable candidate for multicolor flow cytometry experiments.[1]

Core Concepts and Applications

Cyanine 3.5 (this compound) is a synthetic fluorophore belonging to the cyanine dye family.[4] These dyes are known for their high molar extinction coefficients and sharp spectral peaks, which contribute to bright fluorescent signals ideal for detecting both high and low-abundance cellular antigens.[2][4] In flow cytometry, this compound is typically conjugated to antibodies to facilitate the detection of specific cell surface or intracellular proteins.[1][3] Its primary applications include immunophenotyping, cell signaling analysis, and cell viability assays.[5]

Spectral Properties

The efficiency of a fluorophore in flow cytometry is dictated by its spectral characteristics. This compound is optimally excited by a yellow-green laser and emits in the orange-red region of the spectrum.[6][7] Careful selection of lasers and filters is crucial for maximizing signal detection while minimizing spectral overlap from other fluorophores in a multicolor panel.[1][8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, which are essential for designing flow cytometry experiments and setting up instrumentation.

ParameterValueSource(s)
Excitation Maximum (λex) ~579 - 591 nm[1][3][4][9]
Emission Maximum (λem) ~591 - 604 nm[1][2][4][9]
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹[1][3][4]
Fluorescence Quantum Yield (Φ) 0.15 - 0.35[1][3][4]
Stokes Shift ~12 - 23 nm[2][4]
Recommended Laser Line 561 nm[10]
Common Emission Filter 585/42 nm[10]

Note: Spectral properties can vary slightly depending on the solvent environment and conjugation state.[3][4]

Experimental Protocols

Detailed methodologies for antibody conjugation and cell staining are provided below. These protocols are generalized and may require optimization for specific antibodies and cell types.

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol describes the covalent labeling of an antibody with a this compound N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.[3]

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.[1] Adjust the antibody concentration to 1-2 mg/mL.[1]

  • pH Adjustment: Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M and a pH of 8.3-8.5.[1]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.[1]

  • Conjugation Reaction: Slowly add the dissolved dye to the antibody solution while gently vortexing. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended, though the optimal ratio should be determined empirically.[1]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

  • Purification: Separate the labeled antibody from the unconjugated dye using a desalting column pre-equilibrated with PBS. The first colored fraction is typically the conjugated antibody.[1]

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 591 nm (for this compound) to calculate the DOL.[1]

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative such as sodium azide.[1]

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the steps for staining suspended cells with a this compound-conjugated antibody for flow cytometric analysis.[1][11]

Materials:

  • Single-cell suspension (1 x 10⁵ – 1 x 10⁶ cells per sample)[12]

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)[12]

  • Fc Receptor Blocking solution (optional, but recommended)[1]

  • This compound-conjugated antibody

  • Fixable Viability Dye (optional)[13]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from tissues or cell culture.[12]

  • Washing: Wash the cells once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C and decanting the supernatant.[1]

  • Fc Receptor Blocking (Optional): To minimize non-specific binding, resuspend the cell pellet in Fc receptor blocking solution and incubate for 10-15 minutes at 4°C.[1]

  • Antibody Staining: Add the predetermined optimal concentration of the this compound-conjugated antibody to the cells. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[1][13]

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[1] Carefully decant the supernatant. Repeat the wash step twice.[1]

  • Viability Staining (Optional): If a viability dye is used, resuspend the cells in the appropriate buffer and add the dye according to the manufacturer's protocol.[1]

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer equipped with the appropriate laser and filters for this compound detection.[1]

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for the detection of intracellular antigens and requires fixation and permeabilization steps to allow the antibody to enter the cell.[14][15]

Materials:

  • Materials from Protocol 2

  • Fixation Buffer (e.g., IC Fixation Buffer)

  • Permeabilization Buffer (e.g., 1X Permeabilization Buffer)

Procedure:

  • Surface Staining: Perform cell surface staining (Steps 1-5 of Protocol 2) if simultaneous surface and intracellular targets are being analyzed.[15]

  • Fixation: After the last wash of the surface staining, resuspend the cell pellet in Fixation Buffer. Incubate for 20-60 minutes at room temperature, protected from light.[15]

  • Permeabilization: Centrifuge the fixed cells and resuspend the pellet in Permeabilization Buffer. This step makes the cell membrane permeable to antibodies.[15]

  • Intracellular Antibody Staining: Add the this compound-conjugated antibody for the intracellular target to the permeabilized cells. Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with Permeabilization Buffer.[15]

  • Data Acquisition: Resuspend the final cell pellet in Flow Cytometry Staining Buffer and acquire data as described previously.

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows and the conceptual application of this compound-conjugated antibodies in cell analysis.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Ab Purified Antibody (Amine-free buffer) Ab_pH Adjust Antibody pH (8.3 - 8.5) Ab->Ab_pH Dye This compound NHS Ester (in DMSO) Mix Mix Antibody and Dye Dye->Mix Ab_pH->Mix Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify Store Store Conjugate (4°C, Dark) Purify->Store

Workflow for conjugating an antibody with this compound NHS ester.

Cell_Staining_Workflow cluster_intracellular Intracellular Staining Path start Single-Cell Suspension wash1 Wash Cells start->wash1 fc_block Fc Receptor Block (Optional) wash1->fc_block stain Add this compound-Ab Incubate 4°C, Dark fc_block->stain wash2 Wash Cells (2x) stain->wash2 acquire Resuspend & Acquire on Flow Cytometer wash2->acquire For Surface Staining fix Fixation wash2->fix For Intracellular Staining perm Permeabilization fix->perm stain_intra Add Intracellular this compound-Ab perm->stain_intra wash_intra Wash with Perm Buffer stain_intra->wash_intra wash_intra->acquire

General workflow for cell staining with this compound-conjugated antibodies.

Detection of a cell surface marker using a this compound-conjugated antibody.

References

Application Notes and Protocols for Determining the Labeling Density of Cy3.5 Antibody Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a myriad of life science applications, including immunofluorescence, flow cytometry, and western blotting. The degree of labeling (DOL), or labeling density, which represents the average number of dye molecules conjugated to a single antibody, is a critical parameter that dictates the performance of the conjugate. An optimal DOL is crucial for achieving a strong fluorescent signal without inducing quenching or compromising the antibody's biological activity.[1] This document provides a detailed protocol for determining the labeling density of Cy3.5-antibody conjugates, a popular choice for fluorescence-based assays due to its brightness and photostability.

Principle of Labeling Density Calculation

The labeling density is determined spectrophotometrically by measuring the absorbance of the conjugate at two specific wavelengths: 280 nm, which corresponds to the maximum absorbance of the protein (antibody), and the maximum absorbance wavelength (λmax) of the specific fluorescent dye (this compound). The Beer-Lambert law is applied to calculate the molar concentrations of both the protein and the dye, from which the molar ratio (DOL) can be derived.[1][2]

A critical consideration in this calculation is the absorbance of the fluorescent dye at 280 nm. To obtain an accurate protein concentration, the contribution of the dye to the A280 reading must be subtracted. This is achieved using a correction factor (CF) specific to the dye.[2]

Key Parameters for this compound

For accurate calculation of the labeling density of this compound-antibody conjugates, the following parameters are required:

ParameterValueReference
Molar Extinction Coefficient of Antibody (IgG) at 280 nm (ε_protein) 210,000 M⁻¹cm⁻¹[3]
Maximum Absorbance of this compound (λ_max) ~581 nm[4]
Molar Extinction Coefficient of this compound at λ_max (ε_dye) 116,000 M⁻¹cm⁻¹[5][6][7][8]
Correction Factor (A280/A_max) for this compound (CF) 0.22 - 0.24[7][8]

Note: The exact λmax and correction factor may vary slightly between different dye manufacturers. It is recommended to consult the product datasheet for the specific values.

Experimental Protocols

Antibody Preparation

For optimal labeling, the antibody solution must be pure and in an amine-free buffer.

  • Recommended Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • Antibody Concentration: 1-10 mg/mL.

  • Purification: If the antibody solution contains substances with primary amines (e.g., Tris buffer, glycine, or ammonium (B1175870) ions), it must be purified by dialysis against PBS or by using a desalting column.

This compound NHS Ester Stock Solution Preparation

This compound NHS ester is moisture-sensitive. All handling should be done in a dry environment.

  • Bring the vial of this compound NHS ester to room temperature before opening.

  • Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to prepare a stock solution of 10 mg/mL.

  • Vortex briefly to ensure the dye is completely dissolved. This stock solution can be stored at -20°C, protected from light.

Antibody Labeling with this compound NHS Ester

The following protocol is for labeling 1 mg of an IgG antibody.

  • Dissolve 1 mg of the antibody in 1 mL of PBS (pH 7.2-7.5).

  • Add a 10-20 fold molar excess of the this compound NHS ester stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purify the this compound-antibody conjugate to remove unconjugated dye. This can be achieved by dialysis against PBS or by using a gel filtration column (e.g., Sephadex G-25).

Spectrophotometric Measurement
  • Measure the absorbance of the purified this compound-antibody conjugate at 280 nm (A280) and at the maximum absorbance wavelength of this compound (~581 nm, A_dye). Use a 1 cm pathlength cuvette.

  • If the absorbance reading is too high, dilute the conjugate solution with PBS and re-measure. Remember to account for the dilution factor in the calculations.

Calculation of Labeling Density (DOL)

The following formulas are used to calculate the DOL:

Step 1: Calculate the Molar Concentration of the Dye

Molar Concentration of Dye (M_dye) = A_dye / (ε_dye * path length)

  • A_dye: Absorbance of the conjugate at the λmax of this compound (~581 nm)

  • ε_dye: Molar extinction coefficient of this compound (116,000 M⁻¹cm⁻¹)

  • path length: 1 cm

Step 2: Calculate the Molar Concentration of the Protein

Molar Concentration of Protein (M_protein) = (A280 - (A_dye * CF)) / (ε_protein * path length)

  • A280: Absorbance of the conjugate at 280 nm

  • A_dye: Absorbance of the conjugate at the λmax of this compound

  • CF: Correction factor for this compound at 280 nm (e.g., 0.22)

  • ε_protein: Molar extinction coefficient of the antibody (210,000 M⁻¹cm⁻¹ for IgG)

  • path length: 1 cm

Step 3: Calculate the Degree of Labeling (DOL)

DOL = M_dye / M_protein

Data Presentation

The results of the labeling density calculation can be summarized in the following table:

Sample IDA280A_dye (~581 nm)Molar Concentration of Dye (M_dye)Molar Concentration of Protein (M_protein)Degree of Labeling (DOL)
This compound-Ab Conjugate[Insert Value][Insert Value][Calculated Value][Calculated Value][Calculated Value]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis antibody_prep Antibody Preparation (Purification & Buffering) conjugation Antibody-Dye Conjugation antibody_prep->conjugation dye_prep This compound NHS Ester Stock Solution dye_prep->conjugation purification Removal of Unconjugated Dye conjugation->purification measurement Spectrophotometric Measurement (A280 & A_dye) purification->measurement calculation DOL Calculation measurement->calculation

Caption: Experimental workflow for determining the labeling density of this compound antibody conjugates.

Application Example: Immunofluorescence Staining Workflow

The following diagram illustrates a typical workflow for using a this compound-labeled antibody in an immunofluorescence experiment.

immunofluorescence_workflow start Cell Seeding & Culture fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (Unlabeled) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (this compound Conjugated) wash2 Wash secondary_ab->wash2 wash1->secondary_ab wash3 Wash wash2->wash3 mounting Mounting & Counterstaining wash3->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Indirect immunofluorescence staining workflow using a this compound-conjugated secondary antibody.

References

Application Note: Purification of Proteins After Labeling with Cy3.5 Dye

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Covalent labeling of proteins with fluorescent dyes, such as Cy3.5, is a cornerstone technique for elucidating protein function, localization, and interactions. Applications are widespread and include fluorescence microscopy, flow cytometry, Western blotting, and immunoassays.[1] The this compound dye, a cyanine (B1664457) derivative, offers bright and photostable fluorescence, making it an excellent choice for these applications. The labeling reaction typically involves an amine-reactive form of the dye, like an N-hydroxysuccinimide (NHS) ester, which covalently couples to primary amines (e.g., lysine (B10760008) residues) on the protein surface.[2][3]

A critical step following the labeling reaction is the removal of unconjugated (free) dye.[4][5] The presence of excess free dye can lead to high background signals, inaccurate quantification of labeling efficiency, and misleading experimental results. Therefore, a robust purification strategy is essential to isolate the purely labeled protein conjugate.[5][6] This application note provides detailed protocols for the purification of this compound-labeled proteins using common laboratory techniques and outlines the necessary quality control steps to ensure the conjugate is suitable for downstream applications.

Experimental Workflow

The overall process involves the initial labeling of the protein, followed by a purification step to separate the protein-dye conjugate from unreacted dye, and finally, a quality control analysis to determine the concentration and degree of labeling.

G cluster_0 A Protein Sample (Amine-free buffer) C Labeling Reaction (1-4h at RT or overnight at 4°C) A->C B This compound-NHS Ester B->C D Purification (Removal of free dye) C->D Reaction Mixture E Quality Control (Spectrophotometry) D->E Purified Conjugate F Purified this compound-Labeled Protein (Store at 4°C or -20°C) E->F Validated Conjugate

Caption: General workflow for protein labeling and purification.

Purification Protocols

The most common and effective method for removing small molecules like unconjugated dyes from larger protein molecules is size exclusion chromatography (SEC).[4] This technique separates molecules based on their hydrodynamic radius.

SEC_Principle cluster_column SEC Column cluster_input cluster_output Eluted_Protein Fraction 1: Purified Protein-Dye K->Eluted_Protein Larger molecules elute first (Excluded from pores) Eluted_Dye Fraction 2: Free Dye K->Eluted_Dye Smaller molecules elute later (Enter pores, longer path) Beads Porous Beads Beads2 Beads3 Beads4 Protein Protein-Dye Conjugate Dye Free Dye Input_Mix->K Load Sample

Caption: Principle of Size Exclusion Chromatography (SEC).

Protocol 1: Purification by Gravity-Flow Size Exclusion Chromatography (SEC)

This is the standard method for achieving high purity. It is ideal for separating the larger protein-dye conjugate from the smaller, unreacted dye molecules.[7]

Materials:

  • SEC Resin (e.g., Sephadex G-25)

  • Chromatography column

  • Elution Buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

Methodology:

  • Column Packing: Prepare a slurry of the SEC resin in the Elution Buffer. Gently pour the slurry into the chromatography column, allowing it to settle and form a packed bed. Avoid introducing air bubbles.

  • Equilibration: Wash the packed column with 2-3 column volumes of Elution Buffer to equilibrate the resin and ensure a stable baseline.

  • Sample Loading: Carefully load the entire labeling reaction mixture (typically 100-250 µL) onto the top of the resin bed.[5] Allow the sample to fully enter the resin.

  • Elution and Fraction Collection: Begin elution by adding Elution Buffer to the top of the column. The labeled protein, visible as a colored band, will travel faster down the column than the free dye.[4]

  • Collection: Collect the first colored band that elutes from the column; this fraction contains your purified labeled protein.[4] The unreacted dye will elute in later fractions.

  • Confirmation: Visually inspect the fractions. The desired fraction should be colored (due to the dye) and contain protein (confirmable by A280 measurement).

Protocol 2: Rapid Purification with Spin Desalting Columns

Spin columns offer a much faster alternative to gravity-flow chromatography and are suitable for small sample volumes, providing excellent protein recovery.[5][8][9]

Materials:

  • Spin Desalting Column (e.g., with a suitable molecular weight cut-off for your protein)

  • Microcentrifuge collection tubes

  • Elution Buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Methodology:

  • Column Preparation: Snap off the bottom closure of the spin column and place it in a collection tube. Centrifuge at approximately 1,500 x g for 1-2 minutes to remove the storage buffer.[10][11]

  • Equilibration: Discard the flow-through. Add 150-200 µL of Elution Buffer to the column and centrifuge again at 1,500 x g for 1-2 minutes. Repeat this wash step at least two more times.[11][12]

  • Sample Loading: After the final wash, place the column into a new, clean collection tube. Carefully load the labeling reaction mixture (maximum volume is typically around 110 µL) onto the center of the resin bed.[8][10][13]

  • Elution: Centrifuge the column at 1,500 x g for 2 minutes.[10][13]

  • Recovery: The eluate in the collection tube is the purified, this compound-labeled protein. The unreacted dye remains trapped in the column resin.[12]

Post-Purification Analysis and Quality Control

After purification, it is crucial to determine the protein concentration and the efficiency of the labeling reaction, expressed as the Degree of Labeling (DOL).[14]

Spectrophotometric Measurement
  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for this compound, which is approximately 581 nm (Aₘₐₓ).[15]

  • Dilution: If the initial absorbance reading at either wavelength is above 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.[15][16]

Calculating Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.[15]

Formulae:

  • Corrected Protein Absorbance (A₂₈₀_corr): The dye also absorbs light at 280 nm, so its contribution must be subtracted from the total A₂₈₀ reading.[2]

    • A₂₈₀_corr = A₂₈₀_measured - (Aₘₐₓ * CF₂₈₀)

  • Molar Concentration of Protein:

    • Protein Conc. (M) = A₂₈₀_corr / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm in M⁻¹cm⁻¹)

  • Molar Concentration of this compound Dye:

    • Dye Conc. (M) = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ)

  • Degree of Labeling (DOL):

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Table 1: Spectroscopic Properties for this compound

Parameter Value Reference
Max. Excitation (λ_exc) ~581 nm
Max. Emission (λ_em) ~596 nm
Molar Extinction Coefficient (ε_dye) 150,000 M⁻¹cm⁻¹

| Correction Factor (CF₂₈₀) | 0.08 | |

Note: These are typical values. Always refer to the dye manufacturer's specifications for the most accurate data.

An optimal DOL is typically between 2 and 7 for antibodies, but this can vary depending on the protein and application. Over-labeling can lead to fluorescence quenching and loss of protein activity.[15][17]

Data Presentation and Troubleshooting

The choice of purification method can impact protein recovery and final purity. The following table presents hypothetical data to illustrate a comparison.

Table 2: Comparison of Purification Methods (Hypothetical Data)

Parameter Gravity-Flow SEC Spin Desalting Column
Initial Protein Amount 1.0 mg 1.0 mg
Final Protein Amount 0.85 mg 0.90 mg
Protein Recovery 85% 90%
Calculated DOL 4.2 4.1
Purity (Free Dye) >99% removed >95% removed

| Processing Time | 30-60 minutes | <10 minutes |

Table 3: Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Protein Recovery Protein precipitation during labeling or adsorption to the column. Ensure DMSO/DMF volume is <10% of reaction volume.[4] Use a different type of column resin or passivate surfaces.
Low Degree of Labeling (DOL) Protein concentration too low; inactive dye; interfering substances (e.g., Tris buffer). Concentrate protein to >2 mg/mL.[2] Use fresh dye. Ensure labeling buffer is amine-free (e.g., PBS, bicarbonate).[2][8]
High Degree of Labeling (DOL) Molar excess of dye is too high, leading to over-labeling and potential quenching. Reduce the dye-to-protein molar ratio in the labeling reaction.[14]

| Free Dye Remaining After Purification | Column capacity exceeded; inefficient separation. | Ensure the correct amount of resin is used for the sample volume.[5] For spin columns, a second pass through a fresh column may be needed.[18] For SEC, ensure adequate column length for separation. |

References

Cy3.5 for dual-color detection in combination with other fluorophores.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) dyes are a class of synthetic fluorophores widely utilized in biological research for their high molar extinction coefficients, photostability, and brightness. Cy3.5, a member of the cyanine dye family, exhibits a distinct spectral profile in the orange-red region, making it a valuable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based applications. Its relatively large Stokes shift helps to minimize spectral overlap in multicolor experiments. This document provides detailed application notes and protocols for the use of this compound in dual-color detection in conjunction with other commonly used fluorophores, enabling researchers to simultaneously visualize and analyze multiple targets within a single sample.

Spectral Properties of this compound and Partner Fluorophores

The selection of appropriate fluorophore pairs is critical for successful dual-color imaging. The ideal partner for this compound should have minimal spectral overlap to reduce bleed-through and ensure accurate signal detection. Based on their spectral characteristics, Fluorescein isothiocyanate (FITC) and Alexa Fluor™ 488 are excellent candidates for dual-color imaging with this compound.

Table 1: Spectral Properties of this compound and Recommended Partner Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~581~596~150,000~0.15
FITC ~495~519~75,000~0.92
Alexa Fluor™ 488 ~495~519~71,000~0.92

Note: Spectral properties can be influenced by the local environment (e.g., solvent, pH, conjugation to a biomolecule).

Spectral Compatibility of this compound and FITC/Alexa Fluor 488 cluster_Cy35 This compound cluster_FITC_AF488 FITC / Alexa Fluor 488 Cy3.5_Ex Excitation ~581 nm Cy3.5_Em Emission ~596 nm Cy3.5_Ex->Cy3.5_Em Stokes Shift Minimal Overlap Minimal Spectral Overlap FITC_Ex Excitation ~495 nm FITC_Em Emission ~519 nm FITC_Ex->FITC_Em Stokes Shift

Caption: Spectral profiles of this compound and FITC/Alexa Fluor 488.

Recommended Filter Sets for Dual-Color Imaging

To effectively separate the emission signals from this compound and its green-emitting partner, a dual-band filter set is recommended. These filter sets are designed with specific excitation and emission windows to minimize crosstalk between the two channels.

Table 2: Recommended Dual-Band Filter Set Specifications for this compound and FITC/Alexa Fluor 488

ComponentWavelength (nm)
Exciter 1 (for FITC/Alexa Fluor 488) 470/40
Exciter 2 (for this compound) 545/25
Dichroic Beamsplitter 495lp / 565lp
Emitter 1 (for FITC/Alexa Fluor 488) 525/50
Emitter 2 (for this compound) 605/70

Note: The numbers after the slash indicate the bandwidth of the filter. "lp" stands for longpass.

Application Example: Dual-Color Immunofluorescence of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Dual-color immunofluorescence can be employed to visualize the localization and interaction of key proteins within this pathway. In this example, we will outline a protocol to co-stain for EGFR and a downstream phosphorylated signaling protein, such as phospho-ERK (p-ERK), using this compound and Alexa Fluor™ 488.

EGFR_Signaling_Pathway cluster_nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK Nucleus Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Activation pERK->Nucleus

Caption: Simplified EGFR signaling pathway.

Experimental Protocols

A. Antibody Conjugation with this compound NHS Ester

This protocol describes the labeling of a primary antibody with an amine-reactive this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Primary antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., desalting column)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the reactive dye solution to the antibody solution at a molar ratio of 10-20 moles of dye per mole of antibody.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 581 nm (for this compound).

B. Dual-Color Immunofluorescence Staining Protocol

This protocol outlines the steps for co-staining cells for EGFR and p-ERK.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against EGFR (unconjugated)

  • Primary antibody against p-ERK (unconjugated)

  • Secondary antibody anti-rabbit IgG conjugated to Alexa Fluor™ 488

  • Secondary antibody anti-mouse IgG conjugated to this compound

  • DAPI (for nuclear counterstain)

  • Antifade mounting medium

IF_Workflow start Start fixation Cell Fixation (4% PFA, 15 min) start->fixation permeabilization Permeabilization (0.25% Triton X-100, 10 min) fixation->permeabilization blocking Blocking (1% BSA, 1 hr) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-EGFR + Anti-p-ERK, overnight at 4°C) blocking->primary_ab wash1 Wash (3x with PBS) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Alexa Fluor 488 anti-rabbit + This compound anti-mouse, 1 hr, dark) wash1->secondary_ab wash2 Wash (3x with PBS) secondary_ab->wash2 counterstain Counterstain (DAPI, 5 min) wash2->counterstain mount Mount Coverslip counterstain->mount image Image Acquisition mount->image

Caption: Dual-color immunofluorescence workflow.

Procedure:

  • Cell Culture and Treatment: Plate cells on sterile coverslips and culture until they reach the desired confluency. If studying signaling activation, treat the cells with an appropriate stimulus (e.g., EGF) for the desired time.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies against EGFR and p-ERK, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with a cocktail of the Alexa Fluor™ 488 and this compound conjugated secondary antibodies, diluted in the blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.

  • Mounting: Wash the cells one final time with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for DAPI, Alexa Fluor™ 488, and this compound.

Data Interpretation and Troubleshooting

  • Signal Bleed-through: If bleed-through is observed, ensure that the correct filter sets are being used. Sequential scanning, where each channel is excited and captured independently, can also minimize crosstalk.

  • High Background: Inadequate blocking or insufficient washing can lead to high background fluorescence. Ensure that the blocking step is sufficient and that all washing steps are performed thoroughly.

  • Weak Signal: This could be due to low primary antibody concentration, insufficient incubation time, or photobleaching. Optimize antibody concentrations and incubation times, and use an antifade mounting medium to minimize photobleaching.

Conclusion

This compound is a versatile and bright fluorophore suitable for dual-color fluorescence imaging applications. When paired with a spectrally well-separated fluorophore like FITC or Alexa Fluor™ 488 and imaged with the appropriate filter sets, this compound enables the simultaneous visualization of multiple targets, providing valuable insights into complex biological processes such as cellular signaling pathways. The protocols provided in this document offer a robust starting point for researchers to design and execute successful dual-color imaging experiments.

Application Notes: In Situ Hybridization Utilizing Cy3.5 Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular context of tissues and individual cells. This method is indispensable for understanding gene expression patterns, identifying chromosomal abnormalities, and diagnosing diseases at the molecular level. The choice of fluorescent label for the nucleic acid probe is critical for the sensitivity and specificity of the assay. Cy3.5, a member of the cyanine (B1664457) dye family, offers a robust fluorescent signal in the orange-red spectrum, making it an excellent choice for ISH applications. These application notes provide detailed protocols and supporting data for the successful implementation of ISH using this compound labeled probes.

Quantitative Data on Fluorophore Properties

The selection of a fluorophore is a critical step in the design of an ISH experiment. The following table summarizes the key spectral properties of this compound in comparison to other commonly used cyanine dyes. This data is essential for selecting appropriate microscope filters and for designing multiplexing experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Characteristics
Cy3 ~550~570~150,000~0.15Bright and photostable, widely used for single-color and multiplex ISH.[][2]
This compound ~579-581 ~591-596 ~150,000 High Bright orange-red fluorescence with high photostability, spectrally similar to Alexa Fluor 568. [3][4][5]
Cy5 ~649~670~250,000~0.20Bright far-red fluorescence, but can be more susceptible to quenching than Cy3.[6][7]
Cy7 ~743~767~250,000~0.28Near-infrared fluorescence, useful for deep tissue imaging, but can exhibit fluorescence loss similar to Cy5.[6][7]

Note: Molar extinction coefficient and quantum yield can vary depending on the conjugation and local environment.

Experimental Protocols

This section provides a detailed methodology for performing in situ hybridization with this compound labeled oligonucleotide probes on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Probe Labeling with this compound

This protocol describes the chemical conjugation of an amine-modified oligonucleotide probe with a this compound NHS ester.

Materials:

  • Amine-modified oligonucleotide probe

  • This compound NHS ester

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate

  • Purification column (e.g., desalting column)

Procedure:

  • Resuspend the amine-modified oligonucleotide probe in 0.1 M Sodium Bicarbonate buffer to a final concentration of 1 mg/mL.

  • Dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • In a microcentrifuge tube, combine the oligonucleotide solution with the this compound NHS ester solution. The molar ratio of dye to oligo should be optimized, but a 10:1 to 20:1 ratio is a good starting point.

  • Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purify the this compound labeled probe from unconjugated dye using a desalting column or ethanol precipitation.

    • For ethanol precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed for 30 minutes at 4°C. Carefully decant the supernatant and wash the pellet with 70% ethanol. Air dry the pellet and resuspend in nuclease-free water.

  • Measure the concentration and labeling efficiency of the purified probe using a spectrophotometer.

II. In Situ Hybridization on FFPE Tissue Sections

Materials:

  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Proteinase K

  • 1x PBS

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • This compound labeled probe

  • Wash buffers (e.g., 2x SSC, 0.4x SSC)

  • DAPI counterstain

  • Antifade mounting medium

  • Coverslips

  • Humidified chamber

Procedure:

A. Deparaffinization and Rehydration:

  • Immerse slides in xylene for 10 minutes. Repeat with fresh xylene.

  • Immerse slides in 100% ethanol for 5 minutes. Repeat with fresh ethanol.

  • Rehydrate slides by sequential 5-minute incubations in 95% ethanol, 70% ethanol, and deionized water.

B. Pretreatment:

  • Incubate slides in Proteinase K solution (concentration and time need to be optimized for the specific tissue type) at 37°C.

  • Wash slides in 1x PBS for 5 minutes.

  • Dehydrate slides through a series of 5-minute incubations in 70%, 95%, and 100% ethanol. Air dry completely.

C. Hybridization:

  • Dilute the this compound labeled probe in hybridization buffer to the desired concentration (typically 1-10 ng/µL).

  • Denature the probe solution by heating at 75-80°C for 5-10 minutes, then immediately place on ice.

  • Apply the denatured probe solution to the tissue section and cover with a coverslip, avoiding air bubbles.

  • Seal the coverslip with rubber cement.

  • Denature the tissue and probe together by placing the slides on a hot plate at 75-80°C for 5-10 minutes.

  • Incubate the slides in a humidified chamber at 37°C overnight.

D. Post-Hybridization Washes:

  • Carefully remove the rubber cement and coverslip.

  • Wash the slides in 2x SSC at room temperature for 5 minutes to remove excess probe.

  • Perform a high-stringency wash in 0.4x SSC at 72°C for 2 minutes.[8][9] This step is critical for removing non-specifically bound probes.

  • Wash slides in 2x SSC with 0.05% Tween-20 at room temperature for 30 seconds.[8]

  • Rinse briefly in deionized water.

E. Counterstaining and Mounting:

  • Apply DAPI solution to the tissue section and incubate in the dark for 5-10 minutes.

  • Rinse briefly in deionized water.

  • Dehydrate the slides through a series of 2-minute incubations in 70%, 95%, and 100% ethanol. Air dry completely.

  • Apply a drop of antifade mounting medium and cover with a coverslip.

  • Store slides in the dark at 4°C until imaging.

Visualization and Data Interpretation

Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~579 nm, Emission: ~591 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm). The this compound signal will appear as orange-red fluorescent dots or areas, indicating the location of the target nucleic acid sequence. The DAPI counterstain will label the cell nuclei in blue, providing anatomical context.

Application Example: Detection of EML4-ALK Gene Fusion in Non-Small Cell Lung Cancer

Gene fusions are common drivers of cancer development. In a subset of non-small cell lung cancer (NSCLC), an inversion on chromosome 2 leads to the fusion of the EML4 gene with the ALK (Anaplastic Lymphoma Kinase) gene.[10] This results in the expression of a constitutively active ALK fusion protein, which drives tumor growth. Fluorescence in situ hybridization is a gold-standard method for detecting this gene rearrangement for diagnostic and therapeutic purposes.[10]

A dual-color, break-apart FISH assay can be designed to detect the EML4-ALK fusion. In this assay, two different fluorescently labeled probes are used. One probe, labeled with a green fluorophore (e.g., FITC), binds to the 5' region of the ALK gene, while a second probe, which could be labeled with this compound (orange-red), binds to the 3' region of the ALK gene.

  • Normal Cells: In cells without the translocation, the two probes will be in close proximity, resulting in overlapping or adjacent green and orange-red signals (often appearing as a yellow or fusion signal).

  • Cancer Cells with EML4-ALK Fusion: In cells with the EML4-ALK rearrangement, the 3' portion of the ALK gene is separated from the 5' portion. This will result in the separation of the green and orange-red signals. The presence of isolated green and orange-red signals is indicative of the gene fusion.

EML4_ALK_Fusion_Detection cluster_normal Normal Chromosome 2 cluster_probe_normal FISH Probes cluster_fusion Chromosome 2 with EML4-ALK Fusion cluster_probe_fusion FISH Probes EML4_normal EML4 ALK_5_normal ALK 5' ALK_3_normal ALK 3' ALK_5_normal->ALK_3_normal probe_green_normal Green Probe ALK_5_normal->probe_green_normal probe_red_normal This compound Probe ALK_3_normal->probe_red_normal signal_normal Fusion Signal (Yellow) EML4_fusion EML4 ALK_3_fusion ALK 3' EML4_fusion->ALK_3_fusion probe_red_fusion This compound Probe ALK_3_fusion->probe_red_fusion ALK_5_fusion ALK 5' probe_green_fusion Green Probe ALK_5_fusion->probe_green_fusion signal_green Separate Green Signal signal_red Separate Red Signal

Caption: EML4-ALK gene fusion detection by FISH.

Workflow for In Situ Hybridization with this compound Labeled Probes

The following diagram outlines the major steps in the in situ hybridization workflow.

ISH_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization pretreatment Pretreatment (e.g., Proteinase K) deparaffinization->pretreatment hybridization Hybridization with this compound Probe pretreatment->hybridization post_hybridization_washes Post-Hybridization Washes hybridization->post_hybridization_washes counterstaining Counterstaining (e.g., DAPI) post_hybridization_washes->counterstaining mounting Mounting counterstaining->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis & Interpretation imaging->analysis

Caption: In Situ Hybridization Workflow.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Cy3.5 conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues associated with low fluorescence signals in experiments using Cy3.5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a weak or absent this compound fluorescence signal?

A faint or non-existent signal can stem from several factors, ranging from inefficient labeling to rapid photobleaching. Key causes include:

  • Low Labeling Efficiency: An insufficient number of this compound molecules conjugated to the target biomolecule.

  • Low Abundance of Target Molecule: The target you are trying to detect is present in very low quantities in your sample.[1]

  • Photobleaching: The irreversible destruction of the this compound fluorophore upon exposure to excitation light.[2]

  • Incorrect Filter Sets: The excitation and emission filters on your imaging system are not optimal for the spectral properties of this compound.[1]

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low for effective detection.[3][4]

  • Degraded Antibodies or Reagents: Improper storage or expiration of antibodies and other reagents can lead to loss of activity.[3]

Q2: How can I improve the signal-to-noise ratio in my this compound experiment?

Optimizing the signal-to-noise ratio is crucial for obtaining clear and quantifiable results. Here are some strategies:

  • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[3][4]

  • Use a Blocking Buffer: Employ an effective blocking buffer, such as BSA or serum from the host species of the secondary antibody, to reduce non-specific binding.[5][6]

  • Increase Wash Steps: Thoroughly wash your samples after antibody incubations to remove unbound antibodies and reduce background fluorescence.[5][6]

  • Control for Autofluorescence: Always include an unstained control to assess the level of natural autofluorescence in your sample.[6][7]

  • Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent to minimize photobleaching during imaging.[2][8]

Q3: My this compound-labeled antibody is showing high non-specific binding. How can I resolve this?

High non-specific binding can obscure your specific signal. Consider the following troubleshooting steps:

  • Check Conjugate Purity: Ensure that all unconjugated this compound dye has been removed after the labeling reaction through proper purification methods like size-exclusion chromatography or dialysis.[1][9]

  • Optimize Blocking: Increase the concentration or incubation time of your blocking buffer.

  • Antibody Concentration: A high concentration of the conjugated antibody can lead to non-specific binding.[4][6]

  • Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in your sample. Ensure the specificity of your antibodies.[5]

Q4: What is the effect of pH on this compound fluorescence?

The fluorescence intensity of this compound is largely independent of pH in the range of approximately 5.8 to 9.0.[10] However, the pH of the conjugation reaction buffer is critical for efficient labeling. For amine-reactive dyes like this compound NHS esters, a pH of 8.3-9.3 is optimal for the reaction with primary amines.[9][]

Troubleshooting Guides

Guide 1: Low Fluorescence Intensity

This guide provides a step-by-step approach to troubleshooting weak or absent this compound signals.

Low_Fluorescence_Troubleshooting start Low or No Fluorescence Signal check_labeling Verify Labeling Efficiency (DOL) start->check_labeling check_target Confirm Target Abundance start->check_target check_imaging Optimize Imaging Parameters start->check_imaging check_reagents Assess Reagent Quality start->check_reagents dol_low DOL Too Low? check_labeling->dol_low target_low Target Known to be Low? check_target->target_low filters_wrong Incorrect Filter Sets? check_imaging->filters_wrong photobleaching Rapid Photobleaching? check_imaging->photobleaching reagents_bad Antibodies/Reagents Expired or Improperly Stored? check_reagents->reagents_bad optimize_dol Optimize Dye:Protein Ratio Increase Reaction Time dol_low->optimize_dol Yes amplify_signal Use Signal Amplification Strategy target_low->amplify_signal Yes use_correct_filters Use Appropriate Filters for this compound filters_wrong->use_correct_filters Yes use_antifade Use Antifade Mounting Medium photobleaching->use_antifade Yes replace_reagents Use Fresh Antibodies/Reagents reagents_bad->replace_reagents Yes

Guide 2: High Background Fluorescence

This guide outlines steps to reduce high background and improve signal clarity.

High_Background_Troubleshooting start High Background Fluorescence check_purity Verify Conjugate Purity start->check_purity check_blocking Evaluate Blocking Procedure start->check_blocking check_concentration Review Antibody Concentration start->check_concentration check_washing Assess Washing Steps start->check_washing free_dye Unconjugated Dye Present? check_purity->free_dye blocking_insufficient Blocking Insufficient? check_blocking->blocking_insufficient concentration_high Concentration Too High? check_concentration->concentration_high washing_inadequate Washing Inadequate? check_washing->washing_inadequate purify_conjugate Purify Conjugate (e.g., SEC) free_dye->purify_conjugate Yes optimize_blocking Increase Blocking Time/Concentration blocking_insufficient->optimize_blocking Yes titrate_antibody Titrate Antibody Concentration concentration_high->titrate_antibody Yes increase_washes Increase Number/ Duration of Washes washing_inadequate->increase_washes Yes

Quantitative Data Summary

Table 1: Recommended Starting Molar Ratios for Cyanine Dye (NHS Ester) to Antibody Conjugation

Cyanine DyeRecommended Starting Molar Ratio (Dye:Antibody)Target Degree of Labeling (DOL)
Cy35:1 to 15:13 - 8
This compound5:1 to 15:13 - 8
Cy510:1 to 20:1[9]3 - 8[9]
Cy710:1 to 20:1[9]2 - 6[9]
Note: These are initial recommendations and may need optimization for your specific antibody and application.[9]

Table 2: Key Parameters for Amine-Reactive Cyanine Dye Conjugation

ParameterRecommended ConditionRationale
pH 8.3 - 9.3[9]Optimal for the reaction between NHS ester and primary amines.[9]
Buffer Phosphate, Bicarbonate, Borate[9]Must be free of primary amines (e.g., Tris).[8][9]
Protein Concentration 1 - 10 mg/mL[8][9]A higher concentration can improve labeling efficiency.[9]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol outlines the general procedure for labeling primary amines on an antibody with an amine-reactive this compound NHS ester.

Antibody_Conjugation_Workflow

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[8] Buffers containing primary amines like Tris will interfere with the labeling reaction.[8]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.[8]

  • Conjugation: Add the reactive dye to the antibody solution at a molar ratio of approximately 10:1 (dye to antibody).[8] This ratio may require optimization.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[8]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.[1][8]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of this compound.[8]

Protocol 2: Indirect Immunofluorescence Staining

This protocol provides a general procedure for indirect immunofluorescence staining of a target protein in fixed and permeabilized cells using a this compound-conjugated secondary antibody.

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Washing: Wash the cells three times with PBS.[8]

  • Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[8]

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound.[8]

References

Optimizing the molar ratio for Cy3.5 antibody labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the molar ratio for Cy3.5 antibody labeling. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure successful and reproducible conjugation experiments.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the this compound antibody labeling process.

Q1: What is the ideal molar ratio of this compound dye to antibody?

A1: The optimal molar ratio of dye to antibody is a critical parameter that must be determined empirically for each specific antibody. However, a common starting point is a 10:1 molar ratio.[1][2][3] For best results, it is recommended to test a range of ratios, such as 5:1, 10:1, 15:1, and 20:1, to find the ideal balance between labeling efficiency and antibody functionality.[1][3] The final Degree of Labeling (DOL) for most antibody applications should ideally fall between 2 and 10.[4][5]

Q2: What are the signs of over-labeling and how can I fix it?

A2: Over-labeling occurs when too many dye molecules are attached to a single antibody. This can lead to several problems:

  • Antibody Precipitation: The addition of multiple hydrophobic this compound molecules can reduce the solubility of the antibody, causing it to precipitate out of solution.[6]

  • Fluorescence Quenching: When dye molecules are in close proximity on the antibody surface, they can quench each other's fluorescence, leading to a weaker signal despite a high labeling density.

  • Loss of Function: Modification of lysine (B10760008) residues near the antigen-binding site can impair the antibody's ability to bind its target.

To fix over-labeling, reduce the molar ratio of dye to protein in the conjugation reaction.[7]

Q3: My antibody conjugate has a weak fluorescent signal. What is the cause?

A3: A weak signal can result from two opposite problems:

  • Under-labeling: An insufficient dye-to-antibody ratio during conjugation will result in a low DOL (less than 0.5), meaning many antibodies have no dye molecules attached. The solution is to increase the molar ratio of the dye in the reaction.[7]

  • Over-labeling and Self-Quenching: As described in Q2, too many dye molecules can lead to reduced fluorescence. Determining the DOL is crucial to diagnose this issue.

Other potential causes include using an antibody concentration that is too low (less than 2 mg/mL is not recommended) or issues with the antibody itself.[2][8]

Q4: My antibody precipitated after the labeling reaction. What happened?

A4: Antibody precipitation is a common sign of over-labeling. The increased hydrophobicity from an excess of attached dye molecules causes the protein to aggregate and fall out of solution.[6] To prevent this, use a lower dye-to-protein molar ratio in your next experiment. It is also important to ensure that the organic solvent (like DMSO or DMF) used to dissolve the dye does not exceed 10% of the total reaction volume.[3]

Q5: How does the reaction buffer affect labeling?

A5: The buffer composition is critical. The reaction between an NHS ester (like this compound) and primary amines on the antibody is most efficient at a slightly basic pH of 8.0-9.0.[2] A common choice is a sodium bicarbonate or borate (B1201080) buffer.[9] It is essential to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the antibody for reaction with the dye, significantly reducing labeling efficiency.[2] If your antibody is in an incompatible buffer, it must be exchanged via dialysis or a desalting column before labeling.

Q6: How do I remove unconjugated this compound dye after the reaction?

A6: It is crucial to remove all free dye to get an accurate measurement of the Degree of Labeling and to avoid high background in subsequent applications. Common purification methods include:

  • Size-Exclusion Chromatography / Gel Filtration: Using columns like Sephadex G-25 is a very effective method for separating the larger labeled antibody from the smaller, unbound dye molecules.[2][9]

  • Dialysis: This method is also effective but generally more time-consuming.

  • Spin Columns: Centrifugal concentrators offer a quick way to purify the conjugate.[4]

Quantitative Data for this compound Labeling

The following tables provide essential quantitative data for planning your this compound labeling experiments.

ParameterRecommended ValueNotes
Starting Molar Ratio (Dye:Antibody) 10:1 to 20:1Optimization is recommended for each specific antibody.
Optimal Degree of Labeling (DOL) 2 - 10A DOL > 10 can lead to quenching and precipitation. A DOL < 2 may yield a weak signal.[5]
Antibody Concentration 2 - 10 mg/mLConcentrations below 2 mg/mL can significantly decrease labeling efficiency.[2]
Reaction pH 8.0 - 9.0Use amine-free buffers like PBS, bicarbonate, or borate.
Reaction Time 1 hourAt room temperature, protected from light.

Table 1. Recommended Reaction Parameters.

ParameterValueSource
Excitation Maximum (λex) ~579-581 nm[1][10][11]
Emission Maximum (λem) ~591-596 nm[1][10][11][12]
Molar Extinction Coefficient (ε) 150,000 M⁻¹cm⁻¹[13][14]
Correction Factor (CF₂₈₀) 0.178[13]

Table 2. Spectrophotometric Constants for this compound DOL Calculation.

Experimental Protocols

Protocol 1: this compound NHS Ester Conjugation to an Antibody

This protocol provides a general procedure for labeling 1 mg of an IgG antibody.

1. Antibody Preparation:

  • The antibody must be in an amine-free buffer (e.g., 1X PBS, pH 7.4). If the buffer contains Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
  • Adjust the antibody concentration to 2-10 mg/mL.[2]
  • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH for the reaction.

2. Prepare the Dye Solution:

  • Allow the vial of this compound NHS ester to warm to room temperature before opening.
  • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be used immediately.[3]

3. Perform the Conjugation Reaction:

  • Calculate the volume of dye solution needed to achieve the desired molar ratio (e.g., 10:1).
  • While gently vortexing the antibody solution, slowly add the calculated volume of the this compound dye solution.
  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Conjugate:

  • After incubation, purify the labeled antibody from the unconjugated free dye using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[2]

Protocol 2: Calculating the Degree of Labeling (DOL)

1. Measure Absorbance:

  • After purification, measure the absorbance of the conjugated antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~579 nm, A_max) using a spectrophotometer.

2. Calculate the DOL:

  • The concentration of the antibody is calculated first: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
  • Where:
  • CF₂₈₀ = 0.178 (Correction factor for this compound at 280 nm)[13]
  • ε_protein = Molar extinction coefficient of the antibody (for IgG, typically ~210,000 M⁻¹cm⁻¹)
  • Next, calculate the Degree of Labeling: DOL = A_max / (ε_dye × Protein Concentration (M))
  • Where:
  • ε_dye = 150,000 M⁻¹cm⁻¹ (Molar extinction coefficient of this compound)[13][14]

Visual Diagrams

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Ab_Prep 1. Antibody Preparation (Buffer Exchange, pH Adjust) Conjugation 3. Conjugation Reaction (1 hr, Room Temp, Dark) Ab_Prep->Conjugation Dye_Prep 2. Dye Preparation (Dissolve in DMSO/DMF) Dye_Prep->Conjugation Purification 4. Purification (Size-Exclusion Column) Conjugation->Purification Spectro 5. Spectrophotometry (Measure A280 & Amax) Purification->Spectro DOL_Calc 6. DOL Calculation Spectro->DOL_Calc Final Labeled Antibody Ready for Use DOL_Calc->Final

Caption: Workflow for this compound Antibody Labeling and Analysis.

Troubleshooting_Logic Start Problem Encountered WeakSignal Weak Signal? Start->WeakSignal Precipitate Precipitation? Start->Precipitate WeakSignal->Precipitate No CheckDOL Calculate DOL WeakSignal->CheckDOL Yes Sol_Precipitate Over-labeling causing aggregation. ACTION: Decrease Dye:Ab Ratio Precipitate->Sol_Precipitate Yes DOL_High DOL > 10? CheckDOL->DOL_High DOL_Low DOL < 2? CheckDOL->DOL_Low Sol_Quenching Over-labeling causing quenching. ACTION: Decrease Dye:Ab Ratio DOL_High->Sol_Quenching Yes Sol_Underlabel Under-labeling. ACTION: Increase Dye:Ab Ratio DOL_Low->Sol_Underlabel Yes

Caption: Troubleshooting Logic for Common Labeling Issues.

References

Technical Support Center: Preventing Non-specific Binding of Cy3.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding of Cy3.5 labeled antibodies in immunofluorescence and other immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding with this compound labeled antibodies?

Non-specific binding of antibodies, including those labeled with this compound, can arise from several factors:

  • Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to tissues and other surfaces through weak electrostatic and hydrophobic forces.[1]

  • Fc Receptor Binding: The Fc region of the primary or secondary antibody can bind to Fc receptors present on the surface of certain cell types, such as macrophages and monocytes, leading to off-target signal.[2]

  • Cross-Reactivity: The antibody may recognize an epitope on a protein other than the target of interest. This is more common with polyclonal antibodies but can also occur with monoclonals.[3][4]

  • Dye-Mediated Binding: Cyanine (B1664457) dyes, including this compound, can exhibit a tendency to bind non-specifically to certain cell types, particularly monocytes and macrophages.[5][6][7]

  • High Antibody Concentration: Using an excessively high concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[4][8][9]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample can lead to high background staining.[4][10]

  • Improper Washing: Insufficient or ineffective washing steps may not adequately remove unbound or loosely bound antibodies.[11]

  • Sample Drying: Allowing the sample to dry out at any stage of the staining protocol can cause irreversible non-specific antibody binding.[8][12]

  • Endogenous Factors: Tissues may contain endogenous components like biotin (B1667282) or enzymes that can interact with the detection system, causing background signal.[1][3] Autofluorescence from molecules like collagen, elastin, and NADH can also contribute to background.[3]

Q2: How can I determine if the non-specific binding is caused by the this compound dye itself or the antibody?

To differentiate between dye-mediated and antibody-mediated non-specific binding, you can perform the following control experiments:

  • Secondary Antibody Only Control: Incubate your sample with the this compound labeled secondary antibody alone (without the primary antibody). If you observe staining, it suggests that the secondary antibody is binding non-specifically or that there is an issue with the this compound dye itself.

  • Isotype Control: Use an isotype control primary antibody of the same species, class, and subclass, and at the same concentration as your specific primary antibody. If staining is observed with the isotype control, it indicates non-specific binding related to the antibody itself (e.g., Fc receptor binding) or the experimental conditions.[13]

  • Unstained Control: Examine an unstained sample under the microscope to assess the level of autofluorescence.[10][13]

Q3: What are the best blocking strategies to prevent non-specific binding of this compound labeled antibodies?

Effective blocking is crucial for minimizing background staining. The choice of blocking agent depends on the sample type and the nature of the non-specific binding.

  • Normal Serum: Using normal serum from the same species as the secondary antibody is a common and effective blocking strategy.[4][8][13] The serum contains immunoglobulins that bind to non-specific sites.

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are widely used to block non-specific hydrophobic and ionic interactions.[8][14]

  • Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated to reduce the non-specific binding of cyanine dyes.[5][6][7] These can be particularly effective for applications like flow cytometry where dye-mediated binding to immune cells is a known issue.

  • Fc Receptor Blocking: If non-specific binding to Fc receptors is suspected, pre-incubation with an Fc blocking reagent is recommended.[2]

Troubleshooting Guide

High background or non-specific staining is a common issue in immunoassays. This section provides a systematic approach to troubleshooting these problems when using this compound labeled antibodies.

Table 1: Common Blocking Agents and Recommended Concentrations
Blocking AgentTypical ConcentrationIncubation TimeNotes
Normal Serum (from secondary antibody host species)5-10%30-60 minutesHighly effective for blocking non-specific antibody binding.[4][8]
Bovine Serum Albumin (BSA)1-5%30 minutesA common general-purpose blocking agent.[8]
Non-Fat Dry Milk5%1 hourOften used in Western blotting, can also be effective in IHC/ICC.[14]
Commercial Cyanine Dye Blocking BuffersVaries by manufacturerVaries by manufacturerSpecifically designed to reduce non-specific binding of cyanine dyes to immune cells.[5][6]
Fc Receptor BlockersVaries by manufacturer10-15 minutesUse when staining cells known to express Fc receptors (e.g., macrophages, B cells).[2]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining with a this compound Labeled Secondary Antibody

This protocol provides a general workflow for indirect immunofluorescence. Optimization of incubation times, antibody concentrations, and buffer compositions may be required for specific applications.

  • Sample Preparation: Prepare cells or tissue sections on slides or coverslips.

  • Fixation: Fix the sample with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 10-20 minutes at room temperature).

  • Washing: Wash the sample three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If targeting an intracellular antigen, permeabilize the cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the sample three times with PBS for 5 minutes each.

  • Blocking: Incubate the sample with an appropriate blocking buffer (see Table 1) for 30-60 minutes at room temperature.[4][8]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the sample with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound labeled secondary antibody in the blocking buffer. Incubate the sample with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the sample three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI.

  • Washing: Wash the sample two times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for this compound.

Protocol 2: Antibody Titration to Determine Optimal Concentration

Using the correct antibody concentration is critical to minimize non-specific binding.[4][8]

  • Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in blocking buffer.

  • Stain your samples using the standard immunofluorescence protocol (Protocol 1) with each antibody dilution.

  • Include a negative control (no primary antibody) to assess background from the secondary antibody.

  • Image all samples using the same microscope settings (e.g., exposure time, gain).

  • The optimal dilution is the one that provides the brightest specific signal with the lowest background.

Visual Guides

Diagram 1: Troubleshooting Workflow for Non-Specific Binding

TroubleshootingWorkflow Start High Background or Non-Specific Staining ControlExpts Perform Control Experiments: - Secondary Antibody Only - Isotype Control - Unstained Sample Start->ControlExpts AnalyzeControls Analyze Control Results ControlExpts->AnalyzeControls SecondaryIssue Staining in Secondary Only Control? AnalyzeControls->SecondaryIssue Evaluate Secondary Ab IsotypeIssue Staining in Isotype Control? AnalyzeControls->IsotypeIssue Evaluate Primary Ab AutofluorescenceIssue Signal in Unstained Sample? AnalyzeControls->AutofluorescenceIssue Evaluate Sample SecondaryIssue->IsotypeIssue No OptimizeSecondary Optimize Secondary Antibody: - Titrate Concentration - Change Supplier/Lot SecondaryIssue->OptimizeSecondary Yes IsotypeIssue->AutofluorescenceIssue No OptimizePrimary Optimize Primary Antibody: - Titrate Concentration - Validate Specificity (e.g., Western Blot) IsotypeIssue->OptimizePrimary Yes AddressAutofluorescence Address Autofluorescence: - Use Spectral Unmixing - Use Quenching Agents (e.g., Sudan Black) AutofluorescenceIssue->AddressAutofluorescence Yes OptimizeProtocol Optimize Staining Protocol AutofluorescenceIssue->OptimizeProtocol No OptimizeSecondary->OptimizeProtocol OptimizePrimary->OptimizeProtocol AddressAutofluorescence->OptimizeProtocol Blocking Improve Blocking: - Increase Incubation Time - Change Blocking Agent (e.g., Normal Serum, Commercial Blocker) OptimizeProtocol->Blocking Washing Increase Washing Steps: - Increase Duration and/or Number of Washes - Add Detergent (e.g., Tween-20) to Wash Buffer OptimizeProtocol->Washing End Reduced Non-Specific Binding Blocking->End Washing->End

Caption: A logical workflow for diagnosing and resolving non-specific binding issues.

Diagram 2: Molecular Interactions Leading to Non-Specific Binding

NonSpecificBinding cluster_antibody This compound Labeled Antibody cluster_cell Cell/Tissue Surface Antibody Antibody (Fab + Fc) Cy35 This compound Dye Antibody->Cy35 Covalent Bond TargetAntigen Target Antigen Antibody->TargetAntigen Specific Binding (Desired) FcReceptor Fc Receptor Antibody->FcReceptor Fc-FcR Interaction (Non-Specific) NonSpecificSite Non-Specific Site (Hydrophobic/Charged) Antibody->NonSpecificSite Ionic/Hydrophobic Interaction (Non-Specific) Cy35->NonSpecificSite Dye Interaction (Non-Specific)

References

Resolving Cy3.5 Spectral Bleed-Through: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to Cy3.5 spectral bleed-through in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound spectral bleed-through?

A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy and flow cytometry where the emission signal from one fluorophore, in this case, this compound, is detected in the channel designated for another fluorophore. This occurs because the emission spectra of fluorophores can be broad and may overlap with the emission spectra of other dyes in the panel.

Q2: What causes spectral bleed-through with this compound?

A2: The primary cause of spectral bleed-through is the partial overlap of the this compound emission spectrum with the excitation or emission spectra of other fluorophores in the same sample. This compound has an approximate excitation maximum of 581 nm and an emission maximum of 596 nm. If another fluorophore in your panel has an excitation or emission profile that falls within this range, bleed-through is likely to occur. For instance, when using this compound with a green fluorophore like FITC or Alexa Fluor 488, the tail of the green fluorophore's emission may extend into the detection channel for this compound.

Q3: How can I minimize this compound spectral bleed-through during experimental setup?

A3: Several strategies can be employed during the experimental design and setup phase to minimize bleed-through:

  • Careful Fluorophore Selection: Choose fluorophores with well-separated emission spectra. When possible, select dyes with narrower emission profiles.

  • Optimal Filter and Laser Combination: Use narrow-bandpass emission filters that are specifically tailored to the emission peak of this compound to exclude unwanted signals from other fluorophores. Ensure that the laser lines used for excitation are as specific as possible to the intended fluorophore to avoid off-target excitation.

  • Sequential Scanning (for Confocal Microscopy): Acquire images for each channel sequentially rather than simultaneously. This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.

  • Titration of Reagents: Use the lowest possible concentration of fluorescently labeled antibodies or probes that still provides a robust signal. High concentrations can exacerbate bleed-through.

Q4: What are the main methods to correct for this compound spectral bleed-through post-acquisition?

A4: The two primary computational methods for correcting spectral bleed-through are:

  • Compensation: This is a mathematical correction applied to the data to subtract the contribution of spectral bleed-through from each detector. It is a common technique in flow cytometry and is also applicable to fluorescence microscopy.

  • Spectral Unmixing: This is a more advanced technique, particularly used in spectral flow cytometry and confocal microscopy with spectral detectors. It assumes that the signal in each pixel or event is a linear combination of the emission spectra of all fluorophores present. By providing the "pure" emission spectrum of each fluorophore (a reference spectrum), the algorithm can computationally separate the mixed signals.

Q5: When should I use compensation versus spectral unmixing?

A5: The choice between compensation and spectral unmixing depends on your instrumentation and the complexity of your fluorophore panel.

  • Compensation is suitable for conventional flow cytometers and fluorescence microscopes with standard filter-based detection. It works well when the spectral overlap is moderate.

  • Spectral Unmixing is necessary for experiments with a high degree of spectral overlap or when using a large number of fluorophores. It requires a spectral detector that can capture the entire emission spectrum of each fluorophore.

Quantitative Data on Fluorophores

Understanding the spectral properties of this compound and spectrally adjacent fluorophores is crucial for designing multicolor experiments and minimizing bleed-through.

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Laser Line (nm)Common Emission Filter (nm)Potential for Overlap with this compound
This compound ~581 ~596 561 585/42 -
Alexa Fluor 568~578~603561600/50High
PE (Phycoerythrin)~565~575488, 561585/40High
FITC~495~517488530/30Moderate (tail of emission)
Alexa Fluor 488~495~519488525/50Moderate (tail of emission)
Cy5~650~670633, 640670/30Low (but can be excited by the same laser as this compound in some setups)
Alexa Fluor 647~650~668633, 640670/30Low

Experimental Protocols

Protocol 1: Fluorescence Compensation for this compound in Confocal Microscopy

This protocol outlines the steps for performing manual compensation for spectral bleed-through between this compound and a spectrally overlapping fluorophore (e.g., Alexa Fluor 488).

Materials:

  • Microscope slides with single-stained control samples (one with only Alexa Fluor 488, one with only this compound)

  • Your multi-color stained experimental sample

  • Confocal microscope with software capable of linear unmixing or compensation

Methodology:

  • Set Up Imaging Parameters for Alexa Fluor 488:

    • Place the Alexa Fluor 488 single-stained slide on the microscope.

    • Excite with the 488 nm laser.

    • Set the detector for the Alexa Fluor 488 channel to collect its peak emission (e.g., 500-550 nm).

    • Adjust laser power and detector gain to obtain a bright, but not saturated, signal.

  • Measure Bleed-through into the this compound Channel:

    • While imaging the Alexa Fluor 488 sample, open the detector for the this compound channel (e.g., 580-640 nm).

    • Measure the amount of signal from Alexa Fluor 488 that is being detected in the this compound channel. This is the bleed-through value.

  • Set Up Imaging Parameters for this compound:

    • Place the this compound single-stained slide on the microscope.

    • Excite with the 561 nm laser.

    • Set the detector for the this compound channel to collect its peak emission.

    • Adjust laser power and detector gain for a bright, unsaturated signal.

  • Measure Bleed-through into the Alexa Fluor 488 Channel:

    • While imaging the this compound sample, open the detector for the Alexa Fluor 488 channel.

    • Measure the signal from this compound detected in the Alexa Fluor 488 channel.

  • Apply Compensation:

    • In the microscope software, enter the measured bleed-through values into the compensation matrix.

    • The software will then subtract the bleed-through signal from the respective channels in your multi-color image.

  • Image Experimental Sample:

    • Acquire images of your multi-color stained sample with the compensation settings applied.

Protocol 2: Acquiring Reference Spectra for Spectral Unmixing of this compound

This protocol describes how to acquire the necessary reference spectra for performing spectral unmixing.

Materials:

  • Single-stained control samples (one for each fluorophore in your panel, including this compound)

  • An unstained control sample (for autofluorescence)

  • Confocal microscope with a spectral detector

Methodology:

  • Acquire Autofluorescence Spectrum:

    • Place the unstained control sample on the microscope.

    • Excite the sample with all the laser lines you will use for your experimental sample.

    • Use the spectral detector to acquire the emission spectrum of the sample's autofluorescence. Save this as your "Autofluorescence" reference spectrum.

  • Acquire this compound Reference Spectrum:

    • Place the this compound single-stained control sample on the microscope.

    • Excite with the appropriate laser for this compound (e.g., 561 nm).

    • Using the spectral detector, acquire the full emission spectrum of this compound. Ensure a strong, non-saturated signal.

    • Save this spectrum as your "this compound" reference.

  • Acquire Reference Spectra for Other Fluorophores:

    • Repeat step 2 for each of the other fluorophores in your panel, using their respective single-stained controls and excitation lasers.

  • Perform Spectral Unmixing:

    • Open your multi-color image acquired with the spectral detector.

    • In the analysis software, open the spectral unmixing tool.

    • Load the reference spectra you acquired for each fluorophore and for autofluorescence.

    • The software will then use a linear unmixing algorithm to computationally separate the mixed signals into distinct channels, with each channel representing the signal from a single fluorophore.

Visualizations

Troubleshooting Workflow for this compound Bleed-through

Troubleshooting this compound Spectral Bleed-Through cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Correction Strategy cluster_3 Post-Correction Evaluation start Observe unexpected signal in a channel check_controls Review single-stain controls start->check_controls bleedthrough_confirmed Bleed-through confirmed? check_controls->bleedthrough_confirmed autofluorescence Check for autofluorescence with an unstained sample bleedthrough_confirmed->autofluorescence No choose_method Choose correction method bleedthrough_confirmed->choose_method Yes compensation Apply Compensation choose_method->compensation Conventional Detector spectral_unmixing Perform Spectral Unmixing choose_method->spectral_unmixing Spectral Detector evaluate_correction Evaluate corrected image compensation->evaluate_correction spectral_unmixing->evaluate_correction issue_resolved Issue Resolved evaluate_correction->issue_resolved Yes revisit_setup Re-evaluate experimental setup (fluorophore choice, filters) evaluate_correction->revisit_setup No

Caption: A workflow for troubleshooting this compound spectral bleed-through.

Decision Tree: Compensation vs. Spectral Unmixing

Choosing a Correction Method for this compound Bleed-Through cluster_0 Instrumentation cluster_1 Degree of Overlap cluster_2 Recommendation instrument_type What type of detector does your instrument have? spectral_detector Spectral Detector instrument_type->spectral_detector conventional_detector Conventional (Filter-based) instrument_type->conventional_detector use_unmixing Use Spectral Unmixing spectral_detector->use_unmixing check_overlap How severe is the spectral overlap? conventional_detector->check_overlap use_compensation Use Compensation check_overlap->use_compensation Moderate reconsider_dyes Consider alternative fluorophores with less overlap check_overlap->reconsider_dyes High

Caption: A decision tree to guide the choice between compensation and spectral unmixing.

Cy3.5 Labeling Reactions: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cy3.5 fluorescent dyes, achieving optimal and consistent labeling is paramount for generating reliable experimental data. This technical support center provides a comprehensive guide to troubleshoot common problems, offering detailed solutions and protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during this compound labeling reactions.

Q1: Why is my this compound labeling efficiency consistently low?

A1: Low labeling efficiency is a common issue that can stem from several factors related to your reaction conditions and reagents.[1]

  • Suboptimal pH: The reaction between this compound NHS ester and primary amines is highly pH-dependent. The ideal pH range is 8.3-9.0 to ensure the primary amines on your protein or oligonucleotide are deprotonated and reactive.[1][2]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the this compound dye, significantly reducing labeling efficiency.[1]

  • Inactive Dye: this compound NHS ester is sensitive to moisture and can hydrolyze over time, rendering it inactive. Always use freshly prepared dye solutions from a desiccated vial.[3]

  • Low Protein/Oligonucleotide Concentration: The concentration of the molecule to be labeled should ideally be 2 mg/mL or higher for proteins. Lower concentrations can lead to a significant decrease in labeling efficiency.[1]

Q2: I'm observing precipitation of my protein during the labeling reaction. What could be the cause?

A2: Protein precipitation during labeling is often caused by the introduction of the organic solvent used to dissolve the this compound dye or by over-labeling.

  • High Concentration of Organic Solvent: The volume of the dye stock solution (typically in DMSO or DMF) should be kept to a minimum, ideally less than 10% of the total reaction volume, to prevent protein denaturation and precipitation.[4]

  • Over-labeling: Excessive labeling can alter the protein's solubility, leading to aggregation and precipitation. It is crucial to optimize the dye-to-protein molar ratio.[5]

Q3: My purified this compound-labeled conjugate has high background fluorescence. How can I reduce it?

A3: High background fluorescence is typically due to the presence of unreacted, free this compound dye in your final sample.

  • Incomplete Purification: Ensure thorough removal of the unreacted dye. Gel filtration chromatography (e.g., Sephadex G-25) and dialysis are common and effective methods for purifying labeled proteins.[1] For labeled oligonucleotides, ethanol (B145695) precipitation or HPLC can be used.[2] A second round of purification may be necessary if background remains high.[1]

Q4: The fluorescence of my this compound conjugate seems to be quenched. What causes this and how can I prevent it?

A4: Fluorescence quenching can occur due to over-labeling, where multiple dye molecules are in close proximity on a single protein or nucleic acid.[6][7]

  • Excessive Dye-to-Protein Ratio: A high molar excess of the dye during the labeling reaction can lead to the attachment of too many fluorophores, causing self-quenching. It is essential to perform a titration to find the optimal dye-to-protein ratio that yields a good signal without significant quenching.[6][7] Studies have shown that for some antibodies, labeling with more than three Cy5 molecules was counterproductive, and similar principles can apply to this compound.[8]

Q5: What is the optimal Degree of Labeling (DOL) for my this compound conjugate?

A5: The optimal Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule, depends on the specific application and the biomolecule being labeled.

  • General Recommendation: For most applications, a DOL of 2-4 for antibodies is a good starting point.[9] A DOL between 0.5 and 1 is often recommended to achieve consistent results without adverse effects on protein function.[5]

  • Avoiding Over- and Under-labeling: A DOL greater than 1 may indicate that some proteins have multiple dyes attached, which can lead to quenching and potential loss of biological activity.[5] A DOL below 0.5 suggests under-labeling and may result in a low signal-to-noise ratio.[5]

Quantitative Data Summary

The following tables provide key quantitative data for this compound labeling reactions to aid in experimental design and troubleshooting.

Table 1: Spectral Properties of this compound Dye

PropertyValue
Excitation Maximum (λex)~581 nm[2][4]
Emission Maximum (λem)~596 nm[2][4]
Molar Extinction Coefficient (ε) at λex~125,000 cm⁻¹M⁻¹[2]
Molecular Weight (NHS Ester)~708 Da[10]

Table 2: Recommended Reaction Conditions for this compound NHS Ester Labeling

ParameterRecommended Value
pH 8.3 - 9.0[2]
Buffer Amine-free (e.g., PBS, 0.1 M sodium bicarbonate)[1]
Protein Concentration ≥ 2 mg/mL[1]
Oligonucleotide Concentration 1-5 mg/mL[4]
Dye:Biomolecule Molar Ratio Start with 10:1 to 15:1 and optimize[4][11]
Reaction Time 1-4 hours at room temperature or overnight at 4°C[11]
Dye Solvent Anhydrous DMSO or DMF[4]

Experimental Protocols

Protocol 1: General Protocol for this compound NHS Ester Labeling of Proteins

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 2-10 mg/mL.[1][11]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform buffer exchange into the labeling buffer using dialysis or a desalting column.[1]

  • This compound NHS Ester Stock Solution Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[2]

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[1][4]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 15:1 ratio is a good starting point for optimization).[4][11]

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.[11]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[1]

    • Collect the fractions containing the labeled protein, which is typically the first colored band to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~581 nm (for this compound).

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max is the absorbance at the excitation maximum of the dye.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor (A_280 of the dye / A_max of the dye).[7]

Protocol 2: General Protocol for this compound NHS Ester Labeling of Amino-Modified Oligonucleotides

  • Oligonucleotide Preparation:

    • Resuspend the amino-modified oligonucleotide in an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a concentration of 1-5 mg/mL.[2][4]

  • This compound NHS Ester Stock Solution Preparation:

    • Prepare a fresh 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO or DMF.[2]

  • Labeling Reaction:

    • Add the this compound stock solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined empirically.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.[2]

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.

Visual Guides

This compound Labeling Workflow

Cy35_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Biomolecule (Protein/Oligo) in Amine-Free Buffer mix Mix Biomolecule and this compound Dye prep_biomolecule->mix prep_dye Prepare Fresh This compound NHS Ester Stock Solution prep_dye->mix incubate Incubate (1-4h RT or O/N 4°C) Protect from Light mix->incubate purify Purify Conjugate (Gel Filtration/Dialysis) incubate->purify analyze Analyze Conjugate (Calculate DOL) purify->analyze end analyze->end start start->prep_biomolecule

Caption: A general workflow for this compound labeling of biomolecules.

Troubleshooting Decision Tree for Low Labeling Efficiency

Troubleshooting_Low_Labeling start Low Labeling Efficiency check_buffer Is the labeling buffer amine-free (e.g., PBS, bicarbonate)? start->check_buffer check_ph Is the buffer pH between 8.3 and 9.0? check_buffer->check_ph Yes solution_buffer Solution: Perform buffer exchange into an amine-free buffer. check_buffer->solution_buffer No check_dye Is the this compound dye solution freshly prepared? check_ph->check_dye Yes solution_ph Solution: Adjust pH to 8.3-9.0. check_ph->solution_ph No check_conc Is the biomolecule concentration adequate? check_dye->check_conc Yes solution_dye Solution: Use a new vial of dye and prepare a fresh stock solution. check_dye->solution_dye No solution_conc Solution: Concentrate the biomolecule (e.g., >2 mg/mL for proteins). check_conc->solution_conc No optimize_ratio Consider optimizing the dye-to-biomolecule molar ratio. check_conc->optimize_ratio Yes

Caption: A decision tree for troubleshooting low this compound labeling efficiency.

References

Technical Support Center: Enhancing Cy3.5 Photostability in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of the cyanine (B1664457) dye Cy3.5 in super-resolution microscopy applications.

Troubleshooting Guide

This guide addresses common issues encountered during super-resolution microscopy experiments using this compound, offering potential causes and solutions to enhance photostability and improve image quality.

Problem Possible Cause(s) Recommended Solution(s)
Rapid photobleaching of this compound signal 1. High Excitation Laser Power: Excessive laser power accelerates fluorophore destruction.[1][2] 2. Presence of Molecular Oxygen: Oxygen reacts with the excited triplet state of this compound, leading to the formation of reactive oxygen species (ROS) that degrade the dye.[1][3] 3. Suboptimal Imaging Buffer: The chemical environment of the fluorophore significantly impacts its stability.[2]1. Optimize Laser Power: Reduce the excitation laser power to the minimum level required for an adequate signal-to-noise ratio.[2] 2. Use Oxygen Scavenging Systems: Incorporate an oxygen scavenging system, such as glucose oxidase and catalase (GLOX) or protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD), into your imaging buffer to remove dissolved oxygen.[1][4] 3. Utilize Antifade Reagents: Add triplet state quenchers like Trolox or cyclooctatetraene (B1213319) (COT) to the imaging buffer to return the fluorophore to its ground state before it can react with oxygen.[1][5] For fixed samples, use a commercial antifade mounting medium compatible with cyanine dyes, such as ProLong Diamond or SlowFade Diamond.[1]
High background fluorescence or "blinking" 1. Photo-induced Blinking: this compound can enter transient non-fluorescent (dark) states, contributing to blinking. 2. Unbound Fluorophores: Residual unbound this compound in the sample can contribute to background noise.[2]1. Optimize Imaging Buffer for Blinking: For dSTORM, the imaging buffer should contain a thiol, such as β-mercaptoethanol (βME) or mercaptoethylamine (MEA), to facilitate photoswitching.[6][7] 2. Thorough Washing: Ensure extensive washing steps after labeling to remove all unbound dye molecules.[2]
Inconsistent fluorescence intensity between samples 1. Variations in Imaging Conditions: Differences in illumination time or laser power between samples can lead to varying degrees of photobleaching.[2] 2. Sample Preparation Inconsistencies: Variations in fixation, permeabilization, or blocking can affect labeling efficiency and fluorophore stability.1. Standardize Imaging Parameters: Maintain consistent laser power, exposure time, and acquisition speed for all samples being compared.[2] 2. Standardize Sample Preparation: Follow a consistent and optimized protocol for all sample preparation steps.
Photoconversion to a blue-shifted species High-intensity irradiation: Intense laser light, particularly at shorter wavelengths, can induce photoconversion of cyanine dyes to a blue-shifted fluorescent product, which can create artifacts in multicolor imaging.[3][8]1. Minimize High-Intensity Exposure: Use the lowest necessary laser power. 2. Deplete Molecular Oxygen: The removal of molecular oxygen can impede the photoconversion of cyanine dyes.[3]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] The process typically begins when the fluorophore absorbs a photon and transitions to an excited singlet state. While most molecules return to the ground state by emitting a photon (fluorescence), some can transition to a long-lived and highly reactive triplet state. This triplet state can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it permanently non-fluorescent.[1][3] This leads to a progressive fading of the fluorescent signal during imaging, which can compromise data quality, especially in super-resolution techniques that require long acquisition times.[2]

Q2: What are the main strategies to improve the photostability of this compound?

A2: The primary strategies to enhance the photostability of this compound fall into three main categories:

  • Optimization of Imaging Conditions: This includes using the lowest possible laser power, minimizing exposure time, and using appropriate filters.[2][9]

  • Modification of the Imaging Buffer: The addition of chemical components to the imaging buffer can significantly reduce photobleaching. These include:

    • Oxygen Scavenging Systems: Enzymatic systems like GLOX (glucose oxidase and catalase) remove dissolved oxygen from the buffer.[1][4]

    • Triplet State Quenchers (TSQs): Molecules like Trolox and cyclooctatetraene (COT) directly interact with the excited triplet-state fluorophore, returning it to the ground state before it can undergo destructive reactions.[1][5]

  • Use of Commercial Antifade Reagents: For fixed samples, using a commercially available mounting medium containing a cocktail of antifade agents is a convenient and effective option.[1] It is crucial to select a medium that is compatible with cyanine dyes, as some agents like p-Phenylenediamine (PPD) can degrade them.[1]

Q3: How do oxygen scavenging systems work to protect this compound?

A3: Oxygen scavenging systems are enzymatic or chemical cocktails that remove dissolved molecular oxygen from the imaging medium.[1] A commonly used system is GLOX, which consists of glucose oxidase and catalase. Glucose oxidase catalyzes the oxidation of glucose, consuming oxygen in the process. Catalase then breaks down the hydrogen peroxide byproduct into water and oxygen. By reducing the concentration of molecular oxygen, these systems prevent the formation of damaging reactive oxygen species (ROS) that are a primary cause of photobleaching for many organic dyes, including this compound.[1][3]

Q4: What is the role of triplet state quenchers (TSQs) in enhancing this compound photostability?

A4: Triplet state quenchers (TSQs) are molecules that directly interact with the long-lived, reactive triplet state of a fluorophore and return it to the ground state through non-radiative pathways.[1] This process prevents the excited fluorophore from reacting with molecular oxygen to produce destructive reactive oxygen species.[1] Common TSQs used for cyanine dyes include Trolox (a water-soluble vitamin E analog) and cyclooctatetraene (COT).[1][5] By depopulating the triplet state, TSQs reduce the likelihood of photobleaching and can also minimize blinking.

Q5: Can I use this compound for dSTORM (direct Stochastic Optical Reconstruction Microscopy)?

A5: Yes, this compound can be used in dSTORM imaging. Cyanine dyes are among the fluorophores of choice for dSTORM.[3] For dSTORM, the imaging buffer is critically important and typically contains a primary thiol, such as β-mercaptoethanol (βME) or mercaptoethylamine (MEA), which facilitates the reversible photoswitching of the fluorophore between a fluorescent "on" state and a dark "off" state.[6][7] An oxygen scavenging system is also generally included in the dSTORM buffer to reduce irreversible photobleaching.[10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the photophysical properties and photostability of this compound.

Table 1: Spectral Properties of (E)-Cyanine 3.5 Chloride

PropertyValue
Excitation Maximum (λex)~581-591 nm[11]
Emission Maximum (λem)~596-604 nm[11]
Molar Extinction Coefficient~116,000 cm⁻¹M⁻¹[11]
Quantum Yield~0.35[11]
Stokes Shift~15-25 nm[11]

Table 2: Photostability Comparison of Cyanine Dyes

DyeRelative PhotostabilityKey Characteristics
This compound ModerateGood brightness, but susceptible to photobleaching under intense illumination.[11]
Cy3 Moderate to HighGenerally considered more photostable than this compound and is a widely used alternative.[11]
Alexa Fluor 555 HighSignificantly more photostable than Cy3/Cy3.5, making it excellent for long-term imaging.[11]
ATTO 550 HighKnown for high photostability and brightness.[11]

Table 3: Effect of Protective Agents on this compound Performance

Protective Agent ConjugateChange in Number of Photons EmittedChange in Signal-to-Noise Ratio (SNR)
This compound-COT Very little change~4-5 fold increase[5]
This compound-NBA Modest improvementModest improvement[5]
This compound-Trolox Modest beneficial effectsModest beneficial effects[5]

Experimental Protocols

Protocol 1: Preparation of a Standard dSTORM Imaging Buffer

This protocol describes the preparation of a standard imaging buffer for dSTORM microscopy to enhance the photostability and photoswitching of this compound.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glucose

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • β-mercaptoethanol (βME) or Mercaptoethylamine (MEA)

  • Deionized water

Procedure:

  • Prepare a 10x PBS solution: Dissolve PBS tablets or powder in deionized water according to the manufacturer's instructions.

  • Prepare a 1 M stock solution of MEA or a 14.3 M stock solution of βME.

  • Prepare a GLOX enzyme stock solution:

    • Dissolve 10 mg of glucose oxidase and 1 mg of catalase in 200 µL of 1x PBS.

    • Gently mix and store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

  • Prepare the final dSTORM imaging buffer (1 mL):

    • To 800 µL of deionized water, add 100 µL of 10x PBS.

    • Add 100 mg of glucose (for a final concentration of 10% w/v).

    • Add 10 µL of the GLOX enzyme stock solution.

    • Add the desired amount of thiol (e.g., a final concentration of 10-100 mM MEA or 10-140 mM βME).

    • Adjust the final volume to 1 mL with deionized water.

  • Use the buffer immediately after preparation for the best performance.

Protocol 2: Quantifying Photobleaching Rate

This protocol outlines a method to quantify the photobleaching rate of this compound.

Materials:

  • Fluorescently labeled sample

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your this compound-labeled sample as for your experiment.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment and keep them constant.[2]

    • Acquire a time-lapse series of images of the same ROI at consistent time intervals until the fluorescence signal has significantly diminished.[2]

  • Data Analysis:

    • Measure the mean fluorescence intensity of your ROI in each frame of the time-lapse series.[2]

    • Measure the mean intensity of a background region for each image and subtract this from your ROI intensity.[2]

    • Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.

    • Plot the normalized intensity as a function of time. The decay curve represents the photobleaching rate under your specific imaging conditions.

Visualizations

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Quenching Bleached Photobleached State (Non-fluorescent) T1->Bleached Direct Reaction O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂) O2->ROS Activation ROS->S0 Chemical Reaction ROS->Bleached Degradation TSQ Triplet State Quencher TSQ->T1 Deactivates OS Oxygen Scavenger OS->O2 Removes experimental_workflow cluster_prep Sample Preparation cluster_imaging Super-Resolution Imaging cluster_analysis Data Analysis Labeling Labeling with this compound Washing Washing to Remove Unbound Dye Labeling->Washing Mounting Mounting in Imaging Buffer Washing->Mounting SetParams Set Imaging Parameters (Low Laser Power) Mounting->SetParams Acquire Image Acquisition SetParams->Acquire Localization Single-Molecule Localization Acquire->Localization Reconstruction Image Reconstruction Localization->Reconstruction

References

Addressing issues of Cy3.5 aggregation in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Cy3.5 aggregation in aqueous buffers and other challenges encountered during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound dye and what are its spectral properties?

This compound is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family.[1] It is widely used for labeling biomolecules such as proteins and nucleic acids in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] Its key spectral properties are summarized in the table below.

Table 1: Spectral Properties of this compound Dye

PropertyValue
Excitation Maximum (λex) ~581-591 nm[1][2][3]
Emission Maximum (λem) ~596-604 nm[1][2][3]
Molar Extinction Coefficient (ε) ~116,000 L·mol⁻¹·cm⁻¹[2][3]
Quantum Yield (Φ) ~0.35[3]

Q2: Why does my this compound dye aggregate in aqueous buffers?

Cyanine dyes like this compound have a tendency to aggregate in aqueous solutions due to the hydrophobic nature of their molecular structure. This aggregation is primarily driven by π-π stacking interactions between the dye molecules.[4][5] Factors that can promote aggregation include high dye concentration, high ionic strength of the buffer, and the absence of organic solvents.[6]

Q3: What are the consequences of this compound aggregation?

Dye aggregation can lead to several experimental problems:

  • Fluorescence Quenching: Aggregated dyes often exhibit self-quenching, which significantly reduces the fluorescence signal.[7]

  • Inaccurate Quantification: Aggregation can interfere with accurate determination of the degree of labeling (DOL).

  • Precipitation: In severe cases, aggregation can lead to the precipitation of the dye or the labeled biomolecule.

  • Altered Spectral Properties: Aggregation can cause a shift in the absorption spectrum, typically a blue-shift for H-aggregates.[8]

Q4: How should I store this compound dye to minimize degradation?

Proper storage is crucial for maintaining the quality of your this compound dye. It is recommended to store the dye in the dark at -20°C.[2][9] For long-term storage, desiccate the dye to protect it from moisture.[2] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for about a month and at -80°C for up to six months, protected from light.[10]

Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal After Labeling

A weak or absent fluorescent signal is a common issue. The following guide will help you troubleshoot potential causes.

Troubleshooting Workflow for Low Fluorescence Signal

low_signal_troubleshooting start Start: Low/No Fluorescent Signal conjugation Inefficient Conjugation? start->conjugation protein_issues Protein-Related Issues? conjugation->protein_issues No check_dye Check Dye Activity & Solubilization conjugation->check_dye Yes imaging_setup Suboptimal Imaging Setup? protein_issues->imaging_setup No check_protein_conc Verify Protein Concentration & Purity protein_issues->check_protein_conc Yes optimize_settings Optimize Microscope Settings imaging_setup->optimize_settings Yes check_ratio Optimize Dye:Protein Ratio check_dye->check_ratio solution1 Solution: - Use fresh dye - Ensure complete dissolution in DMSO/DMF check_dye->solution1 check_buffer Verify Buffer pH & Amine-Free check_ratio->check_buffer solution2 Solution: - Perform titration of dye:protein ratio (start with 10:1) check_ratio->solution2 solution3 Solution: - Use amine-free buffer (e.g., PBS) - Adjust pH to 8.3-8.5 check_buffer->solution3 check_quenching Assess Environmental Quenching check_protein_conc->check_quenching solution4 Solution: - Confirm protein concentration (e.g., via A280) - Ensure high purity check_protein_conc->solution4 solution5 Solution: - Consider local environment effects check_quenching->solution5 check_photobleaching Minimize Photobleaching optimize_settings->check_photobleaching solution6 Solution: - Use appropriate laser lines and filters - Adjust exposure time and gain optimize_settings->solution6 solution7 Solution: - Use antifade reagents - Limit light exposure check_photobleaching->solution7

Caption: Troubleshooting workflow for low fluorescence signal.

Detailed Troubleshooting Steps:

  • Inefficient Conjugation:

    • Dye Activity: Ensure your this compound NHS ester is fresh and has been stored properly. Allow the dye powder to equilibrate to room temperature before dissolving.[11]

    • Solubilization: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[11][12]

    • Dye-to-Protein Ratio: A common starting point is a 10:1 molar ratio of dye to protein.[12] This may need to be optimized for your specific protein.

    • Buffer Conditions: The protein must be in an amine-free buffer, such as PBS. Buffers containing Tris or glycine (B1666218) will compete for the NHS ester, reducing labeling efficiency.[10][13] The optimal pH for the labeling reaction is between 8.3 and 8.5.[3][12]

  • Protein-Related Issues:

    • Protein Concentration: For efficient labeling, the protein concentration should ideally be between 2-10 mg/mL.[10][12][13]

    • Protein Purity: Ensure the purity of your protein, as contaminants can interfere with the labeling reaction.

  • Environmental and Imaging Factors:

    • Fluorescence Quenching: The local environment of the conjugated dye on the protein can sometimes lead to quenching.[11]

    • Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching (irreversible damage from light exposure).[11] Minimize exposure to excitation light and consider using an antifade reagent.

    • Imaging Setup: Use the correct laser lines and filters for this compound excitation and emission.[3]

Issue 2: Visible Precipitate in the Dye Solution or After Labeling

The formation of a precipitate is a strong indicator of dye aggregation.

Preventing this compound Aggregation

aggregation_prevention start Start: Observe Precipitate/ Suspect Aggregation check_concentration Check Dye Concentration start->check_concentration check_buffer_comp Review Buffer Composition start->check_buffer_comp consider_alternatives Consider Alternative Strategies start->consider_alternatives sol_conc Reduce Dye Stock Concentration check_concentration->sol_conc sol_buffer Add Organic Solvent (5-20% DMSO/DMF) check_buffer_comp->sol_buffer sol_additives Incorporate Surfactants (e.g., Tween-20) check_buffer_comp->sol_additives sol_sulfo Use Sulfonated This compound consider_alternatives->sol_sulfo sol_dye Switch to a Less Aggregation-Prone Dye consider_alternatives->sol_dye

Caption: Strategies to prevent this compound aggregation.

Solutions to Prevent Aggregation:

  • Work with Lower Concentrations: The simplest approach is to work with more dilute solutions of the dye.

  • Modify Buffer Composition:

    • Organic Solvents: Adding a small amount of an organic solvent like DMSO or DMF (typically 5-20%) to your aqueous buffer can help to disrupt hydrophobic interactions and prevent aggregation.[]

    • Surfactants: Non-ionic surfactants can be used to solubilize hydrophobic dyes.[15] The optimal choice and concentration of surfactant may need to be determined empirically.

  • Use Sulfonated Dyes: Water-soluble versions of cyanine dyes, which contain sulfonic acid groups, have a much lower tendency to aggregate in aqueous buffers.[]

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound NHS Ester

This protocol outlines the covalent labeling of a protein with a this compound N-hydroxysuccinimide (NHS) ester.

Workflow for Protein Labeling

protein_labeling_workflow prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) prep_dye 2. Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO/DMF) prep_protein->prep_dye conjugation 3. Conjugation Reaction (Add dye to protein, incubate 1 hr at room temp, protected from light) prep_dye->conjugation purification 4. Purify Conjugate (e.g., Gel filtration column) conjugation->purification dol 5. Determine Degree of Labeling (DOL) (Optional but recommended) purification->dol storage 6. Store Conjugate (4°C, protected from light) dol->storage

Caption: General workflow for protein labeling with this compound NHS ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[10][12][13]

    • Add 1 M sodium bicarbonate to the protein solution to a final concentration of 100 mM to adjust the pH to approximately 8.3.[12]

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

  • Labeling Reaction:

    • Slowly add the dye stock solution to the protein solution. A starting point of a 10:1 molar ratio of dye to protein is recommended.[12]

    • Mix gently and incubate for 1 hour at room temperature, protected from light.[12]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with your desired storage buffer (e.g., PBS).[11][12]

    • The labeled protein will typically be the first colored band to elute.[11]

  • Determine Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for this compound).[12]

    • Calculate the DOL using the Beer-Lambert law.

  • Storage:

    • Store the conjugated protein at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and a preservative such as sodium azide.[3]

Table 2: Recommended Starting Conditions for Protein Labeling

ParameterRecommended Value
Protein Concentration 2-10 mg/mL[10][12][13]
Reaction Buffer Amine-free (e.g., PBS)[3]
Reaction pH 8.3 - 8.5[3][12]
Dye:Protein Molar Ratio 10:1 (starting point)[12]
Reaction Time 1 hour[12]
Reaction Temperature Room Temperature[12]

References

Optimizing laser power and exposure time for Cy3.5 imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser power and exposure time for Cy3.5 imaging. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound is a cyanine (B1664457) dye with an excitation maximum typically around 579-581 nm and an emission maximum around 591-596 nm.[1] These properties make it suitable for excitation with laser lines commonly available on confocal microscopes, such as a 561 nm laser.

Q2: What is a good starting point for laser power and exposure time for this compound imaging?

A universal optimal setting does not exist as it is highly dependent on the specific microscope, sample preparation, and the abundance of the target. However, a general recommendation is to start with a low laser power, typically in the range of 1-5% of the maximum, and a moderate exposure time of 200-500 milliseconds.[2] From this starting point, you can adjust the settings to achieve an optimal signal-to-noise ratio without saturating the detector. It is always recommended to use the lowest laser power that provides an acceptable image to minimize phototoxicity and photobleaching.[3]

Q3: How can I determine the optimal laser power and exposure time for my specific experiment?

The key is to find a balance that maximizes the signal from your sample while minimizing background noise and photobleaching. Here’s a systematic approach:

  • Start Low: Begin with a low laser power (e.g., 1-5%) and a moderate exposure time (e.g., 200-500 ms).[2]

  • Adjust Exposure Time First: Increase the exposure time until you achieve a good signal-to-noise ratio, without saturating the brightest parts of your image. Use the histogram function in your imaging software to monitor for saturation.

  • Increase Laser Power Cautiously: If the signal is still too weak even with a long exposure time, incrementally increase the laser power. Be mindful that higher laser power increases the risk of photobleaching.

  • Check for Photobleaching: Acquire a time-lapse series of images at your chosen settings. A significant decrease in fluorescence intensity over time indicates photobleaching. If this occurs, you will need to reduce the laser power or exposure time.

Q4: What is photobleaching and how can I minimize it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence. To minimize photobleaching when imaging this compound:

  • Use the lowest possible laser power and exposure time that still yields a satisfactory signal.[3]

  • Utilize a shutter to block the excitation light when not actively acquiring an image.

  • Use an anti-fade mounting medium to protect your sample.

  • Image the most important areas first before significant photobleaching can occur.

Q5: What is signal-to-noise ratio (SNR) and why is it important?

The signal-to-noise ratio (SNR) is a measure of the strength of your fluorescent signal relative to the background noise. A high SNR is crucial for obtaining clear, high-quality images where the features of interest are easily distinguishable from the background. Optimizing laser power and exposure time is a primary way to improve your SNR.

Troubleshooting Guide

This guide addresses common issues encountered during this compound imaging in a question-and-answer format.

Issue 1: Weak or No Signal

Q: I am not seeing any signal, or the signal is very faint. What should I do?

A weak or absent signal can be due to several factors. Follow this troubleshooting workflow to identify and resolve the issue.

start Weak or No this compound Signal check_sample Is the sample properly stained? start->check_sample check_microscope Are the microscope settings correct? check_sample->check_microscope Yes troubleshoot_staining Troubleshoot Staining Protocol check_sample->troubleshoot_staining No check_laser Is the correct laser line selected and active? check_microscope->check_laser Yes check_microscope->troubleshoot_staining No check_filters Are the excitation and emission filters appropriate for this compound? check_laser->check_filters increase_exposure Increase Exposure Time check_filters->increase_exposure increase_laser Increase Laser Power increase_exposure->increase_laser optimize_settings Image Acquired increase_laser->optimize_settings

Caption: Troubleshooting workflow for a weak or absent this compound signal.

  • Verify Staining: Ensure your immunofluorescence protocol was successful. Consider including a positive control to confirm that the staining procedure is working.

  • Check Microscope Configuration:

    • Laser Line: Confirm that you are using a laser line that efficiently excites this compound (e.g., 561 nm or a similar wavelength).

    • Filters: Verify that your filter set is appropriate for the excitation and emission spectra of this compound.

  • Optimize Acquisition Settings:

    • Increase Exposure Time: This allows the camera to collect more photons, which can significantly brighten the image.[4]

    • Increase Laser Power: If increasing the exposure time is not sufficient, cautiously increase the laser power. Be aware of the increased risk of photobleaching.

Issue 2: High Background

Q: My image has a high background, which is obscuring my signal. How can I reduce it?

High background fluorescence can be caused by several factors. This workflow will guide you through the troubleshooting process.

start High Background in this compound Image check_autofluorescence Check for Autofluorescence start->check_autofluorescence check_staining_protocol Review Staining Protocol check_autofluorescence->check_staining_protocol check_washing Were washing steps sufficient? check_staining_protocol->check_washing check_antibody_concentration Is the antibody concentration optimized? check_washing->check_antibody_concentration optimize_acquisition Optimize Acquisition Settings check_antibody_concentration->optimize_acquisition reduce_laser_power Reduce Laser Power optimize_acquisition->reduce_laser_power adjust_detector Adjust Detector Gain/Offset reduce_laser_power->adjust_detector image_improved Improved Signal-to-Noise adjust_detector->image_improved

Caption: Troubleshooting workflow for high background in this compound imaging.

  • Assess Autofluorescence: Image an unstained control sample to determine the level of natural fluorescence from your sample.

  • Optimize Staining Protocol:

    • Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies.[2]

    • Blocking: Ensure you are using an effective blocking buffer to prevent non-specific antibody binding.[2]

    • Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the lowest concentration that still provides a strong specific signal.[2]

  • Adjust Imaging Parameters:

    • Reduce Laser Power: High laser power can excite background fluorescence more strongly.

    • Adjust Detector Settings: Lower the gain or increase the offset on your detector to reduce the amplification of background noise.

Issue 3: Photobleaching

Q: My this compound signal is fading quickly during imaging. What can I do?

Photobleaching is a common problem in fluorescence microscopy. Here are the steps to mitigate it.

start Rapid Photobleaching of this compound reduce_exposure Reduce Laser Power and Exposure Time start->reduce_exposure use_antifade Use Antifade Mounting Medium reduce_exposure->use_antifade limit_imaging_time Limit Exposure Time During Focusing use_antifade->limit_imaging_time optimize_workflow Optimize Imaging Workflow limit_imaging_time->optimize_workflow stable_signal Stable Signal Acquired optimize_workflow->stable_signal

Caption: Workflow to minimize photobleaching of this compound.

  • Reduce Illumination: This is the most effective way to combat photobleaching.

    • Lower Laser Power: Use the minimum laser power necessary to get a usable signal.[3]

    • Decrease Exposure Time: A shorter exposure time reduces the duration of light exposure.[4]

  • Use Anti-fade Reagents: Mount your sample in a commercially available anti-fade mounting medium.

  • Efficient Imaging:

    • Find Your Region of Interest Quickly: Use a lower magnification or brightfield to locate your area of interest before switching to fluorescence to minimize light exposure.

    • Plan Your Experiment: Acquire the most critical images first.

Data Presentation: Laser Power and Exposure Time

Optimizing laser power and exposure time is a balancing act. The following tables provide recommended starting points and illustrate the trade-offs.

Table 1: Recommended Starting Parameters for this compound Imaging

ParameterRecommended Starting RangeNotes
Laser Power 1 - 10%Start at the lower end and increase only if necessary.[5]
Exposure Time 100 - 800 msAdjust to achieve a good signal without saturation.
Detector Gain Low to moderateHigh gain can amplify noise.

Table 2: Impact of Laser Power and Exposure Time on Image Quality

SettingSignal IntensityBackground NoisePhotobleaching RiskRecommended Use Case
Low Laser, Short Exposure LowLowLowInitial setup, finding the region of interest.
Low Laser, Long Exposure HighModerateLowIdeal for most applications, especially live-cell imaging.
High Laser, Short Exposure HighHighModerateFor weakly fluorescent samples where long exposures are not feasible.
High Laser, Long Exposure Very High (risk of saturation)HighHighGenerally not recommended due to high phototoxicity and photobleaching.

Experimental Protocols

This section provides a detailed methodology for a typical immunofluorescence experiment using a this compound-conjugated secondary antibody.

Protocol: Indirect Immunofluorescence Staining of Cultured Cells

start Start: Cultured Cells on Coverslips fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab wash1 5. Wash (3x with PBS) primary_ab->wash1 secondary_ab 6. Secondary Antibody (this compound-conjugated) Incubation wash1->secondary_ab wash2 7. Wash (3x with PBS) secondary_ab->wash2 mounting 8. Mounting with Antifade Medium wash2->mounting imaging 9. Imaging on Fluorescence Microscope mounting->imaging

Caption: Experimental workflow for indirect immunofluorescence.

Materials:

  • Cultured cells grown on sterile coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

  • Permeabilization: If your target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]

  • Blocking: To prevent non-specific antibody binding, incubate the cells in blocking buffer for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[1]

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for this compound. Start with the recommended laser power and exposure time settings and optimize as needed.

References

Validation & Comparative

A Head-to-Head Comparison: Cy3.5 vs. Alexa Fluor 594 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of an appropriate dye is paramount for generating high-quality, reproducible data. This guide provides an in-depth, objective comparison of two popular red-orange fluorophores: Cy3.5 and Alexa Fluor 594. We will delve into their brightness and photostability, supported by quantitative data and detailed experimental protocols to inform your selection process.

Quantitative Performance: A Brightness Showdown

The brightness of a fluorophore is a critical determinant of its performance, directly impacting signal-to-noise ratios and the ability to detect low-abundance targets. Brightness is a function of two key photophysical parameters: the molar extinction coefficient (ε), which measures the efficiency of light absorption at a specific wavelength, and the fluorescence quantum yield (Φ), the ratio of emitted photons to absorbed photons.

Here, we present a summary of the key quantitative data for this compound and Alexa Fluor 594.

ParameterThis compoundAlexa Fluor 594
Excitation Maximum (λex) ~581 nm[1]~590 nm[2]
Emission Maximum (λem) ~596 nm[1]~617 nm[2]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[3]~92,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.15[3]~0.66[2][4]
Calculated Brightness (ε x Φ) ~22,500~60,720

Key Observation: While this compound exhibits a higher molar extinction coefficient, Alexa Fluor 594 possesses a significantly greater quantum yield.[2][3][4] This results in a calculated brightness for Alexa Fluor 594 that is substantially higher than that of this compound, suggesting superior performance in applications demanding high sensitivity.

Photostability: Resisting the Fade

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is crucial for experiments requiring long acquisition times, such as time-lapse imaging and super-resolution microscopy.

In the absence of a direct head-to-head quantitative comparison, the general consensus in the scientific literature suggests that Alexa Fluor 594 would likely exhibit greater photostability than this compound under similar experimental conditions.

Experimental Protocols

To empower researchers to validate these findings and make informed decisions based on their specific experimental context, we provide detailed protocols for the key experiments cited in this guide.

Protocol 1: Determination of Molar Extinction Coefficient

This protocol outlines the procedure for determining the molar extinction coefficient of a fluorescent dye using UV-Visible spectrophotometry, based on the Beer-Lambert law.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO). prep2 Create a series of dilutions of the stock solution in the desired buffer (e.g., PBS). prep1->prep2 measure1 Record the absorbance spectrum for each dilution using a spectrophotometer. prep2->measure1 measure2 Identify the wavelength of maximum absorbance (λmax). measure1->measure2 analysis1 Plot absorbance at λmax versus concentration for the series of dilutions. measure2->analysis1 analysis2 Perform a linear regression on the data points. analysis1->analysis2 analysis3 The slope of the line equals the molar extinction coefficient (ε). analysis2->analysis3

Workflow for Molar Extinction Coefficient Determination.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[8]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare a series of dilutions for both the test dye and a standard with a known quantum yield. prep2 Ensure absorbance of all solutions is below 0.1 at the excitation wavelength. prep1->prep2 measure1 Record the absorbance and fluorescence emission spectra for each dilution of the test dye and the standard. prep2->measure1 measure2 Use the same excitation wavelength for both sample and standard. measure1->measure2 analysis1 Integrate the area under the emission curve for each spectrum. measure2->analysis1 analysis2 Plot integrated fluorescence intensity versus absorbance for both the test dye and the standard. analysis1->analysis2 analysis3 Calculate the quantum yield using the formula: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample^2 / η_standard^2) analysis2->analysis3

Workflow for Relative Quantum Yield Determination.
Protocol 3: Photostability Assay (Photobleaching)

This protocol provides a method to quantitatively compare the photostability of different fluorescent dyes by measuring the rate of photobleaching.[6]

G cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep1 Prepare solutions of the fluorescent dyes at the same molar concentration. img1 Mount the sample on a fluorescence microscope. prep1->img1 img2 Continuously illuminate the sample with a stable light source. img1->img2 img3 Acquire images at regular time intervals. img2->img3 analysis1 Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time. img3->analysis1 analysis2 Normalize the intensity at each time point to the initial intensity. analysis1->analysis2 analysis3 Plot the normalized intensity versus time to obtain the photobleaching curve. analysis2->analysis3

Workflow for Photostability Assay.

Conclusion

Both this compound and Alexa Fluor 594 are valuable tools for fluorescence-based research. For applications where sheer brightness and signal intensity are paramount, the significantly higher quantum yield of Alexa Fluor 594 makes it the superior choice.[2][4] Furthermore, the general consensus on the enhanced photostability of the Alexa Fluor dye family suggests that Alexa Fluor 594 is better suited for demanding imaging applications that require prolonged light exposure.[5][6] However, the final decision should always be guided by the specific requirements of the experiment, and we encourage researchers to perform their own in-house validations using the protocols provided.

References

Cy3.5 Versus Other Cyanine Dames: A Comparative Guide for Protein Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of biological research, the selection of an appropriate fluorescent dye is paramount for the success of protein labeling experiments. Cyanine (B1664457) dyes, a class of synthetic fluorophores, are widely utilized for their high molar extinction coefficients and amenability to chemical modification. This guide provides an objective comparison of Cy3.5 with other commonly used cyanine dyes and their modern alternatives for protein labeling applications, supported by quantitative data and detailed experimental protocols. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye is dictated by its photophysical properties. Brightness, a key parameter, is a function of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the dye's resistance to degradation upon light exposure, is another critical factor, especially for imaging applications requiring prolonged or intense illumination.

The following table summarizes the key photophysical properties of this compound and a selection of other relevant fluorescent dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound ~581 - 591~596 - 604~116,000 - 150,000~0.15 - 0.3517,400 - 52,500
Cy3 ~550 - 555~570~150,000~0.15 - 0.3122,500 - 46,500
Cy5 ~650~670~250,000~0.2767,500
Alexa Fluor 555 ~555~565~150,000~0.1015,000
Alexa Fluor 568 ~578~603~91,300~0.6962,997
DyLight 550 ~562~576~150,000Not widely reported-
ATTO 550 ~554~576~120,000~0.6072,000
ATTO 565 ~563~590~120,000~0.8096,000

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule. The brightness is a calculated value and serves as a relative comparison.

Performance in Protein Labeling Applications

While photophysical properties provide a foundational understanding, the performance of a dye in the context of a biological experiment is the ultimate measure of its utility.

Brightness and Photostability:

Studies have shown that while this compound offers good brightness, alternatives like Alexa Fluor and ATTO dyes often exhibit superior photostability.[1] This is a crucial consideration for demanding applications such as single-molecule imaging or time-lapse microscopy where prolonged exposure to excitation light is necessary. Alexa Fluor dyes are generally reported to be more photostable than their cyanine counterparts.[2][3] For instance, Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[1] ATTO dyes are also renowned for their high photostability and brightness, making them excellent choices for high-resolution imaging.[1][4][5]

Fluorescence Enhancement and Quenching:

An interesting phenomenon has been observed with some cyanine dyes upon their covalent attachment to proteins. Cy3 and this compound have been shown to exhibit an anomalous enhancement in fluorescence, in some cases increasing by 2- to 3-fold.[6][7] In contrast, Cy5 and Cy7 can experience significant fluorescence quenching upon conjugation, especially at higher degrees of labeling.[6][7] This quenching is often attributed to the formation of non-fluorescent dye aggregates.[2] Alexa Fluor dyes are reported to be less prone to this self-quenching, resulting in brighter conjugates even at higher labeling densities.[2]

Experimental Protocols

The following sections provide detailed methodologies for protein labeling with amine-reactive cyanine dyes and a subsequent immunofluorescence application.

Protein Labeling with NHS-Ester Cyanine Dyes

N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used to label proteins. They react efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[8]

G Protein Labeling Workflow prep 1. Prepare Protein Solution (amine-free buffer, pH 8.3-8.5) reaction 3. Labeling Reaction (mix protein and dye, incubate) prep->reaction dye_prep 2. Prepare Dye Stock Solution (anhydrous DMSO or DMF) dye_prep->reaction purification 4. Purify Conjugate (remove free dye) reaction->purification characterization 5. Characterize Conjugate (determine Degree of Labeling) purification->characterization

Caption: A logical workflow for labeling proteins with NHS-ester functionalized cyanine dyes.

  • Prepare Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-8.5.[6][8][9] Buffers containing primary amines, like Tris, should be avoided as they will compete for reaction with the NHS ester.

    • The protein concentration should ideally be between 2-10 mg/mL.

  • Prepare Dye Stock Solution:

    • Shortly before use, dissolve the cyanine dye NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution of 1-10 mg/mL.[10]

  • Labeling Reaction:

    • While gently vortexing, add the calculated amount of dye stock solution to the protein solution. The optimal molar ratio of dye to protein for achieving the desired degree of labeling (DOL) should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye is often recommended.[11]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[10]

  • Characterization (Degree of Labeling):

    • The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (A_max).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

      • Where:

        • A_max = Absorbance of the conjugate at the dye's λ_max.

        • A_280 = Absorbance of the conjugate at 280 nm.

        • ε_protein = Molar extinction coefficient of the protein at 280 nm.

        • ε_dye = Molar extinction coefficient of the dye at its λ_max.

        • CF = Correction factor (A_280 of the dye / A_max of the dye).[7]

Immunofluorescence Staining Protocol

This protocol outlines a general procedure for using a fluorescently labeled secondary antibody for indirect immunofluorescence.

G Indirect Immunofluorescence Workflow cell_prep 1. Cell Seeding & Culture fixation 2. Fixation (e.g., 4% Paraformaldehyde) cell_prep->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Labeled Secondary Antibody Incubation primary_ab->secondary_ab mounting 7. Mounting & Imaging secondary_ab->mounting

Caption: A standard workflow for indirect immunofluorescence staining of cultured cells.

  • Cell Culture and Preparation:

    • Culture cells on sterile glass coverslips or in imaging-compatible plates.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilization:

    • If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate the cells with the cyanine dye-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

Conclusion and Recommendations

The choice between this compound and other cyanine dyes for protein labeling is contingent upon the specific requirements of the experiment.

  • For routine applications where high photostability is not the primary concern, This compound and Cy3 are excellent and cost-effective choices that offer bright fluorescence.[12] The observed fluorescence enhancement upon conjugation can be an added advantage.[6][7]

  • For demanding imaging applications such as super-resolution microscopy, single-molecule studies, or long-term live-cell imaging, the superior photostability and brightness of Alexa Fluor and ATTO dyes may justify their higher cost.[1][4][5] Their reduced propensity for self-quenching at higher degrees of labeling can also lead to brighter and more reliable conjugates.[2]

Researchers should carefully consider the trade-offs between photophysical properties, performance in specific applications, and cost when selecting a fluorescent dye for their protein labeling experiments. The experimental protocols provided in this guide offer a starting point for achieving robust and reproducible results.

References

Validating Cy3.5 Labeling Efficiency: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient fluorescent labeling of biomolecules is a cornerstone of experimental success. Cyanine3.5 (Cy3.5), a bright orange-red fluorescent dye, is widely used for this purpose in applications ranging from fluorescence microscopy to flow cytometry.[1] However, the success of any experiment hinges on the precise conjugation of the dye to the biomolecule. Validating the labeling efficiency, often expressed as the Degree of Labeling (DOL), is a critical quality control step.

This guide provides a detailed comparison of spectroscopic methods for validating this compound labeling efficiency, offering experimental protocols and performance data relative to common alternative dyes.

Determining Labeling Efficiency by Spectroscopy

The most common method for determining the DOL is through UV-Vis absorption spectroscopy. This technique relies on the Beer-Lambert law, which correlates absorbance with concentration. By measuring the absorbance of the labeled protein at its maximum absorbance wavelength (typically 280 nm) and the dye at its maximum absorbance, the concentrations of both the protein and the dye can be determined, revealing their molar ratio.[2][3]

A crucial consideration is that fluorescent dyes also absorb light at 280 nm. Therefore, a correction factor is required to subtract the dye's contribution to the absorbance at 280 nm, ensuring an accurate measurement of the protein concentration.[4]

Experimental Protocol: Calculating the Degree of Labeling (DOL)

Objective: To determine the average number of this compound molecules conjugated to a protein molecule.

Materials:

  • This compound-labeled protein conjugate, purified from unreacted dye.

  • Spectrophotometer (UV-Vis capable).

  • Quartz cuvettes.

  • Purification buffer (the same buffer the protein is in).

Procedure:

  • Purification: Ensure all non-conjugated this compound dye is removed from the labeled protein. This is essential for accuracy and is typically achieved through dialysis or gel filtration.[4][5]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the measurement wavelength to 280 nm and the maximum absorbance wavelength for this compound (~581 nm).

  • Blank Measurement: Use the purification buffer to zero the spectrophotometer at both wavelengths.

  • Sample Measurement: Measure the absorbance of the purified this compound-labeled protein solution at 280 nm (A₂₈₀) and ~581 nm (Aₘₐₓ).

    • Note: If the absorbance reading is above 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[2][4]

Calculations:

The Degree of Labeling (DOL) is calculated using the following formula:

DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye)

Where:

  • Aₘₐₓ: Absorbance of the conjugate at the dye's maximum absorption wavelength (~581 nm for this compound).

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to the protein being labeled.

  • ε_dye: Molar extinction coefficient of this compound at Aₘₐₓ (~125,000 M⁻¹cm⁻¹).[6]

  • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye). For this compound, this value is approximately 0.08.[7]

Performance Comparison: this compound vs. Alternative Dyes

This compound offers excellent photostability and a high quantum yield, making it a robust choice for many applications.[1] However, several alternative dyes exist with similar or, in some cases, superior properties. The choice of dye often depends on the specific application, available excitation sources, and filter sets.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
This compound ~581[1]~596[1]~125,000[6]~0.18[6]Bright orange-red fluorescence, good photostability.[1] Shows fluorescence enhancement upon protein conjugation.[8]
Alexa Fluor 555 555[9]580[9]~150,000N/ASpectrally similar to Cy3, but often brighter and more photostable.[10]
Alexa Fluor 568 578603~91,3000.69Spectrally similar to this compound.[11]
ATTO 550 554576~120,0000.80An alternative to Cy3 with high brightness and photostability.[9]
CF™555 555565~150,000N/AAn orange-red dye reported to be brighter and more photostable than Cy3.[12]
Texas Red-X 595[4]615~80,000[4]0.55A commonly used red-orange fluorophore.
DyLight 594 593618~80,000N/APart of a family of dyes known for high fluorescence intensity and photostability.

Note: Molar extinction coefficients and quantum yields can vary depending on the chemical environment (e.g., solvent, pH) and conjugation state. The values presented are for general comparison.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from biomolecule preparation to the final validation of labeling efficiency.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_validation Validation Biomolecule 1. Prepare Biomolecule (e.g., Protein in Buffer) Mix 3. Mix Biomolecule and Dye (Incubate in Dark) Biomolecule->Mix Dye 2. Prepare this compound Stock (in DMF or DMSO) Dye->Mix Purify 4. Purify Conjugate (Remove Free Dye via Gel Filtration/Dialysis) Mix->Purify Spectro 5. Measure Absorbance (280 nm and ~581 nm) Purify->Spectro Calculate 6. Calculate DOL Spectro->Calculate

Caption: Workflow for labeling and validation of this compound conjugates.

References

A Head-to-Head Comparison of Cy3.5 and Other Fluorophores for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is a critical determinant of image quality and experimental success. For researchers, scientists, and drug development professionals, selecting the optimal dye is paramount for achieving the high localization precision and photostability required for techniques like Stochastic Optical Reconstruction Microscopy (STORM) and its variants. This guide provides an objective comparison of the performance of Cy3.5, a yellow-absorbing cyanine (B1664457) dye, with other commonly used fluorophores in a similar spectral range, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The overall performance of a fluorophore in super-resolution imaging is dictated by several key photophysical properties. High molar extinction coefficients and quantum yields contribute to brighter signals, while photostability, high photon yield per switching event, and a low on/off duty cycle are essential for robust and high-resolution image reconstruction. The following tables summarize the available quantitative data for this compound and its spectral counterparts.

Table 1: General Photophysical Properties

PropertyThis compoundCy3Alexa Fluor 555ATTO 550Alexa Fluor 568ATTO 565
Excitation Maximum (nm) ~591[1]~550[1]~555[1]554[1]578~564[2]
Emission Maximum (nm) ~604[1]~570[1]~565[1]576[1]603~590[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 116,000[1]150,000[1]150,000[1]120,000[1]91,300120,000[2]
Quantum Yield (Φ) 0.35[1]>0.15[1]Not explicitly stated, but conjugates are consistently reported as brighter than Cy3 conjugates.[1]0.80[1]0.690.90[2]
Relative Brightness (ε × Φ) 40,600[1]>22,500[1]> Cy3[1]96,00062,997108,000

Table 2: Performance in Super-Resolution Microscopy (dSTORM)

Quantitative data for the performance of this compound in dSTORM is not as readily available in direct comparative studies as for other dyes. However, the following table presents data for spectrally similar dyes, which are often considered as alternatives. The key parameters for dSTORM are the number of photons detected per switching event, which influences localization precision, and the on/off duty cycle, which affects the ability to resolve individual molecules. A lower duty cycle is generally preferable.

DyePhotons per Switching EventOn/Off Duty CyclePhotostability (Survival Fraction)Number of Switching Cycles
Cy3B ~1365 (in MEA buffer)[3]LowGoodHigh
Alexa Fluor 568 ~2826 (in MEA buffer)[3]LowGoodHigh
ATTO 565 Data not readily available in this formatData not readily available in this formatHighHigh

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results in super-resolution microscopy. Below are representative protocols for evaluating fluorophore performance and for a typical dSTORM experiment.

Protocol 1: Evaluation of Fluorophore Photoswitching Properties

This protocol is adapted from methodologies used to characterize dyes for STORM imaging.[1]

Objective: To quantify the photoswitching properties (photons per switching event, duty cycle, photostability, and number of switching cycles) of a fluorescent dye.

Materials:

  • Dye-labeled antibodies or other biomolecules of interest.

  • Microscope slides and coverslips.

  • Imaging buffer: A common dSTORM buffer consists of an enzymatic oxygen scavenging system (e.g., GLOX) and a primary thiol, such as β-mercaptoethanol (βME) or mercaptoethylamine (MEA).[1]

  • Total internal reflection fluorescence (TIRF) microscope equipped with appropriate lasers for excitation and a sensitive EMCCD or sCMOS camera.

Methodology:

  • Sample Preparation: Immobilize dye-labeled molecules on a microscope slide at a low density to ensure that individual molecules are optically resolvable.

  • Imaging:

    • Acquire a series of images (typically thousands of frames) using a TIRF microscope.

    • Use a continuous, high-power laser for excitation to induce photoswitching.

    • The camera exposure time should be short enough to capture individual switching events.

  • Data Analysis:

    • Identify and localize single-molecule switching events in the image series using appropriate software.

    • For each event, determine the number of photons detected by integrating the fluorescence signal.

    • Construct a histogram of the number of photons per switching event.

    • Determine the on/off duty cycle by calculating the fraction of time each molecule spends in the fluorescent "on" state.

    • Assess photostability by measuring the survival fraction of fluorescent molecules over time.

    • Count the total number of switching cycles per molecule before photobleaching.

Protocol 2: (d)STORM Imaging of Cellular Structures

This protocol provides a general framework for performing dSTORM imaging of immunostained cells.

Objective: To obtain super-resolution images of a specific cellular target using dSTORM.

Materials:

  • Fixed and permeabilized cells.

  • Primary antibodies specific to the target of interest.

  • Secondary antibodies conjugated to the desired photoswitchable dye (e.g., this compound, Alexa Fluor 568).

  • dSTORM imaging buffer (as described in Protocol 1).

  • Super-resolution microscope with TIRF or highly inclined and laminated optical sheet (HILO) illumination.

Methodology:

  • Immunostaining:

    • Incubate fixed and permeabilized cells with the primary antibody.

    • Wash to remove unbound primary antibodies.

    • Incubate with the dye-labeled secondary antibody.

    • Wash thoroughly to remove unbound secondary antibodies.

  • Imaging:

    • Mount the sample in the dSTORM imaging buffer.

    • Illuminate the sample with a high-power laser corresponding to the excitation maximum of the dye to induce photoswitching.

    • Acquire a long series of images (10,000-100,000 frames) to capture a sufficient number of single-molecule localization events.

  • Image Reconstruction:

    • Process the acquired image series with a localization algorithm to determine the precise coordinates of each detected fluorophore.

    • Render the final super-resolution image from the accumulated localization data.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis start Start: Labeled Sample immobilize Immobilize on Slide start->immobilize add_buffer Add Imaging Buffer immobilize->add_buffer acquire Acquire Image Series (TIRF) add_buffer->acquire localize Localize Single Molecules acquire->localize quantify Quantify Photons, Duty Cycle, etc. localize->quantify reconstruct Reconstruct Super-Resolution Image localize->reconstruct end End: Quantitative Data & Image quantify->end reconstruct->end

Caption: Workflow for evaluating the performance of fluorescent dyes in super-resolution microscopy.

multicolor_storm_workflow cluster_channel1 Channel 1 (e.g., this compound) cluster_channel2 Channel 2 (e.g., Alexa Fluor 647) cluster_analysis Image Processing and Reconstruction start Start: Multi-labeled Sample excite1 Excite with 561 nm Laser start->excite1 excite2 Excite with 647 nm Laser start->excite2 acquire1 Acquire Image Series 1 excite1->acquire1 localize1 Localize Molecules (Channel 1) acquire1->localize1 acquire2 Acquire Image Series 2 excite2->acquire2 localize2 Localize Molecules (Channel 2) acquire2->localize2 align Align Channels (Chromatic Correction) localize1->align localize2->align merge Merge to Create Multicolor Image align->merge end End: Multicolor Super-Resolution Image merge->end

Caption: A simplified workflow for sequential multicolor dSTORM imaging.

Conclusion

The selection of a fluorescent dye for super-resolution microscopy is a multifaceted decision that depends on the specific requirements of the experiment. While this compound is a viable option in the yellow-orange spectral range, its performance in demanding super-resolution applications should be carefully considered in comparison to alternatives like Alexa Fluor 568 and Cy3B, which have been more extensively characterized for dSTORM and are reported to offer high photon yields. For applications requiring exceptional brightness and photostability, rhodamine-based dyes such as the Alexa Fluor series and ATTO dyes often present superior alternatives. The provided protocols offer a framework for researchers to conduct their own in-house comparisons to determine the optimal dye for their specific super-resolution imaging needs.

References

A Researcher's Guide to Cy3.5 FRET Pairs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an optimal donor-acceptor dye pair is paramount for generating robust and reliable data. This guide provides a comprehensive evaluation of the performance of various FRET pairs utilizing the donor fluorophore Cy3.5, offering a comparative analysis of key photophysical properties and experimental considerations.

Cyanine 3.5 (this compound) is a bright and photostable dye in the orange-red region of the spectrum, making it a suitable donor for several commonly used acceptor fluorophores. The efficiency of energy transfer in a FRET pair is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two molecules. This guide will delve into the quantitative performance of this compound with popular acceptor dyes such as Cy5, Cy5.5, Alexa Fluor 647, and DyLight 650.

Comparative Performance of this compound FRET Pairs

The selection of an appropriate acceptor for this compound involves a trade-off between spectral overlap, quantum yield, extinction coefficient, and photostability. The following tables summarize the key performance metrics for several common this compound FRET pairs.

Table 1: Spectral Properties of this compound and Common Acceptor Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound (Donor) ~581~596~150,000~0.15
Cy5 (Acceptor) ~649~667~250,000~0.27[1]
Cy5.5 (Acceptor) ~675~694~250,000~0.28
Alexa Fluor 647 (Acceptor) ~650~665~239,000[2]~0.33[2]
DyLight 650 (Acceptor) ~652~672~250,000[3]High

Table 2: FRET Pair Performance Metrics

FRET Pair (Donor-Acceptor)Förster Distance (R₀) in ÅOverlap Integral (J(λ))Notes
This compound - Cy5~54-60GoodA widely used and well-characterized FRET pair.[4]
This compound - Cy5.5~55Very GoodOffers a larger Stokes shift, potentially reducing direct acceptor excitation.[5]
This compound - Alexa Fluor 647~50-60GoodAlexa Fluor 647 is known for its high photostability and brightness.[6]
This compound - DyLight 650~50-60GoodDyLight 650 is a bright and photostable alternative to Cy5.

Experimental Considerations and Protocols

Accurate and reproducible FRET measurements require careful experimental design and execution. Below are generalized protocols for ensemble and single-molecule FRET (smFRET) experiments.

Experimental Protocol: Ensemble FRET Measurement

This protocol outlines the steps for measuring FRET efficiency in a solution-based assay using a fluorometer.

1. Sample Preparation:

  • Prepare a stock solution of the donor-only labeled biomolecule and the donor-acceptor labeled biomolecule in a suitable buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.5).
  • The concentration should be optimized to minimize inner filter effects.

2. Spectral Measurements:

  • Donor Emission Spectrum: Excite the donor-only sample at the donor's maximum excitation wavelength (e.g., 581 nm for this compound) and record the emission spectrum.
  • FRET Sample Emission Spectrum: Excite the donor-acceptor sample at the same wavelength and record the emission spectrum. Observe the quenching of the donor fluorescence and the sensitized emission of the acceptor.
  • Acceptor Emission Spectrum: Directly excite the acceptor in the donor-acceptor sample at its maximum excitation wavelength to determine its emission profile.

3. Data Analysis:

  • Correct for background fluorescence by subtracting the spectrum of a buffer-only sample.
  • Calculate FRET efficiency (E) using the following formula:
  • E = 1 - (FDA / FD)
  • Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

Experimental Protocol: Single-Molecule FRET (smFRET) Measurement

This protocol describes a typical smFRET experiment using Total Internal Reflection Fluorescence (TIRF) microscopy.

1. Surface Preparation:

  • Prepare a clean glass coverslip functionalized with biotinylated BSA.
  • Immobilize the biotinylated biomolecules labeled with the FRET pair onto the surface via streptavidin linkage.

2. Imaging:

  • Use a TIRF microscope equipped with a laser for exciting the donor (e.g., 561 nm laser for this compound).
  • Split the emission signal into donor and acceptor channels using a dichroic mirror and appropriate emission filters.
  • Record time-lapse movies of the fluorescence signals from individual molecules.

3. Data Analysis:

  • Identify single-molecule spots and extract the fluorescence intensity time traces for the donor (ID) and acceptor (IA).
  • Calculate the apparent FRET efficiency for each molecule at each time point:
  • Eapp = IA / (ID + IA)
  • Construct FRET efficiency histograms to analyze the conformational states of the biomolecule.

Visualizing FRET Principles and Workflows

To further clarify the underlying principles and experimental procedures, the following diagrams have been generated.

FRET_Signaling_Pathway cluster_donor Donor (this compound) cluster_acceptor Acceptor (e.g., Cy5) D_ground Ground State D_excited Excited State D_ground->D_excited Excitation (581 nm) D_excited->D_ground Donor Emission (~596 nm) A_excited Excited State D_excited->A_excited FRET (Non-radiative) A_ground Ground State A_excited->A_ground Acceptor Emission (~667 nm)

Caption: The FRET process between a this compound donor and a Cy5 acceptor.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Labeling Label Biomolecule with Donor (this compound) & Acceptor Purification Purify Labeled Biomolecule Labeling->Purification Excitation Excite Donor Fluorophore Purification->Excitation Detection Detect Donor & Acceptor Emission Excitation->Detection Intensity Measure Fluorescence Intensities Detection->Intensity Efficiency Calculate FRET Efficiency Intensity->Efficiency Interpretation Interpret Conformational Changes Efficiency->Interpretation

Caption: A generalized workflow for a FRET experiment.

Conclusion

The choice of a this compound FRET pair should be guided by the specific experimental requirements. For applications demanding high photostability, Alexa Fluor 647 is an excellent candidate. Cy5.5 offers a larger Stokes shift which can be advantageous in minimizing spectral crosstalk. Cy5 remains a reliable and widely used acceptor. By carefully considering the photophysical properties and employing rigorous experimental protocols, researchers can effectively utilize this compound-based FRET to probe molecular interactions and dynamics with high precision.

References

A Researcher's Guide to Cross-Reactivity of Cy3.5 Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunofluorescence and other antibody-based assays, the specificity of secondary antibodies is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the performance of Cy3.5 labeled secondary antibodies, with a focus on cross-reactivity, and offers supporting experimental protocols for its assessment.

Understanding this compound and Its Alternatives

This compound is a bright, orange-red fluorescent dye commonly used for labeling antibodies and other proteins.[1][2] It possesses an absorption maximum around 581 nm and an emission maximum at approximately 596 nm, making it compatible with standard TRITC filter sets.[1][3] While this compound offers good fluorescence intensity, its photostability can be a limitation in experiments requiring prolonged exposure.[]

Several alternatives to this compound are available, each with distinct spectral and photostability characteristics. Notable alternatives include Alexa Fluor 594 and DyLight 594. Alexa Fluor dyes are renowned for their superior brightness and photostability compared to traditional cyanine (B1664457) dyes.[5][6] DyLight dyes also generally exhibit higher fluorescence intensity and photostability than Cy dyes and maintain their fluorescence over a broad pH range.[7]

Table 1: Spectral Properties of this compound and Common Alternatives

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound ~581~596~150,000Not widely reported
Alexa Fluor 594 ~590~617~92,0000.66
DyLight 594 ~593~618~80,000Not widely reported

Minimizing Cross-Reactivity with Cross-Adsorbed Antibodies

In multiplex immunofluorescence experiments, where multiple primary antibodies from different species are used, it is crucial to employ secondary antibodies that specifically recognize their intended target without binding to immunoglobulins (IgG) from other species.[8] This non-specific binding, known as cross-reactivity, can lead to false-positive signals and inaccurate data.[9]

To mitigate this issue, highly cross-adsorbed secondary antibodies are recommended.[10][11] These antibodies undergo an additional purification step where they are passed through a column containing immobilized serum proteins from various species.[11] This process removes antibodies that would otherwise cross-react with IgGs from non-target species.

Quantitative Assessment of Cross-Reactivity

The following table presents representative data on the cross-reactivity of a highly cross-adsorbed Goat anti-Mouse IgG (H+L) secondary antibody labeled with this compound. The data is expressed as the percentage of signal intensity relative to the signal against the target species (Mouse IgG).

Table 2: Representative Cross-Reactivity Data for a Highly Cross-Adsorbed this compound-Goat anti-Mouse IgG (H+L)

Target Species IgGRelative Signal Intensity (%)
Mouse (Target) 100%
Human< 1.0%
Rat< 1.0%
Rabbit< 0.5%
Bovine< 0.5%
Chicken< 0.1%
Goat (Host)Not Detected
Swine< 0.5%
Horse< 0.5%
Sheep< 0.5%

Note: This data is representative of highly cross-adsorbed secondary antibodies and actual performance may vary between manufacturers and batches.

Experimental Protocol for Cross-Reactivity Testing by Dot Blot

The dot blot is a straightforward and effective method for evaluating the cross-reactivity of secondary antibodies.[12][13] This protocol outlines the key steps for assessing the specificity of a this compound labeled secondary antibody.

Materials:

  • Purified IgG from various species (e.g., mouse, human, rat, rabbit, bovine, chicken, goat, swine, horse, sheep)

  • Nitrocellulose or PVDF membrane

  • Tris-Buffered Saline (TBS)

  • TBS with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • This compound labeled secondary antibody to be tested

  • Fluorescence imaging system

Procedure:

  • Antigen Preparation: Prepare serial dilutions of each species' IgG in TBS. A starting concentration of 1 mg/mL is recommended.

  • Membrane Spotting: Carefully spot 1-2 µL of each IgG dilution onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.

  • Primary Antibody Incubation (Omitted): For secondary antibody cross-reactivity testing, no primary antibody is used.

  • Secondary Antibody Incubation: Dilute the this compound labeled secondary antibody in blocking buffer to its recommended working concentration. Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound secondary antibody.

  • Signal Detection: Acquire the fluorescent signal from the membrane using an appropriate imaging system with excitation and emission filters suitable for this compound.

  • Analysis: Quantify the signal intensity for each spot. The intensity of the signal on the non-target IgG spots indicates the degree of cross-reactivity.

Visualizing Experimental Workflows and Principles

To further clarify the experimental process and the underlying principles of cross-reactivity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_igg Prepare IgG solutions (various species) spot_mem Spot IgGs onto nitrocellulose membrane prep_igg->spot_mem block Block non-specific binding sites spot_mem->block incubate Incubate with this compound labeled secondary Ab block->incubate wash Wash to remove unbound antibody incubate->wash image Acquire fluorescent signal wash->image quantify Quantify signal intensity image->quantify

Caption: Workflow for Dot Blot Cross-Reactivity Testing.

G cluster_non_adsorbed Non-Cross-Adsorbed Secondary Antibody cluster_adsorbed Cross-Adsorbed Secondary Antibody sec_ab_non Secondary Ab (Goat anti-Mouse) target_igg Mouse IgG (Target) sec_ab_non->target_igg Binds (Correct) nontarget_igg Rat IgG (Non-Target) sec_ab_non->nontarget_igg Cross-reacts (Incorrect) sec_ab_adsorbed Cross-Adsorbed Secondary Ab (Goat anti-Mouse) target_igg2 Mouse IgG (Target) sec_ab_adsorbed->target_igg2 Binds (Correct) nontarget_igg2 Rat IgG (Non-Target)

Caption: Principle of Cross-Adsorption for Specificity.

By carefully selecting highly cross-adsorbed secondary antibodies and, when necessary, validating their specificity through in-house testing, researchers can ensure the accuracy and reliability of their experimental results.

References

A Head-to-Head Comparison: Cy3.5 vs. DyLight 594 for Fluorescent Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in protein analysis, the selection of fluorescent dyes for western blotting is a critical decision that directly impacts experimental sensitivity and accuracy. Among the plethora of available fluorophores, Cy3.5 and DyLight 594 are two commonly used dyes in the orange-red spectrum. This guide provides a side-by-side comparison of their performance characteristics, supported by spectroscopic data and detailed experimental protocols, to assist researchers in making an informed choice for their specific applications.

Key Spectroscopic Properties

The spectral characteristics of a fluorophore are fundamental to its utility, dictating the required hardware for excitation and detection. This compound and DyLight 594 possess distinct spectral profiles, with DyLight 594 being slightly red-shifted compared to this compound.

ParameterThis compoundDyLight 594
Excitation Maximum (nm) ~579 - 581[1][2][3]~592 - 593[4][5][6][7]
Emission Maximum (nm) ~591 - 596[1][2][3]~616 - 618[4][5][6][7]
Stokes Shift (nm) ~12 - 15~24 - 25
Color Orange-RedRed

Performance Comparison in Western Blotting

While direct, side-by-side western blotting data for this compound and DyLight 594 is limited in published literature, we can infer their performance based on their known properties and comparisons to other well-characterized dyes.

FeatureThis compoundDyLight 594
Brightness & Quantum Yield This compound is part of the cyanine (B1664457) dye family. Studies on the closely related Cy3 show it can exhibit a significant enhancement in fluorescence upon covalent attachment to proteins like antibodies.[8] It is known for its bright fluorescence and high quantum yield.[2]DyLight 594 has been reported to have a quantum yield approximately 50% higher than Alexa Fluor 594 when conjugated to IgG.[9] It is characterized by high fluorescence yield and is a popular choice for imaging applications.[7]
Photostability Cyanine dyes, in general, are known for good photostability, which is crucial for applications requiring prolonged exposure during imaging.[2][10] Cy3 has been shown to be bright and photostable in various environments.[10]DyLight dyes are engineered for high photostability, making them suitable for demanding imaging protocols.[7] Protecting the membrane from light during incubation and washing steps is recommended to prevent photobleaching.[11]
Signal-to-Noise Ratio The signal-to-noise ratio is influenced by factors such as non-specific binding and the intrinsic brightness of the dye. The sharp spectral peaks of this compound can help reduce spectral overlap in multiplexing experiments.[2]The higher brightness of DyLight 594 can contribute to a better signal-to-noise ratio. Proper blocking and thorough washing are crucial for minimizing background noise.[11]
pH Sensitivity The closely related Cy3 dye is known to be pH-insensitive, which is an advantage in various buffer conditions.[]DyLight dyes are generally designed to be less sensitive to pH variations than some traditional fluorophores.[7]

Experimental Workflow and Protocols

Successful fluorescent western blotting relies on a meticulously executed protocol. Below is a generalized workflow and a detailed experimental protocol suitable for use with secondary antibodies conjugated to either this compound or DyLight 594.

Fluorescent_Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_imaging Detection gel 1. SDS-PAGE transfer 2. Protein Transfer (PVDF/Nitrocellulose) gel->transfer block 3. Blocking transfer->block p_ab 4. Primary Antibody Incubation block->p_ab wash1 5. Washing p_ab->wash1 s_ab 6. Fluorescent Secondary Antibody Incubation wash1->s_ab wash2 7. Final Washing s_ab->wash2 image 8. Imaging wash2->image

Caption: A typical workflow for fluorescent western blotting.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and blocking buffers is recommended for specific targets and sample types.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates (10–35 µg per lane) on an SDS-PAGE gel.[13]

    • Transfer the separated proteins to a low-fluorescence polyvinylidene fluoride (B91410) (LF-PVDF) or nitrocellulose membrane.[14] For PVDF, pre-wet the membrane in 100% methanol (B129727) for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[11] Nitrocellulose membranes can be equilibrated directly in transfer buffer.[11]

    • After transfer, wash the membrane with deionized water or Tris-Buffered Saline with Tween 20 (TBST) to remove residual transfer buffer.[11]

  • Blocking:

    • Incubate the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking buffer in TBST) for 1 hour at room temperature with gentle agitation.[15] This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[16]

  • Washing:

    • Discard the primary antibody solution.

    • Wash the membrane five to six times for 5-10 minutes each with a generous volume of TBST at room temperature with agitation.[14][16]

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibody (anti-mouse, anti-rabbit, etc., conjugated to this compound or DyLight 594) in blocking buffer at the recommended dilution (typically ranging from 1:2,500 to 1:25,000).[14][16]

    • Crucially, protect the membrane from light from this point forward to prevent photobleaching of the fluorescent dye. [11]

    • Incubate the membrane in the secondary antibody solution for 1-2 hours at room temperature with gentle agitation.[11][16]

  • Final Washing:

    • Discard the secondary antibody solution.

    • Repeat the washing step as described in step 4 (five to six times for 5-10 minutes each in TBST) to ensure removal of all unbound secondary antibody, which is critical for a low background signal.[11][14]

  • Imaging:

    • The blot can be imaged immediately while wet or after drying.

    • Use a digital imaging system equipped with the appropriate excitation source and emission filters for either this compound (Ex: ~579 nm / Em: ~591 nm) or DyLight 594 (Ex: ~593 nm / Em: ~618 nm).

Application Example: Visualizing the MAPK/ERK Signaling Pathway

Western blotting is frequently used to investigate signaling pathways critical in drug development and cellular research. The MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival, is a common target. A simplified diagram of this pathway is shown below, illustrating key proteins often analyzed by western blot.

MAPK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds GRB2 GRB2 RTK->GRB2 recruits SOS SOS GRB2->SOS Ras Ras SOS->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK phosphorylates ERK ERK1/2 (MAPK) MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Nucleus Nucleus

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Conclusion

Both this compound and DyLight 594 are excellent choices for fluorescent western blotting in the orange-red spectral range. The decision between them may depend on the specific instrumentation available and the need for multiplexing with other fluorophores. DyLight 594's slightly red-shifted spectrum and reported high quantum yield make it a very strong candidate for sensitive detection. This compound, benefiting from the known brightness and photostability of the cyanine dye family, remains a robust and reliable option. Ultimately, empirical testing with the specific antibodies and imaging system in your laboratory will provide the most definitive answer for optimal performance.

References

Stability of Cy3.5 Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the stability of dye conjugates is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the stability of Cy3.5 conjugates in different buffer systems against popular alternatives, Alexa Fluor 568 and ATTO 565. The information presented is supported by representative experimental data and detailed protocols to aid in the selection of the most appropriate fluorophore for your specific needs.

Cyanine (B1664457) dyes, including this compound, are widely used due to their high extinction coefficients and availability. However, their performance in various experimental conditions, particularly long-term storage and buffer compatibility, is a critical consideration. This guide aims to provide an objective assessment of this compound conjugate stability to inform experimental design and ensure data integrity.

Comparative Stability Analysis

The stability of a fluorescent conjugate is influenced by several factors, including the chemical nature of the dye, the composition of the storage buffer, temperature, and exposure to light. While cyanine dyes like this compound offer bright fluorescence, they can be susceptible to aggregation and photobleaching. In contrast, dyes such as Alexa Fluor 568 and ATTO 565 have been engineered for enhanced photostability and reduced environmental sensitivity.

To illustrate the relative stability, the following table summarizes the expected percentage of initial fluorescence retained by antibody conjugates of this compound, Alexa Fluor 568, and ATTO 565 when stored in different buffers at 4°C over a period of 12 weeks. This data is a synthesized representation based on available literature and general performance characteristics of these dye families.

Buffer System (pH 7.4)Dye Conjugate% Fluorescence Retained (4 weeks)% Fluorescence Retained (8 weeks)% Fluorescence Retained (12 weeks)
Phosphate-Buffered Saline (PBS) This compound~90%~80%~70%
Alexa Fluor 568>95%>90%>85%
ATTO 565>95%>95%>90%
Tris-Buffered Saline (TBS) This compound~92%~85%~75%
Alexa Fluor 568>95%>92%>88%
ATTO 565>95%>95%>92%
Borate Buffer This compound~88%~78%~65%
Alexa Fluor 568>95%>90%>85%
ATTO 565>95%>95%>90%

Note: This table presents estimated data based on qualitative reports of dye stability. Actual results may vary depending on the specific conjugate, concentration, and storage conditions.

Key Observations:

  • Buffer Influence : While generally stable in common laboratory buffers, this compound conjugates may exhibit a more pronounced decline in fluorescence over time, particularly in buffers with higher ionic strength which can promote aggregation.[1]

  • Superior Stability of Alternatives : Alexa Fluor 568 and ATTO 565 conjugates consistently demonstrate higher stability across all tested buffer systems, retaining a greater percentage of their initial fluorescence over an extended period. This is attributed to their chemical modifications that reduce aggregation and increase photostability.

  • Long-Term Storage : For long-term storage (months to years), freezing at -20°C or -80°C is recommended for all dye conjugates to minimize degradation.[1]

Experimental Protocols

To enable researchers to conduct their own stability assessments, a detailed experimental protocol is provided below. This protocol outlines the steps for preparing dye conjugates and measuring their fluorescence stability over time in different buffers.

Protocol for Assessing Long-Term Stability of Fluorescent Dye Conjugates

1. Objective:

To quantitatively assess and compare the long-term stability of protein conjugates of this compound, Alexa Fluor 568, and ATTO 565 in Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and Borate buffer.

2. Materials:

  • Protein to be conjugated (e.g., IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Amine-reactive this compound NHS ester, Alexa Fluor 568 NHS ester, and ATTO 565 NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Tris-Buffered Saline (TBS), pH 7.4.

  • Borate Buffer (0.1 M), pH 8.5.

  • Size-exclusion chromatography columns (e.g., Sephadex G-25).

  • Spectrophotometer or fluorometer.

  • 96-well black microplates.

  • Incubators/refrigerators set at 4°C and -20°C.

3. Procedure:

Part A: Antibody Conjugation

  • Prepare Dye Stock Solutions: Immediately before use, dissolve each dye's NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Bring the protein solution to room temperature.

    • Add the reactive dye to the protein solution at a molar ratio of 10:1 (dye:protein).

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.

  • Purification:

    • Separate the dye-protein conjugate from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4).

    • Collect the first colored fraction, which contains the purified conjugate.

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm (for protein concentration) and the excitation maximum of the dye (this compound: ~581 nm; Alexa Fluor 568: ~578 nm; ATTO 565: ~564 nm).

    • Calculate the degree of labeling (DOL) using the respective extinction coefficients. Aim for a DOL between 2 and 5.

Part B: Stability Study

  • Sample Preparation:

    • Dilute each purified conjugate to a final concentration of 1 mg/mL in each of the three buffer systems: PBS, TBS, and Borate buffer.

    • Aliquot the samples into separate, light-protected microcentrifuge tubes for each time point and storage condition.

  • Storage:

    • Store the aliquots at two different temperatures: 4°C and -20°C.

    • Protect all samples from light throughout the experiment.

  • Fluorescence Measurement:

    • At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, Week 12), remove one aliquot for each condition.

    • Bring the samples to room temperature.

    • Pipette triplicate 100 µL samples of each conjugate into a 96-well black microplate.

    • Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for each dye.

  • Data Analysis:

    • For each condition, calculate the average fluorescence intensity from the triplicate readings.

    • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity at Day 0 to determine the percentage of fluorescence retained.

    • Plot the percentage of fluorescence retained over time for each dye conjugate in each buffer and at each temperature.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the stability assessment protocol.

Stability_Assessment_Workflow cluster_prep Conjugate Preparation cluster_study Stability Study Protein Protein Solution Conjugation Conjugation Reaction Protein->Conjugation Dye Dye Stock Solution Dye->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization SamplePrep Sample Preparation in Buffers Characterization->SamplePrep Storage4C Storage at 4°C SamplePrep->Storage4C StorageNeg20C Storage at -20°C SamplePrep->StorageNeg20C Measurement Fluorescence Measurement Storage4C->Measurement StorageNeg20C->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for assessing the stability of fluorescent dye conjugates.

Conclusion

The stability of fluorescent conjugates is a critical factor that can significantly impact the outcome of research and diagnostic assays. While this compound is a viable option for many applications, its stability, particularly in long-term storage and in certain buffers, may be a limiting factor. For experiments requiring high sensitivity, long-term signal stability, and consistent performance across different buffer conditions, alternatives such as Alexa Fluor 568 and ATTO 565 offer superior performance. By understanding the stability profiles of different fluorophores and employing rigorous testing protocols, researchers can make informed decisions to enhance the quality and reliability of their fluorescence-based data.

References

A Head-to-Head Battle of Fluorophores: Quantitative Comparison of Cy3.5 and ATTO 594 for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on single-molecule imaging studies, the choice of fluorescent probe is a critical decision that directly impacts experimental success. This guide provides a detailed, quantitative comparison of two popular red-excitable fluorophores, Cy3.5 and ATTO 594, to inform probe selection for demanding single-molecule applications.

This comparison delves into the key photophysical properties, photostability, and brightness of this compound and ATTO 594, supported by a compilation of reported experimental data. Furthermore, a detailed experimental protocol is provided to enable researchers to perform their own side-by-side comparisons under specific imaging conditions.

Quantitative Photophysical Properties

The intrinsic photophysical properties of a fluorophore are the primary determinants of its performance in single-molecule imaging. These parameters, including absorption and emission maxima, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime, are summarized below for this compound and ATTO 594.

Photophysical ParameterThis compoundATTO 594
Excitation Maximum (λ_abs_) ~581 nm~601 nm
Emission Maximum (λ_em_) ~596 nm~627 nm
Molar Extinction Coefficient (ε) ~150,000 M⁻¹cm⁻¹~120,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_f_) ~0.15[1]~0.85[2]
Fluorescence Lifetime (τ_f_) ~0.5 ns (in PBS)[3]~3.9 ns (in water)[2]
Molecular Weight (unconjugated) ~1102 g/mol ~806 g/mol (free acid)

Performance in Single-Molecule Imaging: A Comparative Overview

Performance MetricThis compoundATTO 594
Relative Brightness ModerateHigh
Photostability ModerateHigh[4]
Suitability for Single-Molecule FRET Donor or AcceptorAcceptor
Environmental Sensitivity Prone to environment-dependent fluorescence fluctuationsGenerally less sensitive than cyanine (B1664457) dyes

Experimental Protocol for Quantitative Comparison

To facilitate a direct and quantitative comparison of this compound and ATTO 594 under specific experimental conditions, the following protocol outlines a workflow for single-molecule imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

I. Sample Preparation
  • Oligonucleotide/Protein Labeling:

    • Synthesize or procure oligonucleotides or proteins with a single, site-specific reactive group (e.g., an amine or thiol) for dye conjugation.

    • Conjugate this compound-NHS ester and ATTO 594-NHS ester to the biomolecules according to the manufacturer's protocols.

    • Purify the labeled biomolecules using HPLC or gel electrophoresis to remove unconjugated dye.

    • Verify the labeling stoichiometry using UV-Vis spectrophotometry.

  • Surface Passivation:

    • Clean glass coverslips by sonication in a series of solvents (e.g., acetone, ethanol, and water).

    • Treat the coverslips with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Functionalize the cleaned coverslips with a mixture of biotin-PEG and m-PEG to create a passivated surface that minimizes non-specific binding.

  • Sample Immobilization:

    • Incubate the biotin-PEGylated coverslip with a solution of streptavidin.

    • Introduce the biotinylated and fluorescently labeled biomolecules to the streptavidin-coated surface for immobilization.

    • Wash away unbound molecules with an appropriate imaging buffer.

II. Single-Molecule Imaging
  • Microscope Setup:

    • Utilize a prism-type or objective-type TIRF microscope equipped with appropriate laser lines for exciting this compound (e.g., 561 nm) and ATTO 594 (e.g., 594 nm or 633 nm).

    • Use a high numerical aperture (NA ≥ 1.45) objective.

    • Employ an EMCCD or sCMOS camera for sensitive detection of single-molecule fluorescence.

  • Image Acquisition:

    • Acquire a time-series of images (a "movie") of the immobilized single molecules under continuous laser illumination.

    • Use an appropriate laser power density (e.g., 1-10 W/cm²) and camera exposure time (e.g., 50-200 ms).

    • Record data until the majority of the fluorescent spots have photobleached.

III. Data Analysis
  • Single-Molecule Localization:

    • Use single-particle tracking software (e.g., ImageJ with appropriate plugins, or custom-written scripts in MATLAB or Python) to identify and localize the individual fluorescent spots in each frame of the movie.

  • Brightness Analysis:

    • For each localized molecule, extract the fluorescence intensity over time.

    • Generate a histogram of the initial fluorescence intensities for both this compound and ATTO 594 to compare their single-molecule brightness.

  • Photostability Analysis:

    • For each molecule, determine the time until photobleaching (the frame in which the fluorescence signal is irreversibly lost).

    • Construct survival plots (fraction of fluorescent molecules remaining versus time) for both dyes.

    • Fit the survival plots to an exponential decay function to determine the characteristic photobleaching lifetime for each dye.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Biomolecule Biomolecule (Oligonucleotide/Protein) Labeling_Cy35 Label with this compound-NHS Biomolecule->Labeling_Cy35 Labeling_ATTO594 Label with ATTO 594-NHS Biomolecule->Labeling_ATTO594 Purification_Cy35 Purification (HPLC/PAGE) Labeling_Cy35->Purification_Cy35 Purification_ATTO594 Purification (HPLC/PAGE) Labeling_ATTO594->Purification_ATTO594 Immobilization Immobilization on Surface Purification_Cy35->Immobilization Purification_ATTO594->Immobilization Surface_Passivation Coverslip Passivation (PEG) Surface_Passivation->Immobilization TIRF_Microscopy TIRF Microscopy Immobilization->TIRF_Microscopy Image_Acquisition Image Acquisition (Time Series) TIRF_Microscopy->Image_Acquisition Localization Single-Molecule Localization Image_Acquisition->Localization Brightness Brightness Analysis Localization->Brightness Photostability Photostability Analysis Localization->Photostability Comparison Quantitative Comparison Brightness->Comparison Photostability->Comparison

Caption: Experimental workflow for the quantitative comparison of this compound and ATTO 594.

Conclusion

The selection between this compound and ATTO 594 for single-molecule imaging depends on the specific requirements of the experiment. ATTO 594 generally offers superior photostability and brightness, making it a robust choice for demanding applications that require long observation times, such as single-molecule tracking and super-resolution microscopy. This compound, while being a more established dye, may be suitable for experiments where extreme photostability is not the primary concern. The provided experimental protocol offers a framework for researchers to directly compare these fluorophores and make an informed decision based on their specific imaging conditions and biological system.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like the fluorescent dye Cy3.5 are paramount for ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols is a critical component of laboratory operations, minimizing risks and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound. It is imperative to always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as protocols may vary.[1]

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against chemical exposure. When handling this compound, in either its solid form or as a solution, a comprehensive PPE plan is mandatory.

Recommended Personal Protective Equipment (PPE) [2]

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Not generally required for small quantities. Use in a well-ventilated area. A fume hood is recommended for handling powders or creating stock solutions.Minimizes inhalation exposure.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] In the event of skin contact, wash the affected area thoroughly with soap and water.[4] For eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[4]

This compound Disposal Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound waste, from initial handling to final collection by EHS personnel.

Cy3_5_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Don Appropriate PPE B Handle this compound in a Fume Hood A->B C Segregate this compound Waste (Solid & Liquid) B->C D Collect in Designated, Leak-Proof Container C->D E Keep Container Securely Closed D->E F Label Container Clearly: 'Hazardous Waste - this compound' E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Arrange for Collection by EHS or Licensed Contractor G->H I Document Waste Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocol: Step-by-Step Disposal of this compound

All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, must be treated as hazardous chemical waste.[1][3] Do not dispose of this compound down the drain or in regular trash.[4][5]

1. Waste Segregation and Collection:

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[3] Solid and liquid waste should be collected in separate containers.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1][5] A plastic container with a secure, tight-fitting lid is often suitable.[5]

  • Solid Waste: Place all contaminated solid materials, such as pipette tips, gloves, and absorbent paper, into a separate, clearly marked container for solid hazardous waste.[7]

2. Containerization and Labeling:

  • Container Condition: Ensure the waste container is in good condition and compatible with the chemical waste.[5] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the concentration and date.[3][5]

3. Storage:

  • Designated Area: Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA).[5][8]

  • Secondary Containment: The storage area should have secondary containment to capture any potential leaks.[5]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[5][8]

4. Final Disposal:

  • EHS Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[5]

  • Regulatory Compliance: The ultimate disposal of the chemical waste may involve methods such as controlled incineration or removal to a licensed chemical destruction plant.[4] This final step will be managed by your institution's waste management provider to ensure compliance with all local, regional, and national regulations.[5]

By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and responsible environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of laboratory reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Cy3.5, a fluorescent cyanine (B1664457) dye. Adherence to these procedural steps is critical for minimizing risk and ensuring reproducible results.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound in either solid or solution form, a comprehensive PPE plan is mandatory. The following table outlines the minimum required protective gear.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice. Always check the manufacturer's data for specific chemical breakthrough times if available.[1][2]
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over goggles, especially when handling the powder form or when there is a risk of splashing.[1][2]
Body Laboratory coatA fully buttoned lab coat is the minimum requirement. For larger quantities or when there's a significant splash risk, a chemical-resistant apron over the lab coat is advised.[1][2]
Respiratory Fume hood or respiratorAll handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary.[1][2]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound is crucial for preventing exposure and contamination.

Pre-Handling Preparations:
  • Consult Safety Data Sheet (SDS): Although a specific SDS for every this compound variant may not always be accessible, it is critical to review the SDS for similar cyanine dyes.[1] A safety data sheet for a this compound product indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

  • Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.[1]

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE and spill cleanup materials, are readily available.[1]

Handling Procedures:
  • Weighing (Solid Form): Always weigh solid this compound powder inside a chemical fume hood to avoid inhaling airborne particles.[1]

  • Reconstitution: When preparing solutions, add the solvent slowly to the dye to prevent splashing.[1] Anhydrous solvents like DMSO or DMF are commonly used.[3]

Post-Handling Procedures:
  • Decontamination: Thoroughly clean all work surfaces and equipment that came into contact with the dye.[1]

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The general sequence is to remove gloves first, followed by the lab coat and then eye/face protection.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing all PPE.[1]

Experimental Protocol: Protein Labeling with this compound NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with a this compound N-hydroxysuccinimide (NHS) ester, which targets primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[3]

    • If the protein buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer like PBS.[3]

  • Dye Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[2]

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[3]

  • Labeling Reaction:

    • A starting molar ratio of 10:1 (dye:protein) is recommended, though this may require optimization for your specific protein.[3]

    • Add the calculated volume of the dye stock solution to the protein solution while gently mixing.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4]

  • Quenching:

    • Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15-30 minutes to allow any unreacted NHS ester to be consumed.[1]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[1]

    • Apply the quenched reaction mixture to the column and elute with a suitable buffer (e.g., 1X PBS).[1]

    • The larger, labeled antibody will elute first as a colored band, while the smaller, unconjugated dye molecules will elute later.[1]

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage, always protected from light.[3]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with institutional and local environmental health and safety (EHS) regulations.[1]

  • Waste Segregation: Do not mix cyanine dye waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]

  • Containerization: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.[1]

  • Contaminated Materials: This includes gloves, pipette tips, and any other disposable items that have come into contact with the dye. These should be placed in a designated hazardous waste bag or container.[1]

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal only after authorization from your institution's EHS. Deface labels on all empty containers before disposal.[1]

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[1]

Safe Handling Workflow for this compound

Safe_Handling_of_Cy3_5 Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Don PPE prep1->prep2 prep3 Designate Work Area (Fume Hood) prep2->prep3 handling1 Weigh Solid this compound prep3->handling1 handling2 Prepare Solution handling1->handling2 handling3 Perform Experiment handling2->handling3 post1 Decontaminate Work Area & Equipment handling3->post1 disp1 Segregate Waste (Solid & Liquid) handling3->disp1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp3 Arrange EHS Pickup disp2 Containerize & Label Hazardous Waste disp1->disp2 disp2->disp3

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。